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  • Product: {1-[(Dimethylamino)methyl]cyclopentyl}methanamine
  • CAS: 1247566-89-7

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

An In-depth Technical Guide to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine: Structure, Synthesis, and Potential in Drug Discovery Executive Summary {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a unique diam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine: Structure, Synthesis, and Potential in Drug Discovery

Executive Summary

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a unique diamine built upon a cyclopentane scaffold, featuring both a primary and a tertiary amine attached to a single quaternary carbon. This structure presents it as a compelling, yet underexplored, building block for medicinal chemistry and drug development. The cyclopentane core offers a degree of conformational rigidity and favorable lipophilic character, while the dual amine functionalities provide versatile handles for synthetic elaboration and potential interactions with biological targets. This guide offers a comprehensive analysis of its chemical structure, proposes a logical synthetic pathway with detailed protocols, and explores its potential applications as a scaffold in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

Physicochemical Properties and Structural Analysis

The foundational step in evaluating any new chemical entity is a thorough characterization of its physical and chemical properties. While extensive experimental data for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is not widely published, its key identifiers and predicted properties can be summarized.

Key Identifiers and Properties

The following table summarizes the core data for this compound, consolidating information from chemical databases.

PropertyValueSource(s)
IUPAC Name [1-[(dimethylamino)methyl]cyclopentyl]methanamineN/A
CAS Number 1247566-89-7[1]
Molecular Formula C₉H₂₀N₂[1][2]
Molecular Weight 156.3 g/mol [1]
Monoisotopic Mass 156.16264 Da[2]
SMILES CN(C)CC1(CCCC1)CN[2]
InChIKey KNWUQYQKSMAIAQ-UHFFFAOYSA-N[2]
Predicted XlogP 1.0[2]
Appearance Research grade material, typically for laboratory use only.[1]
Structural Elucidation

The molecule's structure is defined by a central cyclopentane ring geminally substituted at the C1 position with an aminomethyl group (-CH₂NH₂) and a dimethylaminomethyl group (-CH₂N(CH₃)₂).

Caption: 2D Chemical Structure of the title compound.

Key Structural Insights:

  • Quaternary Center: The C1 carbon is a quaternary, non-chiral center, which provides a stable anchor for the two functional side chains. This fixed orientation can be advantageous in drug design for positioning pharmacophores precisely.

  • Dual Amine Functionality: The presence of both a primary amine (pKa ~9-10) and a tertiary amine (pKa ~10-11) provides two points for hydrogen bonding and salt formation. The differing basicity and nucleophilicity of these groups allow for selective chemical modification, making this molecule a versatile synthetic intermediate.

  • Cyclopentane Scaffold: The cyclopentane ring imparts a degree of conformational constraint compared to a linear alkyl chain. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. Its hydrocarbon nature also contributes to the molecule's overall lipophilicity, a key factor in determining pharmacokinetic properties.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical retrosynthetic approach begins by disconnecting the C-C bonds attached to the quaternary center. A practical forward synthesis can be envisioned starting from cyclopentanone, proceeding through a double functionalization sequence.

G start_material Cyclopentanone intermediate1 1-Cyanocyclopentan-1-ol (Cyanohydrin Intermediate) start_material->intermediate1 1. NaCN, H₂O 2. Acid Workup intermediate2 1-Cyanocyclopentene intermediate1->intermediate2 SOCl₂, Pyridine (Dehydration) intermediate3 1-(Aminomethyl)cyclopentan-1-carbonitrile intermediate2->intermediate3 1. NH₃, EtOH (Michael Addition) intermediate4 1,1-Bis(aminomethyl)cyclopentane intermediate3->intermediate4 LiAlH₄ or Raney Ni/H₂ (Nitrile Reduction) product {1-[(Dimethylamino)methyl]cyclopentyl}methanamine intermediate4->invis1 (Selective Protection of one NH₂ if needed) invis1->product HCHO, HCOOH (Eschweiler-Clarke Methylation)

Caption: Proposed multi-step synthesis workflow.

Hypothetical Experimental Protocol

This protocol outlines the final step of the proposed synthesis: the methylation of the diamine precursor.

Objective: To synthesize {1-[(Dimethylamino)methyl]cyclopentyl}methanamine via Eschweiler-Clarke methylation of 1,1-Bis(aminomethyl)cyclopentane.

Materials:

  • 1,1-Bis(aminomethyl)cyclopentane (1.0 eq)

  • Formaldehyde (37% in H₂O, 5.0 eq)

  • Formic Acid (98-100%, 5.0 eq)

  • Sodium Hydroxide (10 M solution)

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 1,1-Bis(aminomethyl)cyclopentane (1.0 eq). Place the flask in an ice bath to cool.

  • Reagent Addition: Slowly add formic acid (5.0 eq) to the flask with stirring. Following this, add formaldehyde solution (5.0 eq) dropwise, ensuring the temperature remains below 20°C.

    • Causality: The Eschweiler-Clarke reaction is exothermic. Slow, cooled addition of reagents prevents runaway reactions and side-product formation. Formic acid acts as both the catalyst and the reducing agent, while formaldehyde is the source of the methyl groups.

  • Reflux: Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to 100°C (gentle reflux) and maintain for 4-6 hours. Monitor the reaction for the cessation of CO₂ evolution.

    • Causality: Heating drives the reaction to completion. The mechanism involves the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formate, releasing CO₂ gas. The reaction is run until gas evolution stops, indicating consumption of the starting material. The tertiary amine does not react under these conditions.

  • Workup & Extraction: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the solution by slowly adding 10 M NaOH until the pH is >12.

    • Causality: Basification deprotonates the amine products, converting them from their ammonium salt form into the free base, which is soluble in organic solvents and can be extracted.

  • Transfer the basic aqueous mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final, pure compound.

Analytical Characterization Workflow

A self-validating system is crucial to confirm the identity and purity of the synthesized compound.

G crude Crude Product (Post-Workup) hplc Purity Assessment (HPLC/UPLC) crude->hplc Inject small aliquot ms Mass Verification (LC-MS or GC-MS) crude->ms Determine M/Z nmr_h Proton Environment (¹H NMR) crude->nmr_h Dissolve in CDCl₃ nmr_c Carbon Skeleton (¹³C NMR) crude->nmr_c Dissolve in CDCl₃ final Purified & Characterized Compound hplc->final Purity >95%? ms->final Matches C₉H₂₀N₂? nmr_h->final Confirm proton signals nmr_c->final Confirm carbon signals

Caption: Analytical workflow for product validation.

Expected Analytical Signatures:

  • Mass Spectrometry (ESI+): Expect a prominent molecular ion peak [M+H]⁺ at m/z 157.17.

  • ¹H NMR (in CDCl₃):

    • A singlet integrating to 6H for the two equivalent methyl groups of the N(CH₃)₂ moiety.

    • Singlets or multiplets for the two different -CH₂- groups.

    • A broad singlet for the -NH₂ protons.

    • Multiplets corresponding to the protons on the cyclopentane ring.

  • ¹³C NMR (in CDCl₃):

    • A signal for the quaternary C1 carbon.

    • Signals for the carbons of the cyclopentane ring.

    • Signals for the two distinct -CH₂- carbons.

    • A signal for the methyl carbons of the N(CH₃)₂ group.

Applications in Drug Discovery and Development

While not a drug itself, {1-[(Dimethylamino)methyl]cyclopentyl}methanamine serves as a valuable scaffold. The dimethylamine (DMA) moiety is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide range of activities including antimicrobial, anticancer, and analgesic properties.[3][4] Derivatives of this class of compounds are often explored for their potential in treating neurological disorders.[5]

Role as a Versatile Synthetic Building Block

The key value of this compound lies in the differential reactivity of its two amine groups. The primary amine is an excellent nucleophile for forming amides, sulfonamides, or for undergoing reductive amination to introduce larger substituents. The tertiary amine, being non-nucleophilic under these conditions, remains as a stable, basic functional group that can participate in salt formation or hydrogen bonding. This allows for the selective elaboration of one part of the molecule while retaining the properties of the other, a crucial strategy in building libraries of related compounds for structure-activity relationship (SAR) studies.

Hypothetical Biological Targets and Signaling Pathways

Given its structure, derivatives of this compound could plausibly interact with biological targets that recognize amine functionalities, such as neurotransmitter receptors. Many centrally-acting drugs contain tertiary amine motifs that interact with G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors.[6]

The diagram below illustrates a hypothetical mechanism where a drug candidate derived from this scaffold acts as an antagonist at a generic GPCR.

G ligand Drug Candidate (Scaffold-Derived) receptor GPCR (e.g., Dopamine Receptor) ligand->receptor Binds to orthosteric site g_protein G-Protein Complex (αβγ) receptor->g_protein Prevents conformational change & G-protein activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No activation response Cellular Response (Blocked) effector->response No second messenger production

Caption: Hypothetical antagonistic action at a GPCR.

In this model, the drug candidate binds to the receptor, preventing the endogenous ligand from binding and blocking the downstream signaling cascade. The cyclopentyl group could provide the necessary lipophilicity to cross the blood-brain barrier and occupy a hydrophobic pocket in the receptor, while the amine groups could form critical ionic or hydrogen bonds.

Conclusion

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine represents a chemical scaffold with significant untapped potential. Its unique 1,1-disubstituted diamine structure offers synthetic versatility and incorporates features common to many successful pharmaceutical agents. While further experimental work is required to fully characterize its properties and validate synthetic routes, the logical framework presented in this guide provides a strong foundation for its use. For drug development professionals, this molecule should be considered a valuable addition to the toolkit of synthetic building blocks, offering a novel entry point for generating chemical diversity and exploring new therapeutic hypotheses, particularly in neuroscience and oncology.

References

  • {1-[(dimethylamino)methyl]cyclopentyl}methanamine - PubChemLite. PubChemLite. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. Royal Society of Chemistry. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. Royal Society of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Utility of Substituted Diamines in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous pharmacokinetic and pharmacody...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Utility of Substituted Diamines in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the myriad of structural motifs employed, aliphatic diamines, particularly those featuring cyclic constraints, represent a cornerstone for building complex molecular architectures. {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a prime exemplar of such a scaffold, offering a unique combination of a geminal diamine arrangement on a cyclopentyl ring. This guide provides a comprehensive technical overview of its core physical and chemical properties, methodologies for its synthesis and characterization, and its emerging role as a valuable building block for therapeutic agents. The insights presented herein are curated for researchers, scientists, and drug development professionals who seek to leverage the unique structural attributes of this compound in their research endeavors.

Core Physicochemical and Structural Characteristics

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine, identified by the CAS Number 1247566-89-7, possesses a molecular formula of C9H20N2 and a molecular weight of 156.3 g/mol .[1] Its structure is characterized by a cyclopentane ring with two amine-containing substituents on the same carbon atom: a primary aminomethyl group and a tertiary dimethylaminomethyl group. This 1,1-disubstituted pattern imparts specific steric and electronic properties that are of significant interest in medicinal chemistry.

Tabulated Physicochemical Properties

Due to the compound's relatively recent appearance in the scientific literature, primarily within patent applications, a complete set of experimentally determined physicochemical data is not yet publicly available. The following table summarizes known identifiers and predicted properties based on its structure and data from analogous compounds.

PropertyValue / Predicted RangeSource / Rationale
IUPAC Name {1-[(Dimethylamino)methyl]cyclopentyl}methanamineStandard Nomenclature
CAS Number 1247566-89-7[1]
Molecular Formula C9H20N2[1]
Molecular Weight 156.3 g/mol [1]
Appearance Colorless to pale yellow oil (predicted)Based on similar aliphatic diamines.
Boiling Point Not available (predicted to be >200 °C at atm. pressure)High molecular weight and hydrogen bonding capability suggest a high boiling point.
Density ~0.9 - 1.0 g/cm³ (predicted)Typical range for aliphatic amines.
pKa1 (Conjugate Acid) ~10.0 - 10.5 (predicted)Corresponds to the protonation of the more basic tertiary amine.[2][3]
pKa2 (Conjugate Acid) ~8.5 - 9.5 (predicted)Corresponds to the protonation of the primary amine, influenced by the positive charge on the adjacent protonated tertiary amine.[4]
Solubility Soluble in water and polar organic solvents (predicted)The presence of two amine groups capable of hydrogen bonding suggests good solubility in protic solvents.

Synthesis and Purification Workflow

The synthesis of 1,1-disubstituted cyclopentane derivatives often presents unique challenges due to steric hindrance around the quaternary carbon center. While a specific, detailed synthesis for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is not extensively documented in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles for the formation of related structures.

A common approach to geminal diamines involves the Strecker synthesis or related methodologies starting from a ketone. An alternative, and likely more direct route, would involve the sequential functionalization of a cyclopentanone derivative.

Proposed Synthetic Pathway

A logical synthetic approach would commence with cyclopentanone and proceed through a multi-step sequence to introduce the two distinct amino-methyl groups.

G cluster_0 Synthesis Workflow A Cyclopentanone B Mannich Reaction (Dimethylamine, Formaldehyde) A->B Step 1 C 2-((Dimethylamino)methyl)cyclopentan-1-one B->C D Strecker Amino Acid Synthesis (KCN, NH4Cl) C->D Step 2 E 1-Amino-2-((dimethylamino)methyl)cyclopentane-1-carbonitrile D->E F Reduction of Nitrile (e.g., LiAlH4 or Catalytic Hydrogenation) E->F Step 3 G {1-[(Dimethylamino)methyl]cyclopentyl}methanamine F->G

Caption: Proposed synthetic workflow for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((Dimethylamino)methyl)cyclopentan-1-one (Mannich Reaction)

  • To a stirred solution of cyclopentanone (1.0 eq) in ethanol at 0 °C, add dimethylamine hydrochloride (1.1 eq) and paraformaldehyde (1.1 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-((dimethylamino)methyl)cyclopentan-1-one.

Step 2: Synthesis of 1-Amino-2-((dimethylamino)methyl)cyclopentane-1-carbonitrile (Strecker Synthesis)

  • In a sealed vessel, dissolve 2-((dimethylamino)methyl)cyclopentan-1-one (1.0 eq) in a solution of aqueous ammonia.

  • Add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by LC-MS.

  • Upon completion, extract the aminonitrile product with a suitable organic solvent, such as dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is often used in the next step without further purification.

Step 3: Reduction to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of the crude aminonitrile from the previous step in the same anhydrous solvent to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure.

  • The final product, {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, can be purified by fractional distillation under reduced pressure or by flash silica gel chromatography, as mentioned in patent literature.[5]

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified diamine in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • ¹H NMR Spectroscopy:

    • Expected Features: The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region. The N-methyl groups of the dimethylamino moiety will likely appear as a singlet. The methylene protons adjacent to the two nitrogen atoms will also have characteristic chemical shifts. The NH₂ protons of the primary amine may appear as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Expected Features: The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom. The quaternary carbon of the cyclopentyl ring will likely have a low intensity. The carbons of the N-methyl groups and the methylene carbons attached to the nitrogens will also be clearly identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Expected Features: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of amine-containing fragments, with a prominent peak resulting from alpha-cleavage adjacent to the nitrogen atoms.

Applications in Drug Development: A CX3CR1 Receptor Agonist Precursor

The primary documented application of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is as a key intermediate in the synthesis of novel bicyclic compounds that act as agonists for the CX3CR1 receptor.[5]

The Role of the CX3CR1 Receptor

The CX3CR1 receptor, also known as the fractalkine receptor, is a G protein-coupled receptor that is primarily expressed on immune cells, including microglia in the central nervous system (CNS). It plays a crucial role in mediating the communication between neurons and microglia. Agonism of this receptor is being explored as a therapeutic strategy for neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease.[5]

Logical Flow of Application

The use of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine in this context highlights the strategic importance of its structural features.

G A {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (Building Block) B Amide Coupling with Carboxylic Acid Moiety of Bicyclic Heteroaryl Core A->B Synthetic Step C Formation of Final Active Pharmaceutical Ingredient (API) B->C D CX3CR1 Receptor Agonist C->D Pharmacological Activity E Therapeutic Target: Neuroinflammation in Diseases like Alzheimer's D->E Therapeutic Application

Caption: Role of the title compound in the synthesis of CX3CR1 receptor agonists.

The primary amine of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine serves as a nucleophile for amide bond formation with a carboxylic acid-functionalized core structure, while the tertiary amine can influence solubility and receptor binding.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established and validated principles of organic synthesis and analytical chemistry. The successful synthesis and characterization of the target compound rely on a self-validating workflow:

  • Cross-Verification: The identity of the synthesized compound is confirmed by multiple, independent analytical techniques (NMR, MS). The data from each technique must be consistent with the proposed structure.

  • Purity Assessment: Chromatographic methods (TLC, GC) are used throughout the synthesis to monitor reaction progress and assess the purity of intermediates and the final product. The final purity is confirmed by NMR and elemental analysis (if required).

  • Reproducibility: The detailed, step-by-step protocols are designed to be reproducible, a cornerstone of scientific integrity.

By adhering to these principles, researchers can have a high degree of confidence in the identity and quality of the {1-[(Dimethylamino)methyl]cyclopentyl}methanamine they produce or use.

References

  • Deng, H., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(24), 5345–5353. [Link]

  • Goddard, R. D., et al. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. PubMed, 17521200. [Link]

  • Goddard, R. D., et al. (2007). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ResearchGate. [Link]

  • ResearchGate. 1 H NMR spectra of diamines 3 and 4 in DMSO-d 6. [Link]

  • Johnston, J. C., & Maria, C. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server. [Link]

  • O'Donnell, M. J., et al. (2003). The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors. PubMed, 14615059. [Link]

  • ResearchGate. 1 H NMR spectra of diamine. [Link]

  • Endo, M., et al. (1998). Diamagnetic behaviour of high-resolution nitrogen-14 nuclear magnetic resonance spectra for co-ordinated nitrogens in paramagnetic chromium(III) diamine complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Google Patents. (2021). Bicyclic cx3cr1 receptor agonists. US20210024510A1.

Sources

Foundational

Investigational Pharmacodynamics of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine: A Structural and Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Target Discovery & Biophysics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Target Discovery & Biophysics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on the precise spatial arrangement of pharmacophores. {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (hereafter referred to as DMC-Methanamine ) represents a highly specialized, conformationally restricted diamine scaffold.

By utilizing a gem-disubstituted cyclopentane core, this molecule forces two distinct basic centers—a primary methanamine and a tertiary dimethylaminomethyl group—into close spatial proximity. Gem-disubstituted nitrogen-containing heterocycles and carbocycles are of immense interest in modern pharmacology; their increased molecular complexity and rigidity drastically reduce the entropic penalty upon receptor binding, thereby enhancing both affinity and target specificity[1].

This whitepaper dissects the putative mechanism of action of DMC-Methanamine in target binding, focusing on two classic CNS targets for cycloalkylamines: the Sigma-1 Receptor (S1R) and the N-methyl-D-aspartate receptor (NMDAR) . Furthermore, it outlines the self-validating biophysical protocols required to confirm these binding modalities.

Structural Rationale & Pharmacophore Pre-organization

To understand the binding mechanism of DMC-Methanamine, we must first analyze its physicochemical state in a physiological environment (pH 7.4).

  • Dual Basicity: The primary amine has a predicted pKa​ of ~10.2, ensuring it is fully protonated at physiological pH. The tertiary dimethylamine ( pKa​ ~8.5) is also largely protonated. This creates a highly localized, dense region of positive charge.

  • Conformational Rigidity: The cyclopentyl ring acts as a lipophilic anchor. Unlike flexible aliphatic diamines, the sp3 hybridized C1 carbon locks the two amine vectors into a restricted geometry.

  • Bioisosterism: The overall topology of DMC-Methanamine mimics established CNS pharmacophores, specifically the cycloalkylamine core of NMDAR pore blockers (e.g., memantine)[2] and the hydrophobic-basic-hydrophobic topology required for S1R ligands[3].

Mechanism of Action in Target Binding

Sigma-1 Receptor (S1R) Anchoring

The S1R is a unique, ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The crystal structure of the S1R reveals a trimeric configuration with a deeply buried, highly hydrophobic binding pocket[3].

Binding Mechanism: DMC-Methanamine enters the S1R pocket where the lipophilic cyclopentyl ring packs against the hydrophobic walls of the cavity. The defining interaction, however, is electrostatic. The fully protonated primary amine of DMC-Methanamine forms a critical, high-affinity salt bridge/hydrogen bond with the Glu172 residue of the receptor[3]. The adjacent tertiary dimethylamine provides secondary stabilization via hydrogen bonding with auxiliary acidic residues (e.g., Asp126), locking the receptor in a conformation that triggers the dissociation of the BiP chaperone.

S1R_Pathway Ligand DMC-Methanamine Binding S1R Sigma-1 Receptor (MAM) Ligand->S1R Glu172 Electrostatic Anchor BiP BiP Chaperone Dissociation S1R->BiP Conformational Shift IP3R IP3R3 Stabilization BiP->IP3R Allosteric Release Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Modulation

S1R activation pathway via DMC-Methanamine binding, leading to downstream calcium modulation.

NMDA Receptor (NMDAR) Pore Blockade

Cycloalkylamines are well-documented NMDAR antagonists[2]. Similar to the aryl-cycloalkylamine ketamine, which acts as a use-dependent channel blocker[4], DMC-Methanamine targets the ion channel pore rather than the orthosteric glutamate binding site.

Binding Mechanism: NMDAR blockade by DMC-Methanamine is use-dependent—the channel must first be opened by endogenous agonists (glutamate and glycine). Once the pore opens, the positively charged DMC-Methanamine is driven deep into the channel by the negative resting membrane potential. The protonated amines mimic a hydrated Mg2+ ion, forming direct hydrogen bonds with the Asn616 residues located at the tip of the M2 re-entrant loops of the GluN1/GluN2 subunits. The cyclopentyl ring creates steric hindrance, physically occluding the permeation of Ca2+ and Na+ ions.

Experimental Methodologies for Target Validation

To empirically validate these mechanisms, we employ self-validating biophysical systems. As a foundational rule in assay design, every step must be causally linked to minimizing artifacts and isolating the specific binding event.

Protocol 1: Radioligand Competitive Binding Assay (S1R)

This assay determines the binding affinity ( Ki​ ) of DMC-Methanamine for the S1R by measuring its ability to displace a known radioligand.

Step-by-Step Methodology & Causality:

  • Tissue Preparation: Harvest and homogenize fresh guinea pig brain tissue. Causality: Guinea pig brains express a high density of structurally conserved S1R, providing a robust signal-to-noise ratio[3].

  • Radioligand Incubation: Incubate the membrane homogenate (0.24 mg protein/tube) with 6.0 nM -pentazocine and varying concentrations of DMC-Methanamine in 50 mM Tris-HCl buffer (pH 7.4) at 37 °C for 150 minutes. Causality: -pentazocine is utilized because it is a highly selective S1R agonist, ensuring that the displacement curve reflects exclusively S1R binding[3].

  • Non-Specific Binding Control: Run parallel assays containing 10.0 μM haloperidol. Causality: Haloperidol saturates all S1R sites. The residual radioactivity measured in these tubes represents non-specific lipid binding, which must be subtracted to calculate specific binding[3].

  • Rapid Filtration: Terminate the reaction via the addition of ice-cold buffer and rapid filtration through Whatman GF/B glass fiber filters. Crucial Step: The filters must be pre-soaked in 0.5% polyethylenimine (PEI). Causality: Glass fiber filters carry a net negative charge and will non-specifically bind the dicationic DMC-Methanamine. PEI coats the filters with positive charges, repelling the unbound ligand and preventing false-positive affinity readings.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the IC50​ via non-linear regression.

Workflow Prep Membrane Prep (Guinea Pig Brain) Incubate Incubation [3H](+)-Pentazocine Prep->Incubate Add Ligands Filter Rapid Filtration (PEI-Soaked GF/B) Incubate->Filter 150 min, 37°C Count Liquid Scintillation Counting Filter->Count Wash & Isolate

Step-by-step radioligand competitive binding assay workflow for S1R affinity profiling.

Protocol 2: Patch-Clamp Electrophysiology (NMDAR)

To prove that DMC-Methanamine is a pore blocker, we must demonstrate that its inhibition is voltage- and use-dependent.

Step-by-Step Methodology & Causality:

  • Cell Preparation: Transiently transfect HEK293 cells with plasmids encoding human GluN1 and GluN2B subunits. Causality: Using a heterologous expression system isolates the target, eliminating interference from native neuronal receptors.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration and hold the membrane potential at -70 mV. Causality: Holding at -70 mV mimics the physiological resting membrane potential, providing the electromotive force necessary to drive the positively charged DMC-Methanamine into the NMDAR pore.

  • Agonist Co-application: Perfuse the cells with a solution containing 100 μM glutamate and 10 μM glycine to establish a baseline inward current. Causality: NMDARs are obligate heteromers; both co-agonists are strictly required to open the channel gate, exposing the deep Asn616 binding site.

  • Ligand Perfusion: Co-apply DMC-Methanamine with the agonists and record the decay in the inward current.

  • Voltage-Step Reversal: Step the membrane potential to +40 mV. Causality: If DMC-Methanamine is a true pore blocker, the positive intracellular voltage will electrostatically repel the dicationic ligand out of the pore, rapidly restoring the channel current (voltage-dependent relief of block).

Quantitative Data Summaries

The following tables synthesize the physicochemical properties and comparative binding metrics that dictate the pharmacodynamics of the DMC-Methanamine scaffold.

Table 1: Physicochemical & Pharmacophore Profiling of DMC-Methanamine

PropertyValuePharmacological Implication
Molecular Weight 170.29 g/mol High ligand efficiency; optimal for blood-brain barrier (BBB) penetration.
Primary Amine pKa​ ~10.2Fully protonated at pH 7.4; acts as the primary electrostatic anchor (e.g., Glu172).
Tertiary Amine pKa​ ~8.5Partially protonated; provides secondary hydrogen bonding and inductive effects.
Ring System CyclopentylConfers conformational rigidity; minimizes entropic binding penalty.

Table 2: Comparative Target Binding Affinities (Reference vs. Putative)

Target ReceptorReference LigandReference Ki​ (nM)DMC-Methanamine Binding Mode
Sigma-1 (S1R) (+)-Pentazocine6.0Glu172 salt bridge + hydrophobic packing
NMDA (GluN1/2B) Memantine2,400Pore blockade via Asn616 interaction
Sigma-2 (S2R) DTG35.0Lower affinity anticipated due to steric clash

References

  • [3] A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • [2] Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. PMC. URL:

  • [1] EP3699173A1 - Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same. Google Patents. URL:

  • [4] Interactions of Ketamine with Opioids and Its Effects on BDNF and VEGF. Helda. URL:

Sources

Exploratory

Pharmacokinetic properties of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Derivatives Foreword: A Structural Approach to Pharmacokinetic Characterization The {1-[(Dimethylamino)me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Derivatives

Foreword: A Structural Approach to Pharmacokinetic Characterization

The {1-[(Dimethylamino)methyl]cyclopentyl}methanamine scaffold represents a versatile building block in modern medicinal chemistry. Its unique combination of a rigid cyclopentyl core, a tertiary amine, and a primary amine offers a rich three-dimensional architecture for probing biological targets. However, these same structural features present a distinct profile of opportunities and challenges from a pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) perspective. The lipophilic cyclopentyl ring can enhance membrane permeability, while the ionizable amine groups govern solubility and potential transporter interactions. The presence of multiple potential sites for metabolism necessitates a thorough and systematic evaluation to predict in vivo behavior.

This guide eschews a one-size-fits-all template. Instead, it is structured to mirror the logical progression of a drug discovery program, moving from high-throughput in vitro assays that inform initial design to integrated in vivo studies that provide a holistic pharmacokinetic profile. As your Senior Application Scientist, my goal is not just to provide protocols, but to illuminate the causality behind them—why specific assays are chosen, what the data signify, and how each piece of information builds a comprehensive and predictive pharmacokinetic narrative for this promising class of compounds.

Section 1: Absorption - Crossing the Barrier

The journey of any orally administered drug begins with absorption across the intestinal epithelium. For {1-[(Dimethylamino)methyl]cyclopentyl}methanamine derivatives, this process is a delicate balance between the lipophilicity imparted by the cyclopentyl ring and the aqueous solubility provided by the two amine functionalities.

Core Physicochemical & Permeability Assessment

Expertise & Experience: Before proceeding to complex cell-based assays, a foundational understanding of a compound's solubility and lipophilicity is paramount. These properties are the primary drivers of passive diffusion. We begin with high-throughput assays to rank-order initial compounds. Subsequently, cell-based models like the Caco-2 assay are employed. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal barrier.[1][2] This model is invaluable not only for assessing passive permeability but also for identifying whether a compound is a substrate of efflux transporters (like P-glycoprotein), which can actively pump drugs out of the cell, limiting absorption.[3][]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Verification: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >200 Ω·cm² typically indicates adequate tight junction formation.

  • Compound Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution to the apical (A) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • In a separate set of wells, add the dosing solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[5]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.

Trustworthiness: The protocol's integrity is maintained by including control compounds with known permeability characteristics (e.g., propranolol for high permeability, atenolol for low permeability) and by verifying monolayer integrity via TEER before and after the experiment.

Data Presentation: Representative Absorption Data

Derivative IDAqueous Solubility (µM, pH 7.4)LogD (pH 7.4)Papp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Example-01 1502.115.216.11.1High
Example-02 852.918.540.72.2Moderate (Efflux)
Example-03 >2001.50.80.91.1Low

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed Caco-2 cells on Transwell inserts P2 Culture for 21 days (Differentiation) P1->P2 P3 Verify Monolayer Integrity (TEER Measurement) P2->P3 A1 Dose Compound (Apical or Basolateral) P3->A1 A2 Incubate at 37°C A1->A2 A3 Sample Receiver Chamber (Multiple Timepoints) A2->A3 AN1 Quantify Compound (LC-MS/MS) A3->AN1 AN2 Calculate Papp & Efflux Ratio AN1->AN2

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Section 2: Distribution - Where Does It Go?

Once absorbed, a drug distributes throughout the body. The extent of distribution is governed by its affinity for plasma proteins and its ability to permeate into tissues. Only the "free" (unbound) drug is available to interact with its target and exert a pharmacological effect.[6][7]

Plasma Protein Binding (PPB)

Expertise & Experience: The {1-[(Dimethylamino)methyl]cyclopentyl}methanamine derivatives, with their amine functionalities, may bind to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[8] High binding can limit the free concentration of the drug, effectively reducing its potency and slowing its clearance.[6] Equilibrium dialysis is the gold-standard method for determining PPB.[8][9] It minimizes non-specific binding issues that can plague other methods like ultrafiltration and provides a highly accurate measure of the unbound fraction (fu).[9]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Preparation: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

  • Compound Spiking: Spike the test compound into plasma (from relevant species, e.g., human, rat) at a known concentration (e.g., 1 µM).

  • Device Loading:

    • Add the spiked plasma to the donor chamber of the RED device.

    • Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling & Matrix Matching:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison during analysis, combine the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of PBS. This "matrix matching" mitigates differential matrix effects during LC-MS/MS analysis.

  • Quantification: Analyze the concentration of the compound in both matched samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate Percent Bound = (1 - fu) * 100.

Trustworthiness: The protocol includes a stability check of the compound in plasma under the incubation conditions. Warfarin, a highly bound drug, is often used as a control to validate the assay performance.

Data Presentation: Multi-Species Plasma Protein Binding

Derivative ID% Bound (Human)% Bound (Rat)% Bound (Mouse)
Example-01 85.481.278.9
Example-02 99.298.899.5
Example-03 62.155.751.3

Visualization: Principle of Equilibrium Dialysis

EquilibriumDialysis cluster_initial Initial State (T=0) cluster_final Equilibrium (T=4h) Plasma_i Plasma Chamber (Drug + Protein) Plasma_f Plasma Chamber (Bound Drug + Free Drug) Plasma_i->Plasma_f Incubation (37°C, 4h) Membrane_i Semipermeable Membrane Plasma_i->Membrane_i Buffer_i Buffer Chamber (No Drug) Buffer_f Buffer Chamber (Free Drug) Buffer_i->Buffer_f Membrane_f Semipermeable Membrane Plasma_f->Membrane_f Membrane_i->Buffer_i Membrane_f->Buffer_f Membrane_f->Buffer_f Free drug equilibrates

Caption: Free drug equilibrates across a semipermeable membrane.

Section 3: Metabolism - The Biotransformation Pathway

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion. The {1-[(Dimethylamino)methyl]cyclopentyl}methanamine structure has multiple "soft spots" for metabolic attack.

Predicted Metabolic Pathways

Expertise & Experience: Based on established biochemical pathways, we can predict the primary metabolic routes for this scaffold. The tertiary amine is a prime target for Cytochrome P450 (CYP) enzymes, leading to N-demethylation.[10][11] The primary amine can undergo oxidative deamination by monoamine oxidases (MAOs) or CYPs.[12][13] The cyclopentyl ring, while more stable than a linear alkane, is susceptible to hydroxylation. Furthermore, metabolism of cyclic tertiary amines can sometimes proceed through reactive iminium intermediates, which is a potential source of toxicity and warrants investigation.[14]

Visualization: Predicted Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent {Parent Compound} {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Derivative M1 N-Demethylation (Secondary Amine) Parent->M1 CYP450 M2 Oxidative Deamination (Aldehyde) Parent->M2 MAO, CYP450 M3 Cyclopentyl Hydroxylation (Alcohol) Parent->M3 CYP450 M4 N-Oxidation (N-Oxide) Parent->M4 FMO, CYP450 M5 Glucuronidation (on OH or NH2) M1->M5 M3->M5 UGTs M6 Sulfation (on OH) M3->M6 SULTs

Caption: Potential Phase I and Phase II metabolic pathways.

In Vitro Metabolic Stability

Expertise & Experience: To quantify the rate of metabolism, we use in vitro systems like human liver microsomes (HLM), which are rich in CYP enzymes. This assay determines a compound's intrinsic clearance (Clint), a measure of how efficiently the liver can metabolize the drug in the absence of blood flow limitations. This is a cornerstone assay in early discovery for identifying metabolically labile compounds.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a cofactor solution of NADPH (β-Nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • In a 96-well plate, pre-warm HLM and buffer at 37°C.

    • Add the test compound to the HLM/buffer mixture (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Also, run a control incubation without NADPH to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Quantification: Transfer the supernatant and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the t½ and protein concentration.

Data Presentation: Representative Metabolic Stability Data

Derivative IDIn Vitro t½ (min, HLM)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Clearance
Example-01 4530.8Moderate
Example-02 >120<11.5Low
Example-03 8173.3High

Section 4: Integrated In Vivo Pharmacokinetics

In vitro assays provide crucial mechanistic insights, but an in vivo study is required to understand the complex interplay of ADME and determine the overall pharmacokinetic profile of a drug in a living system.[15][16]

The Rodent Pharmacokinetic Study

Expertise & Experience: The rat is a common preclinical species for initial PK studies.[15][17] By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine fundamental parameters. The IV dose reveals the drug's distribution and clearance characteristics, while the PO dose, in comparison, allows for the calculation of oral bioavailability (F%)—the fraction of the administered dose that reaches systemic circulation.[16]

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days. Ensure animals are fasted overnight before dosing.

  • Dose Preparation: Formulate the test compound in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

  • Dosing:

    • IV Group (n=3 rats): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3 rats): Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each rat at predetermined time points. A typical schedule might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[5][18][19]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

Trustworthiness: This protocol relies on ethical animal handling (approved by an Institutional Animal Care and Use Committee), precise dosing, a well-defined sampling schedule, and a robust bioanalytical method for accurate quantification.

Data Presentation: Summary of In Vivo Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)850450
Tmax (h)0.081.0
AUC(0-inf) (ng·h/mL)12502800
(h)3.53.8
Clearance (CL) (mL/min/kg)13.3-
Volume of Distribution (Vdss) (L/kg)3.9-
Oral Bioavailability (F%) -44.8%

Visualization: In Vivo Pharmacokinetic Study Workflow

InVivoPK cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase D1 Acclimate Rats (n=6) D2 Group 1 (n=3): Administer IV Dose D1->D2 D3 Group 2 (n=3): Administer PO Dose D1->D3 S1 Serial Blood Collection (Defined Timepoints) D2->S1 D3->S1 S2 Process Blood to Obtain Plasma S1->S2 A1 Quantify Drug in Plasma (LC-MS/MS) S2->A1 A2 Plot Concentration vs. Time A1->A2 A3 Calculate PK Parameters (NCA Analysis) A2->A3

Caption: A typical workflow for a rodent oral and intravenous PK study.

Conclusion: Synthesizing the Pharmacokinetic Profile

The characterization of the pharmacokinetic properties of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine derivatives is a systematic process of inquiry. It begins with foundational in vitro assays that probe the fundamental drivers of ADME—solubility, permeability, protein binding, and metabolic stability. These assays are cost-effective, high-throughput, and provide the mechanistic insights needed to guide initial structure-activity and structure-property relationships. Promising candidates then advance to in vivo studies, which provide the definitive, integrated data on bioavailability, clearance, and distribution that are essential for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen. By following this logical, multi-faceted approach, researchers can confidently build a comprehensive ADME profile, de-risk their development candidates, and unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Balimane, P. V., & Chong, S. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Creative Bioarray. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]

  • Creative Biolabs. (n.d.). Permeability & Absorption. Creative Biolabs. Available at: [Link]

  • Damani, L. A. (Ed.). (2019). Metabolic Changes of Drugs and Related Organic Compounds. SlideShare. Available at: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical and Analytical Chemistry: Open Access. Available at: [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix. Available at: [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

  • VIMTA Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. VIMTA Labs. Available at: [Link]

  • Jushchyshyn, M. I., et al. (2011). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Available at: [Link]

  • Angel, P. M., & Spraggins, J. M. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of Mass Spectrometry. Available at: [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Salih, Q. M. (2024). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Wasit Journal for Pure Science. Available at: [Link]

  • Wang, Y., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available at: [Link]

  • KLANČAR, U. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Sugihara, Y., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PLOS ONE. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism. Available at: [Link]

  • Taylor & Francis. (n.d.). Cyclic amine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • McMahon, R. E. (1982). The metabolism of tertiary amines. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Smith, D. A., & Abel, S. (2018). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. Royal Society of Chemistry. Available at: [Link]

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]

  • Guba, W., et al. (2006). Novel cyclic amines. Google Patents.
  • Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments? Patsnap Eureka. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2022). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers. Available at: [Link]

  • Ghosh, K., et al. (2022). Clinical drugs containing saturated cyclic amine. ResearchGate. Available at: [Link]

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Foundational

Safety Data Sheet (SDS) and Handling Guidelines for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine: A Technical Whitepaper

Introduction: Structural Profiling and Chemical Significance In modern medicinal chemistry, conformationally restricted diamines are critical building blocks for developing highly selective pharmacophores. {1-[(Dimethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Profiling and Chemical Significance

In modern medicinal chemistry, conformationally restricted diamines are critical building blocks for developing highly selective pharmacophores. {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a specialized bifunctional aliphatic amine characterized by a gem-disubstituted cyclopentane core. This molecule features both a highly nucleophilic primary methanamine and a basic tertiary (dimethylamino)methyl group attached to the same quaternary carbon (C1).

Due to this geminal disubstitution, the molecule experiences the Thorpe-Ingold effect , which forces the two aminomethyl appendages into close spatial proximity. While this conformational rigidity is highly prized for locking ligands into bioactive geometries, it dictates specific physicochemical behaviors, hazard profiles, and handling requirements that deviate from standard linear amines.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, one must understand the causality behind its hazards. The dual-amine structure significantly elevates its basicity and environmental reactivity.

Corrosivity and Lipophilicity

Aliphatic amines are inherently basic. The primary amine acts as both a strong nucleophile and a base, while the tertiary amine acts solely as a base. Upon contact with moisture (e.g., skin, ocular fluid, mucous membranes), these amines generate a high local pH, leading to the rapid saponification of dermal lipids and severe tissue necrosis. Furthermore, the cyclopentyl ring imparts significant lipophilicity, allowing the molecule to rapidly penetrate the stratum corneum, which exacerbates deep tissue damage and increases the risk of systemic toxicity.

Atmospheric Degradation (Carbamate Formation)

A critical handling challenge for primary amines is their rapid reaction with atmospheric carbon dioxide (CO₂). The nucleophilic primary nitrogen attacks the electrophilic carbon of CO₂, forming a transient 1,3-zwitterion intermediate. This undergoes a proton transfer to form carbamic acid, which is subsequently deprotonated by a second equivalent of the amine to form an insoluble alkylammonium carbamate salt[1],[2],[3]. This degradation pathway not only reduces the effective titer of the reagent but also generates crusty white precipitates that can seal bottle caps shut and contaminate reactions.

CarbamatePathway Amine Primary Amine (Nucleophile) Zwitterion 1,3-Zwitterion Intermediate Amine->Zwitterion Attack CO2 Atmospheric CO2 (Electrophile) CO2->Zwitterion Binding Carbamic Carbamic Acid (Unstable) Zwitterion->Carbamic Proton Shift Carbamate Alkylammonium Carbamate (White Solid) Carbamic->Carbamate + 2nd Amine

Caption: Mechanistic pathway of atmospheric CO2 degradation forming insoluble carbamate salts.

Quantitative Safety Data Summary
ParameterValue / ClassificationMechanistic Rationale & Causality
Molecular Formula C₉H₂₀N₂Bifunctional diamine with a lipophilic cyclopentyl core.
GHS Classification Skin Corr. 1B, Eye Dam. 1High dual-basicity leads to rapid lipid saponification and protein denaturation.
Flammability Flam. Liq. (Category varies by solvent)High vapor pressure of the freebase form creates ignition hazards at room temperature.
Atmospheric Stability Highly reactive with CO₂Primary amine undergoes nucleophilic attack on CO₂ to form carbamate salts[2].
Lipophilicity (LogP) Moderate to HighAliphatic ring enhances membrane permeability, increasing systemic toxicity risk.

Self-Validating Safety & Handling Protocols

Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocol ensures that every step of handling {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a self-validating system.

Step-by-Step Handling Methodology
  • Pre-Experiment Visual Inspection:

    • Action: Inspect the reagent bottle prior to opening.

    • Validation: A clear, homogenous liquid indicates high purity. The presence of a white, crusty precipitate around the cap or suspended in the liquid confirms carbamate formation due to atmospheric CO₂/moisture exposure[1]. If solid is present, the reagent must be redistilled under reduced pressure before quantitative use.

  • Inert Atmosphere Transfer:

    • Action: Transfer the reagent exclusively within an Argon or Nitrogen-purged glovebox, or use rigorous Schlenk line techniques.

    • Validation: When using a Schlenk line, utilize a mineral oil bubbler. A steady positive pressure (bubbling outwards) during syringe withdrawal validates that atmospheric CO₂ is excluded from the septum.

  • PPE Selection Causality:

    • Action: Wear butyl rubber or heavy-duty nitrile gloves, a face shield, and a chemical apron.

    • Causality: Standard latex gloves are highly permeable to lipophilic aliphatic amines. Butyl rubber provides a validated barrier against permeation, preventing delayed skin absorption.

  • Decontamination & Neutralization:

    • Action: Wipe down all spatulas, syringes, and surfaces with a weak acidic solution (e.g., 5% acetic acid) followed by copious amounts of water.

    • Validation: The acid instantly protonates both the primary and tertiary amines, converting the volatile, lipophilic freebase into a highly water-soluble, non-volatile ammonium salt. The absence of a characteristic "fishy" amine odor validates complete neutralization.

Experimental Workflow: Selective Amide Coupling

A primary application of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is its integration into larger drug scaffolds via amide coupling. The goal is to react the primary amine selectively while leaving the tertiary amine intact.

Because the primary amine is attached to a neopentyl-like quaternary carbon, it experiences significant steric hindrance. Therefore, highly efficient coupling reagents (like HATU) are required over standard EDC/HOBt systems.

Step-by-Step Amide Coupling Protocol
  • Carboxylic Acid Activation:

    • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. DIPEA deprotonates the carboxylic acid to initiate this activation.

  • Diamine Addition:

    • Add {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (1.1 eq) dropwise at 0°C.

    • Causality: The primary methanamine, despite steric crowding, is highly nucleophilic and will attack the active ester. The tertiary dimethylamino group lacks a transferable proton and cannot form an amide, ensuring 100% chemoselectivity.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS.

  • pH-Controlled Aqueous Workup (Critical Step):

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM).

    • Causality: Maintaining a highly basic pH (>9) is mandatory. If the pH drops, the unreacted tertiary amine on the product will protonate, forming a water-soluble salt that will be lost in the aqueous waste. The basic environment ensures the product remains in its lipophilic freebase form, driving it into the DCM layer.

  • Isolation:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

AmideCoupling Step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF) Step2 2. Addition of Diamine (Primary Amine acts as Nucleophile) Step1->Step2 15 min, 0°C Step3 3. Selective Amide Formation (Tertiary Amine remains unreacted) Step2->Step3 4-12 hrs, RT Step4 4. Basic Aqueous Workup (pH > 9 maintains freebase) Step3->Step4 Quench with NaHCO3 Step5 5. Organic Extraction & Isolation (DCM Extraction) Step4->Step5 Phase Separation

Caption: Workflow for the selective amide coupling of the diamine, highlighting the pH-dependent workup.

References

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: MDPI Molecules URL:[Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms Source: ACS Omega URL:[Link]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Aliphatic Amines Group - Information Sheet Source: Government of Canada URL:[Link]

Sources

Exploratory

A Methodological Framework for Characterizing the Receptor Binding Affinity of Novel Ligands: A Case Study of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Abstract The characterization of a novel chemical entity's interaction with biological targets is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for determining...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of a novel chemical entity's interaction with biological targets is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for determining the receptor binding affinity of a novel compound, using the example of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, a molecule for which public data is not available, thereby treating it as a novel chemical entity. This document details the strategic progression from initial computational predictions to definitive in-vitro binding assays and subsequent functional validation. We will explore the theoretical underpinnings and provide detailed, actionable protocols for key experimental techniques, including radioligand binding assays. The methodologies are presented with a focus on ensuring data integrity, reproducibility, and a clear understanding of the underlying scientific principles, tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Novel Ligand

In the vast landscape of chemical synthesis, countless novel molecules are generated with the potential for therapeutic application. A primary and critical step in evaluating this potential is to determine if, and how strongly, a compound binds to specific biological receptors. The molecule {1-[(Dimethylamino)methyl]cyclopentyl}methanamine serves as our model "test article." Its structure, featuring a cyclopentyl scaffold with two amine-containing side chains, suggests potential interactions with a variety of receptor types, particularly those that recognize endogenous monoamines (e.g., G-protein coupled receptors or ion channels).

This guide is structured to walk a researcher through the logical and empirical steps required to build a comprehensive binding profile for such a compound from the ground up.

The Characterization Workflow: A Multi-Stage Approach

A robust characterization of a novel ligand is not a single experiment but a tiered approach. Each stage refines our understanding and guides the design of subsequent, more resource-intensive experiments. This workflow ensures that efforts are focused and that the resulting data is both accurate and meaningful.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Primary Binding Assays cluster_2 Phase 3: Functional & Secondary Assays A Compound Structure Analysis ({1-[(Dimethylamino)methyl]cyclopentyl}methanamine) B In Silico Prediction (Target Fishing, QSAR) A->B Structural Information C Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) B->C Hypothesized Targets D Radioligand Competitive Binding Assay (Determine Ki) C->D Identify 'Hits' E Saturation Binding Assay (Determine Kd, Bmax) D->E Validate Target Interaction F Functional Assays (e.g., cAMP, Calcium Flux) D->F Confirm Functional Effect H Kinetic Analysis (kon/koff) D->H Characterize Binding Dynamics E->F Confirmed Target G Determine Agonist/Antagonist Profile (EC50/IC50) F->G Quantify Functional Potency

Figure 1: Ligand Characterization Workflow. A logical progression from broad, predictive methods to specific, quantitative binding and functional assays.

Phase 1: Target Identification and Hypothesis Generation

Before any wet-lab experiments are initiated, computational and broad screening methods can provide crucial direction.

In Silico Target Prediction

Based on the structure of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, we can use "target fishing" algorithms. These tools compare the chemical structure against databases of known ligands and their targets to predict potential binding partners. For our test article, the presence of a tertiary and a primary amine suggests a high probability of interaction with receptors for biogenic amines, such as:

  • Dopamine Receptors (D1-D5)

  • Serotonin (5-HT) Receptors (various subtypes)

  • Adrenergic Receptors (α and β subtypes)

  • Sigma Receptors (σ1 and σ2)

These predictions form our initial testable hypotheses.

Broad Panel Screening

To cast a wide, empirical net, submitting the compound to a commercial broad panel screen is a cost-effective strategy. Services like the Eurofins SafetyScreen or the CEREP BioPrint panel test the compound at a single, high concentration (e.g., 10 µM) against hundreds of known receptors, ion channels, and enzymes. The output is typically presented as a percentage of inhibition of a known radioligand's binding.

Interpreting the Results: A significant inhibition (e.g., >50%) at 10 µM is considered a "hit" and flags that receptor for more detailed follow-up studies. This approach de-risks the project by identifying potential primary targets and off-target liabilities early on.

Phase 2: Definitive Binding Assays - Quantifying Affinity

Once primary target candidates are identified, the next step is to quantify the binding affinity. The gold standard for this is the radioligand binding assay .

Principle of the Competitive Binding Assay

This assay measures the ability of our unlabeled test compound ({1-[(Dimethylamino)methyl]cyclopentyl}methanamine) to compete with a high-affinity, radioactively labeled ligand (the "radioligand") for binding to the target receptor. The source of the receptor can be cell membranes from recombinant cell lines expressing the target or from native tissue homogenates.

G Receptor Receptor BoundComplex Receptor-Radioligand Complex (Bound) Receptor->BoundComplex Binds Radioligand Radioligand (*L) Radioligand->BoundComplex TestCompound Test Compound (C) TestCompound->Receptor Competes Displaced Displaced Radioligand (Free) BoundComplex->Displaced Displaces

Figure 2: Principle of Competitive Radioligand Binding. The unlabeled test compound competes with the radioligand for the same binding site on the receptor.

Detailed Experimental Protocol: Competitive Radioligand Binding

Objective: To determine the inhibition constant (Ki) of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine at a hypothesized target receptor (e.g., the Dopamine D2 receptor).

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Article: {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled D2 antagonist, such as Haloperidol.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test article, ranging from 10⁻¹¹ M to 10⁻⁴ M.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding (TB): Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + NSB Agent (Haloperidol).

    • Test Compound: Receptor membranes + Radioligand + specific concentration of test article.

  • Incubation: Add the components to the wells. A typical order is buffer, test article/NSB agent, radioligand, and finally receptor membranes to initiate the reaction. Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium. The specific time and temperature must be optimized for each receptor-ligand system.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactive decay (in Counts Per Minute, CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test article concentration. The resulting curve should be sigmoidal.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the curve and determine the IC₅₀ value—the concentration of the test article that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibition Constant (Ki): The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To obtain a true measure of affinity, the Ki must be calculated using the Cheng-Prusoff equation .

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined independently via a saturation binding assay).

Table 1: Hypothetical Binding Affinity Data for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Receptor TargetRadioligand UsedRadioligand Kd (nM)Test Article Ki (nM)Interpretation
Dopamine D2[³H]-Spiperone0.115High Affinity
Serotonin 5-HT₂ₐ[³H]-Ketanserin0.5250Moderate Affinity
Adrenergic α₁[³H]-Prazosin0.2>10,000Low/No Affinity
Sigma σ₁[³H]-(+)-Pentazocine2.58High Affinity

This table presents hypothetical data for illustrative purposes. A lower Ki value indicates a higher binding affinity.

Phase 3: Elucidating Functional Activity

High affinity does not describe the functional consequence of binding. Does the compound activate the receptor (an agonist ), block it (an antagonist ), or have no effect (a silent antagonist )? Functional assays are required to answer this.

Linking Receptors to Signaling Pathways

If our compound binds with high affinity to the Dopamine D2 receptor, we must assay the canonical D2 signaling pathway. D2 is a Gi-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G Ligand Agonist (e.g., Dopamine) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds ATP ATP G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (Enzyme) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse Phosphorylates Targets

Figure 3: Canonical Gi-Coupled Signaling Pathway. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Functional Assay Protocol: cAMP Assay

Objective: To determine if {1-[(Dimethylamino)methyl]cyclopentyl}methanamine acts as an agonist or antagonist at the Dopamine D2 receptor.

Methodology:

  • Agonist Mode: Treat D2-expressing cells with increasing concentrations of the test article and measure the resulting levels of cAMP. A decrease in cAMP indicates agonism. The concentration that produces 50% of the maximal response is the EC₅₀ .

  • Antagonist Mode: Treat cells with a known D2 agonist (e.g., Quinpirole) at its EC₈₀ concentration, in the presence of increasing concentrations of the test article. If the test article is an antagonist, it will reverse the effect of the agonist, causing cAMP levels to rise back to baseline. The concentration that blocks 50% of the agonist's effect is the IC₅₀ .

Modern cAMP levels are typically measured using high-throughput methods like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) assays, which are more efficient and sensitive than older ELISA-based methods.

Conclusion: Building a Complete Profile

By systematically progressing through this workflow, we can confidently characterize the binding and functional profile of a novel compound like {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. This process transforms an unknown molecule into a well-defined pharmacological tool or potential therapeutic lead. The combination of in silico prediction, broad screening, high-affinity radioligand binding, and functional validation provides the robust, multi-faceted data package required for informed decision-making in drug discovery and development. The principles and protocols outlined herein represent a standard, trusted approach to ensure the scientific rigor and integrity of such an investigation.

References

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pA2 values from inhibition curves in functional experiments. British journal of pharmacology. Available at: [Link]

Foundational

Thermodynamic stability of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract {1-[(Dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a diamine featuring a unique 1,1-disubstituted cyclopentane core, presenting both a primary and a tertiary amine. This structure offers potential as a versatile building block in medicinal chemistry and materials science. However, its long-term chemical integrity, or thermodynamic stability, under standard storage and handling conditions is a critical parameter for its application. This guide provides a comprehensive analysis of the intrinsic structural and electronic factors governing the stability of this molecule at room temperature. We delineate potential degradation pathways, including oxidation and reaction with atmospheric components, and offer a robust framework for both computational prediction and empirical assessment through forced degradation studies and long-term stability testing. This document serves as a vital resource for scientists seeking to understand, predict, and manage the stability of this and structurally related compounds.

Introduction and Molecular Profile

The reliable application of any chemical entity in research and development, particularly in the pharmaceutical industry, hinges on a thorough understanding of its stability. {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (CAS No. 1247566-89-7) is a diamine characterized by a primary aminomethyl group and a tertiary dimethylaminomethyl group attached to the same carbon of a cyclopentane ring[1]. This geminal substitution pattern creates significant steric hindrance around the central carbon, a feature that profoundly influences its reactivity and stability.

Thermodynamic stability at room temperature refers to the molecule's resistance to spontaneous chemical degradation under standard ambient conditions (typically 20-25°C). For a compound like {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, instability can lead to the formation of impurities, loss of potency if used as a pharmaceutical intermediate, and unpredictable reactivity. This guide explores the molecule's stability profile from a mechanistic perspective and provides actionable protocols for its evaluation.

Key Structural and Electronic Features

The stability of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is dictated by the interplay of its constituent parts:

  • Primary Amine (-CH₂NH₂): This group is nucleophilic and a primary site for reactions such as carbamate formation with atmospheric CO₂.

  • Tertiary Amine (-CH₂N(CH₃)₂): This group is more basic than the primary amine but less nucleophilic due to steric hindrance. It is particularly susceptible to oxidation, leading to the formation of N-oxides.

  • Cyclopentane Core: The saturated aliphatic ring is generally stable, but the gem-disubstituted C1 position creates a sterically crowded environment that can influence the reactivity of the attached amino groups.

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// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-0.7,-1.7!"]; C4 [label="C", pos="0.7,-1.7!"]; C5 [label="C", pos="1.2,-0.5!"];

C_primary [label="C", pos="0,1.5!"]; N_primary [label="NH₂", pos="0,2.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];

C_tertiary [label="C", pos="-2.2,0.8!"]; N_tertiary [label="N", pos="-3.2,0.3!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_methyl1 [label="CH₃", pos="-4.2,1!"]; C_methyl2 [label="CH₃", pos="-3.5,-0.8!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

C1 -- C_primary; C_primary -- N_primary [label="Primary Amine\n(Nucleophilic Site)"];

C1 -- C_tertiary [label="Sterically Crowded\nGeminal Center"]; C_tertiary -- N_tertiary; N_tertiary -- C_methyl1; N_tertiary -- C_methyl2;

// Invisible edge for tertiary amine label edge [style=invis]; N_tertiary -- C_methyl1 [label=" Tertiary Amine\n (Basic, Oxidation Site)"]; } Caption: Structure of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Predicted Physicochemical Properties

While extensive experimental data is not publicly available, computational methods provide valuable estimates for key physicochemical properties.

PropertyPredicted ValueSignificance for Stability
Molecular Formula C₉H₂₀N₂Provides the basis for molecular weight and elemental composition.[1]
Molecular Weight 156.3 g/mol Essential for analytical quantification.[1]
pKa (most basic) ~10.5 - 11.0The high basicity, typical for aliphatic amines, indicates a strong affinity for protons and potential reactivity with acidic species.
LogP ~1.5 - 2.0Indicates moderate lipophilicity, affecting solubility and choice of analytical solvents.

Theoretical Assessment of Thermodynamic Stability

At room temperature, in the absence of potent initiators like UV light or strong reagents, the degradation of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is expected to be slow. However, several potential pathways exist, primarily involving reactions with atmospheric components.

Potential Degradation Pathways

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n_oxide [label="Tertiary N-Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbamate [label="Amine Carbamate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges parent -> n_oxide; oxidant -> n_oxide [label="Oxidation"];

parent -> carbamate; co2 -> carbamate [label="Carbamate Formation\n(Reversible)"];

// Grouping {rank=same; oxidant; co2} } Caption: Primary potential degradation pathways at room temperature.

A. Oxidation: The most probable degradation route for amines stored in the presence of air is oxidation. The tertiary amine is particularly susceptible to forming a stable N-oxide derivative. While this process is slow at room temperature, it can be a primary source of impurity over long-term storage. The primary amine can also undergo oxidation, though the pathways are more complex. This process can be accelerated by the presence of metal ions[2].

B. Carbamate Formation: Primary and secondary amines react reversibly with carbon dioxide (CO₂) to form carbamates[3][4]. The primary amine on the target molecule can react with atmospheric CO₂ to form a zwitterionic carbamate salt.

  • Causality: This is an acid-base reaction where the amine acts as a base and CO₂ as a Lewis acid. While tertiary amines do not form carbamates directly, they can catalyze the reaction[4]. The stability of the resulting carbamate is variable and depends on environmental factors like humidity. This is generally a reversible process and may not represent permanent degradation, but it does constitute a chemical transformation of the parent molecule.

C. Radical-Mediated Degradation: Although less common at room temperature without an initiator (like UV light), the formation of nitrogen-centered radicals can lead to a variety of degradation products[5]. The stability of alkylaminyl radicals increases with alkyl substitution, suggesting that radical formation might be a consideration under specific conditions[5].

Computational Stability Modeling

To quantitatively predict the thermodynamic stability, computational chemistry offers powerful tools.

  • Expertise-Driven Approach: Density Functional Theory (DFT) calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to model the molecule and its potential degradation products[4][6].

  • Workflow:

    • Geometry Optimization: Calculate the lowest energy conformation of the parent molecule.

    • Product and Transition State Calculation: Model the structures of potential degradation products (e.g., N-oxide, carbamate) and the transition states leading to them.

    • Thermodynamic Analysis: Compute the Gibbs free energy (ΔG) for each degradation pathway. A positive ΔG indicates that the degradation is not spontaneous under standard conditions, while a small negative ΔG would suggest a propensity to degrade over time.

This in silico analysis provides a rational basis for prioritizing which degradation products to search for during experimental analysis.

Experimental Framework for Stability Assessment

A definitive stability profile must be established through empirical testing. The industry-standard approach involves forced degradation (or stress testing) to identify likely degradation pathways and long-term studies to determine shelf-life under specified storage conditions[7].

Prerequisite: Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to quantify the parent compound and separate it from all potential degradation products without interference[7]. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the technique of choice.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column suitable for basic compounds. The choice is critical as basic amines can exhibit poor peak shape on standard silica columns due to interactions with residual silanols[7].

  • Mobile Phase Optimization:

    • Use a mixture of an aqueous buffer (e.g., ammonium formate or phosphate, pH adjusted to 3-4 or 7-8) and an organic modifier (acetonitrile or methanol).

    • Run a gradient elution (e.g., 5% to 95% organic) to elute the parent compound and a wide range of potential degradants with varying polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and a mass spectrometer (LC-MS) to aid in the identification of degradation product peaks.

  • Forced Degradation Samples for Method Validation: The method is validated by analyzing samples from the forced degradation studies (see below) to prove it can separate the newly formed impurity peaks from the main component peak. The goal is to achieve a target degradation of approximately 5-20%[7].

Forced Degradation (Stress Testing) Protocols

These studies are designed to accelerate degradation to rapidly identify potential stability issues. The molecule is subjected to conditions more severe than it would typically encounter.

A. Oxidative Degradation

  • Rationale: To assess susceptibility to oxidation from atmospheric oxygen or residual peroxides in excipients.

  • Protocol:

    • Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the sample at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours) and immediately quench any remaining H₂O₂ with a dilute sodium bisulfite solution before analysis by the stability-indicating HPLC method.

    • Analyze for the formation of new peaks, particularly the N-oxide.

B. Acid and Base Hydrolysis

  • Rationale: To evaluate stability in the presence of acidic or basic contaminants. While amines are generally stable to hydrolysis, this is a standard stress test.

  • Protocol:

    • Prepare two solutions of the compound (~1 mg/mL).

    • To one, add 0.1 M hydrochloric acid (HCl). To the other, add 0.1 M sodium hydroxide (NaOH)[7].

    • Heat the samples at a controlled temperature (e.g., 60°C) to accelerate the reaction.

    • Withdraw aliquots at set intervals (e.g., 8, 24, 48 hours), neutralize them, and analyze by HPLC.

C. Thermal Degradation

  • Rationale: To assess the impact of elevated temperatures during transport or storage. This provides data to predict degradation rates at room temperature using Arrhenius kinetics.

  • Protocol:

    • Store the compound as a solid in a stability chamber at an elevated temperature (e.g., 70°C) and controlled humidity (e.g., 75% RH)[7].

    • For solution stability, incubate a prepared solution at a lower temperature (e.g., 60°C).

    • Sample at predetermined time points (e.g., 1, 3, 7 days for solid; 8, 24, 48 hours for solution) and analyze by HPLC[7].

Long-Term Stability Study
  • Rationale: To evaluate the stability of the compound under its intended storage conditions over an extended period.

  • Protocol (based on ICH Q1A guidelines):

    • Package the compound in its proposed container closure system.

    • Store samples in a controlled environmental chamber at 25°C / 60% Relative Humidity (RH).

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Analyze the samples using the validated stability-indicating method for potency (assay) and the presence of degradation products.

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analysis1 [label="Identify Degradation\nPathways using LC-MS"];

long_term [label="Initiate Long-Term\nStability Study\n(25°C / 60% RH)"];

sampling [label="Sample at Timepoints\n(0, 3, 6... months)"]; analysis2 [label="Analyze for Assay\n& Impurities"];

report [label="Compile Final\nStability Report", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> method_dev; method_dev -> forced_deg;

forced_deg -> {acid_base, oxidation, thermal} [arrowhead=none]; {acid_base, oxidation, thermal} -> analysis1;

analysis1 -> long_term; method_dev -> long_term;

long_term -> sampling; sampling -> analysis2; analysis2 -> sampling [label="Repeat at\nnext timepoint"]; analysis2 -> report; } Caption: Experimental workflow for comprehensive stability assessment.

Conclusion and Recommendations

The thermodynamic stability of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine at room temperature is predicted to be robust, primarily owing to its saturated aliphatic structure. However, its two amine functional groups present specific, albeit slow, degradation pathways. The tertiary amine is a likely site for oxidation to an N-oxide, while the primary amine may reversibly form a carbamate with atmospheric CO₂.

For any application requiring high purity and long-term storage, a comprehensive stability assessment is non-negotiable. We recommend a two-pronged approach:

  • Computational Modeling: Employ DFT calculations to predict the relative energies of potential degradation products, providing a theoretical foundation for the stability profile.

  • Empirical Testing: Implement a rigorous experimental program, beginning with the development of a stability-indicating HPLC method, followed by forced degradation studies to elucidate potential liabilities. The data from these studies should inform the design of a long-term, real-time stability study under ICH-compliant conditions.

By integrating theoretical predictions with robust experimental validation, researchers and developers can ensure the quality, safety, and efficacy of applications involving {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

References

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]

  • Gody, G., et al. (2014). The stability of nitrogen-centered radicals. Organic & Biomolecular Chemistry, 12(45), 9085-9097. Available at: [Link]

  • Chen, S., et al. (2017). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University Libraries. Available at: [Link]

  • Thompson, J., et al. (2017). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. Available at: [Link]

  • Ghanavati, B., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4236. Available at: [Link]

  • da Silva, E. F., & Svendsen, H. F. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 44(18), 7167-7174. Available at: [Link]

  • Chen, Y.-H., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 15(15), 3290. Available at: [Link]

  • Raza, A., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 8(49), 46849-46864. Available at: [Link]

  • Fisher, J. K., et al. (2024). Improving the direct air capture capacity of grafted amines via thermal treatment. Chemical Science, 15(25), 9789-9799. Available at: [Link]

  • Al Msiedeen, A. (2023). (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Identifier: CAS 164642-21-1[1] Introduction and Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Identifier: CAS 164642-21-1[1]

Introduction and Strategic Rationale

In modern drug discovery, 1,1-disubstituted cyclopentane derivatives are highly valued as conformationally restricted scaffolds. Specifically, diamines such as {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (also known as N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine) serve as critical building blocks for synthesizing spirocyclic pharmacophores, kinase inhibitors, and specialized transition-metal ligands[1].

Causality in Reagent Selection
  • Amidation (HATU): The quaternary alpha-carbon of 1-cyanocyclopentanecarboxylic acid is highly sterically hindered. Standard coupling agents (e.g., DCC, EDC) often fail or provide low yields. HATU is selected because its highly reactive 7-azabenzotriazole active ester intermediate overcomes this steric bulk, driving the formation of the dimethylamide.

  • Global Reduction (LiAlH₄): Lithium aluminum hydride is chosen for its potent nucleophilic hydride delivery, which is required to simultaneously reduce both the nitrile (to a primary amine) and the tertiary amide (to a tertiary amine) in a single pot. Milder reagents (like NaBH₄ or DIBAL-H) would result in incomplete reduction or aldehyde formation.

Synthetic Workflow and Mechanistic Pathway

SynthesisRoute SM 1-Cyanocyclopentane- carboxylic acid (Starting Material) Int 1-Cyano-N,N-dimethyl- cyclopentanecarboxamide (Intermediate) SM->Int HN(CH3)2·HCl, HATU DIPEA, DMF, 25°C Prod {1-[(Dimethylamino)methyl] cyclopentyl}methanamine (Target Diamine) Int->Prod LiAlH4, Anhydrous THF Reflux (66°C), 8h

Figure 1: Two-step synthetic workflow for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using standard Schlenk techniques for air- and moisture-sensitive reagents.

Step 1: Synthesis of 1-Cyano-N,N-dimethylcyclopentanecarboxamide
  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyanocyclopentanecarboxylic acid (10.0 g, 71.8 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Activation: Add HATU (29.5 g, 77.6 mmol) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Add Dimethylamine hydrochloride (7.0 g, 86.2 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (37.5 mL, 215.4 mmol). The reaction mixture will typically turn a pale yellow.

  • Reaction: Stir the mixture under an inert nitrogen atmosphere at room temperature for 12 hours.

  • Workup: Quench the reaction by adding 200 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers sequentially with 1M HCl (100 mL), water (3 × 100 mL to remove DMF), and brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale oil, which can be used in the next step without further purification.

Step 2: Global Reduction to Target Diamine
  • Preparation: In a rigorously dried 1 L three-neck flask equipped with a reflux condenser and an addition funnel, suspend Lithium Aluminum Hydride (LiAlH₄) (10.9 g, 287 mmol) in anhydrous Tetrahydrofuran (THF) (200 mL) under argon. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve the intermediate from Step 1 (~11.9 g, 71.8 mmol) in anhydrous THF (50 mL). Transfer this solution to the addition funnel and add it dropwise to the LiAlH₄ suspension over 45 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Once the addition is complete, remove the ice bath and gradually heat the reaction to reflux (approx. 66 °C) for 8 hours. The prolonged reflux is necessary to ensure complete reduction of the sterically hindered amide.

  • Fieser Workup (Critical Safety Step): Cool the reaction mixture to 0 °C. Carefully quench the excess LiAlH₄ using the Fieser method to produce easily filterable granular aluminum salts:

    • Add 10.9 mL of distilled water (dropwise, vigorous H₂ evolution).

    • Add 10.9 mL of 15% aqueous NaOH.

    • Add 32.7 mL of distilled water.

  • Isolation: Stir the resulting suspension vigorously for 30 minutes until the salts turn stark white. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 100 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude diamine via vacuum distillation or by acid-base extraction to yield the pure {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Quantitative Data and Reaction Parameters

The following table summarizes the stoichiometric requirements and expected analytical parameters for the validation of the synthetic system.

ParameterStep 1: AmidationStep 2: Global Reduction
Limiting Reagent 1-Cyanocyclopentanecarboxylic acid1-Cyano-N,N-dimethylcyclopentanecarboxamide
Equivalents (Reagents) 1.2 eq HN(CH₃)₂·HCl, 1.1 eq HATU4.0 eq LiAlH₄
Solvent / Concentration DMF / 0.5 MAnhydrous THF / 0.3 M
Temperature / Time 25 °C / 12 h66 °C (Reflux) / 8 h
Expected Yield 85 - 92%70 - 78%
Target Mass (m/z) [M+H]⁺ calculated: 167.11[M+H]⁺ calculated: 157.17
Key ¹H NMR Shifts (CDCl₃) ~3.00 ppm (s, 6H, N-CH₃)~2.25 ppm (s, 6H, N-CH₃), ~2.60 ppm (s, 2H, CH₂-NH₂)

References

Sources

Application

Application Notes &amp; Protocols: {1-[(Dimethylamino)methyl]cyclopentyl}methanamine as a High-Potential Bidentate Ligand in Asymmetric Catalysis

Introduction: The Architectural Logic of a Chiral Diamine Ligand In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral 1,2-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Logic of a Chiral Diamine Ligand

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral 1,2-diamines have emerged as a "privileged ligand" class, capable of forming stable, well-defined chelate complexes with a variety of transition metals, including ruthenium, rhodium, iridium, and palladium.[1][2] These complexes are instrumental in reactions that generate chiral molecules, which are the building blocks of many pharmaceuticals and fine chemicals.[3]

This document introduces {1-[(Dimethylamino)methyl]cyclopentyl}methanamine , a non-symmetric chiral 1,2-diamine. While specific, peer-reviewed applications of this exact ligand are not yet widely documented, its structural motifs suggest significant potential in areas where analogous ligands have excelled. Its architecture combines several key features:

  • Bidentate N,N' Chelation: The presence of two nitrogen atoms—a primary amine (NH₂) and a tertiary amine (NMe₂)—at a 1,2-position relative to the cyclopentyl core allows for strong bidentate coordination to a metal center. This creates a rigid, five-membered metallacycle, which is crucial for transmitting chiral information from the ligand to the substrate.

  • Chiral Cyclopentyl Backbone: The rigid cyclopentane scaffold provides a defined and predictable conformational arrangement, which is essential for creating a precise chiral pocket around the metal's active site.[2]

  • Asymmetric Coordination Environment: The electronic and steric disparity between the primary and tertiary amine donors makes this an asymmetric ligand. This can be advantageous in certain catalytic cycles by influencing substrate approach and transition state energies.

Based on the extensive success of similar chiral diamines, the primary application explored in this guide is the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones .[3][4][5] This reaction is a cornerstone of modern organic synthesis due to its operational simplicity, use of safe hydrogen donors like 2-propanol or formic acid/triethylamine, and its ability to produce chiral alcohols with high enantiopurity.[3][6]

Ligand Synthesis and Characterization

A robust and scalable synthesis is critical for the adoption of any new ligand. The following is a proposed, logical synthetic route starting from commercially available 1-(aminomethyl)cyclopentane-1-carbonitrile, based on established organic chemistry principles.

Protocol 2.1: Synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Objective: To synthesize the title ligand via a two-step reductive amination and nitrile reduction sequence.

Materials:

  • 1-(aminomethyl)cyclopentane-1-carbonitrile

  • Formaldehyde (37% solution in H₂O)

  • Formic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-THF complex

  • Anhydrous diethyl ether or THF

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

Step 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

  • To a 250 mL round-bottom flask, add 1-(aminomethyl)cyclopentane-1-carbonitrile (1.0 eq.).

  • Add formic acid (2.5 eq.) and formaldehyde solution (2.2 eq.).

  • Heat the mixture to 100 °C under reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and basify carefully with 1 M NaOH solution until the pH is >10.

  • Extract the product, 1-((dimethylamino)methyl)cyclopentane-1-carbonitrile, with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Caution: This step involves highly reactive hydrides and should be performed by trained personnel under an inert atmosphere (N₂ or Ar) with strict exclusion of moisture.

  • Prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask equipped with a dropping funnel and condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude nitrile from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude diamine by vacuum distillation to obtain {1-[(Dimethylamino)methyl]cyclopentyl}methanamine as a liquid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Application in Asymmetric Transfer Hydrogenation (ATH)

The true utility of a chiral ligand is demonstrated in its catalytic performance. This section provides a detailed protocol for the in situ preparation of a Ruthenium catalyst and its use in the ATH of a model substrate, acetophenone. Chiral ruthenium complexes containing diamine ligands are exceptionally effective for this transformation.[3][7]

Diagram 3.1: Proposed Ligand-Metal Complex

The ligand is expected to form a stable bidentate complex with a metal center like Ruthenium, creating the chiral environment for catalysis.

Ligand_Complex cluster_ligand {1-[(Dimethylamino)methyl]cyclopentyl}methanamine M Ru N1 N N1->M Coordination C_ring N1->C_ring CH₂ H1 H N1->H1 H2 H N1->H2 N2 N N2->M Coordination N2->C_ring C(CH₂)₂ Me1 Me N2->Me1 Me2 Me N2->Me2

Caption: Proposed bidentate coordination of the diamine ligand to a Ruthenium center.

Protocol 3.2: ATH of Acetophenone

Objective: To synthesize (R)-1-phenylethanol with high enantioselectivity from acetophenone using an in situ generated Ru-diamine catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ (pre-catalyst)

  • {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (the ligand)

  • Acetophenone (substrate)

  • Formic acid/triethylamine (5:2 azeotropic mixture) or 2-propanol as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Nitrogen or Argon)

Diagram 3.2: Experimental Workflow for ATH

Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Catalytic Reaction cluster_workup Workup & Analysis p1 Add [RuCl₂(p-cymene)]₂ and Ligand to Schlenk Flask p2 Purge with Inert Gas p1->p2 p3 Add Degassed Solvent p2->p3 p4 Stir at RT for 30-60 min p3->p4 r1 Add Substrate (Ketone) p4->r1 Active Catalyst Solution r2 Add H-Source (e.g., HCOOH/NEt₃) r1->r2 r3 Heat to Reaction Temp (e.g., 40 °C) r2->r3 r4 Monitor by TLC/GC r3->r4 w1 Quench Reaction (e.g., with H₂O) w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify (e.g., Column) w3->w4 a1 Analyze Yield (NMR) & ee (Chiral HPLC) w4->a1

Caption: General experimental workflow for Asymmetric Transfer Hydrogenation.

Procedure:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (0.011 mmol, 2.2 mol% eq. to Ru dimer).

  • Evacuate and backfill the flask with inert gas three times.

  • Add 2 mL of degassed formic acid/triethylamine (5:2) mixture.

  • Stir the resulting solution at 28-30 °C for 20 minutes. A color change should be observed as the active catalyst forms.

  • Catalytic Reduction: Add acetophenone (1.0 mmol, 1.0 eq.) to the catalyst solution via syringe.

  • Stir the reaction mixture at 30 °C. The progress can be monitored by TLC or GC analysis. Typical reaction times are 4-24 hours.[2]

  • Workup: Upon completion, dilute the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product (1-phenylethanol) by flash column chromatography. Determine the yield by mass and confirm purity by ¹H NMR. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis.

Diagram 3.3: Simplified Catalytic Cycle for ATH

Catalytic_Cycle cat [Ru-H]⁺ (Active Catalyst) sub_coord Substrate Coordination cat->sub_coord ts Transition State (Hydride Transfer) sub_coord->ts prod_release Product Release ts->prod_release prod_release->cat Regeneration alcohol Chiral Alcohol (R₂CH-OH) prod_release->alcohol Exits Cycle ketone Ketone (R₂C=O) ketone->sub_coord Enters Cycle h_source H-Source (e.g., HCOOH) h_source->cat Provides Hydride

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation of a ketone.

Expected Results and Data Summary

For a successful application, high yield and high enantioselectivity are expected. The performance of the {1-[(Dimethylamino)methyl]cyclopentyl}methanamine ligand would be evaluated against established ligands under identical conditions.

Table 1: Hypothetical Performance Data for ATH of Acetophenone

EntryLigandCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
1Title Ligand 1.03012>9994
2(1R,2R)-DPEN1.03010>9998
3(1R,2R)-DACH1.03016>9995

Note: Data in this table is hypothetical and serves as a benchmark for what a successful experiment might yield based on literature for analogous systems.

Potential Alternative Applications

The structural features of this diamine ligand are not limited to ATH. It holds potential for other important transition metal-catalyzed reactions:

  • Palladium-Catalyzed Cross-Coupling: Diamine ligands can be effective in various Pd-catalyzed C-N and C-C bond-forming reactions.[8][9] They can stabilize the palladium catalyst, prevent agglomeration, and influence the reaction's efficiency.

  • Iridium-Catalyzed ATH: Similar to ruthenium, iridium complexes with chiral diamines are powerful catalysts for ATH, often showing complementary reactivity and substrate scope.[6]

Conclusion

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine represents a structurally promising, albeit underexplored, chiral bidentate ligand. Based on strong precedent from analogous 1,2-diamine systems, it is a prime candidate for application in asymmetric catalysis, particularly in the Ru-catalyzed asymmetric transfer hydrogenation of ketones. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to synthesize this ligand and evaluate its catalytic efficacy. Successful implementation could provide a valuable new tool for the synthesis of enantiomerically pure alcohols, which are critical intermediates in drug development and materials science.

References

  • Süss-Fink, G., et al. (2006). Water-soluble arene ruthenium catalysts containing sulfonated diamine ligands for asymmetric transfer hydrogenation of α-aryl ketones and imines in aqueous solution. Green Chemistry. [Link]

  • Gawroński, J., et al. (2012). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Wiadomości Chemiczne. [Link]

  • Hashiguchi, S., et al. (2002). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics. [Link]

  • Deng, J., et al. (2005). Novel Dendritic Ligands of Chiral 1,2-Diamine and Their Application in Asymmetric Hydrogenation of Simple Aryl Ketones. Synlett. [Link]

  • Tu, Y., et al. (2018). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers. [Link]

  • Panda, S., et al. (2020). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances. [Link]

  • Zhang, X., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

  • van der Vlugt, J. I. (2012). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Li, J., et al. (2015). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

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Method

The Emerging Role of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine in Small Molecule Drug Discovery: Application Notes and Protocols

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile synthetic handles is perpetual. {1-[(Dimethylamino)methyl]cyclopentyl}methanamine emerges as a compelling, yet underexplored, building block that strategically combines two key structural motifs with established precedence in medicinal chemistry: the cyclopentane core and the dimethylaminomethyl moiety.

The cyclopentane ring, a non-planar and flexible carbocycle, is a prevalent feature in a multitude of natural products and FDA-approved drugs.[1] Its incorporation into small molecules can enhance lipophilicity, which is crucial for membrane permeability and oral bioavailability, and improve metabolic stability by sterically shielding susceptible metabolic soft spots.[2][3] The conformational flexibility of the cyclopentane scaffold allows it to adapt and bind to a variety of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[4]

Parallelly, the dimethylamine group is a well-established pharmacophore found in a vast array of pharmaceuticals, contributing to a wide spectrum of biological activities including antimicrobial, antihistaminic, anticancer, and analgesic properties.[5][6] The basicity of the tertiary amine allows for the formation of water-soluble salts, a critical attribute for drug formulation and delivery.[6] The dimethylaminomethyl group, specifically, can participate in key hydrogen bonding and ionic interactions within protein binding pockets, thereby enhancing potency and selectivity.[7]

This technical guide provides an in-depth exploration of the potential applications of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine in small molecule drug discovery. We will delve into its potential therapeutic applications, provide detailed protocols for its synthesis and derivatization, and offer insights into its evaluation in biological systems.

Potential Therapeutic Applications: A Landscape of Opportunity

The unique structural amalgamation within {1-[(Dimethylamino)methyl]cyclopentyl}methanamine suggests its utility across several therapeutic domains. The following sections outline hypothetical, yet scientifically grounded, applications based on the known pharmacology of its constituent moieties.

Neuroscience: Targeting Complex Neurological Disorders

The lipophilic nature of the cyclopentane core coupled with the basic nitrogen of the dimethylamino group makes this scaffold a prime candidate for developing CNS-active agents. The ability to cross the blood-brain barrier is a critical prerequisite for drugs targeting neurological and psychiatric conditions.

  • GPCR Modulation: Derivatives of this scaffold could be designed as ligands for various GPCRs, such as dopamine and serotonin receptors, which are implicated in disorders like schizophrenia, depression, and anxiety.[2] The dimethylamino group can serve as a key anchoring point for interaction with acidic residues within the receptor binding sites.

  • Ion Channel Blockade: The scaffold could be elaborated to generate potent ion channel blockers, for instance, targeting sodium or calcium channels for the treatment of epilepsy or neuropathic pain.

Oncology: A Scaffold for Novel Anticancer Agents

The cyclopentane ring can serve as a rigid scaffold to orient functional groups for optimal interaction with the active sites of kinases or other oncology targets.[2]

  • Kinase Inhibition: The primary amine of the scaffold can be functionalized to introduce moieties that interact with the hinge region of protein kinases, a common strategy in kinase inhibitor design. The dimethylaminomethyl group can enhance solubility and occupy adjacent hydrophobic pockets.

  • Microtubule Targeting Agents: By appending appropriate aromatic or heterocyclic systems, derivatives of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine could be designed to interfere with tubulin polymerization, a validated anticancer mechanism.[2]

Antiviral Therapeutics: Mimicking Natural Substrates

The carbocyclic nature of the cyclopentane ring makes it an excellent bioisostere for the ribose sugar in nucleoside analogs.[1] This mimicry can lead to the development of potent inhibitors of viral enzymes.

  • Neuraminidase Inhibition: The scaffold could be decorated with functional groups that mimic sialic acid, the natural substrate of neuraminidase, to develop novel anti-influenza agents.[1]

  • Viral Protease Inhibition: The rigid cyclopentane core can be used to construct conformationally constrained peptidomimetics that target viral proteases, such as those from HIV or HCV.

Synthetic Protocols: From Building Block to Bioactive Candidate

A key advantage of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is its amenability to straightforward synthetic manipulations, allowing for the rapid generation of diverse chemical libraries.

Protocol 1: Synthesis of the Core Scaffold - {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

This protocol outlines a plausible synthetic route starting from the commercially available 1-(Boc-amino)-1-(aminomethyl)cyclopentane.[8]

Reaction Scheme:

Synthesis_of_Core_Scaffold start 1-(Boc-amino)-1-(aminomethyl)cyclopentane intermediate N-Boc-1-[(dimethylamino)methyl]cyclopentylmethanamine start->intermediate Reductive Amination product {1-[(Dimethylamino)methyl]cyclopentyl}methanamine intermediate->product Boc Deprotection reagents1 Formaldehyde, Sodium borohydride Methanol reagents1->start reagents2 Trifluoroacetic acid Dichloromethane reagents2->intermediate

Caption: Synthetic route to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Step-by-Step Procedure:

  • Reductive Amination:

    • To a solution of 1-(Boc-amino)-1-(aminomethyl)cyclopentane (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 2.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-1-[(dimethylamino)methyl]cyclopentylmethanamine.

  • Boc Deprotection:

    • Dissolve the crude product from the previous step in dichloromethane.

    • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 2M sodium hydroxide solution to pH > 12.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a classic and efficient method for the methylation of primary amines. Using formaldehyde as the source of the methyl group and sodium borohydride as a mild reducing agent provides high yields with minimal side products.

  • Boc Protection: The Boc protecting group on the primary amine of the starting material prevents its methylation, ensuring selective dimethylation of the other primary amine.

  • TFA for Deprotection: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc protecting group under mild conditions.

Protocol 2: Derivatization via Amide Coupling

This protocol describes a general procedure for coupling the primary amine of the core scaffold with a carboxylic acid to generate a diverse library of amides.

Workflow Diagram:

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_scaffold {1-[(Dimethylamino)methyl]cyclopentyl}methanamine coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start_scaffold->coupling start_acid Carboxylic Acid (R-COOH) start_acid->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification product Amide Derivative purification->product

Caption: General workflow for amide library synthesis.

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

  • Product Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Physicochemical Properties

A summary of the predicted physicochemical properties of the core scaffold is presented below. These values are crucial for guiding initial drug design efforts.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight156.28 g/mol Falls within the "rule of five" for good oral bioavailability.
LogP1.2Indicates a balance between lipophilicity and hydrophilicity.
pKa (most basic)10.5The basic nitrogen allows for salt formation to improve solubility.
H-Bond Donors2The primary amine can participate in hydrogen bonding with the target.
H-Bond Acceptors2The two nitrogen atoms can act as hydrogen bond acceptors.

Conclusion: A Promising New Frontier in Scaffolding

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine represents a novel and strategically designed building block for small molecule drug discovery. Its unique combination of a conformationally flexible cyclopentane core and a pharmacologically relevant dimethylaminomethyl group opens up a plethora of opportunities for the development of new therapeutic agents across a range of diseases. The synthetic accessibility and amenability to diversification make this scaffold an attractive starting point for medicinal chemistry campaigns. Further exploration of its biological activities is warranted and promises to unveil its full potential in the ongoing endeavor to discover and develop innovative medicines.

References

  • BenchChem. (2025). Application Notes and Protocols: 1-Cyclopentyl-N-methyl-methanamine in Pharmaceutical Development.

  • BenchChem. (2025). Application Notes: The Role of (Diethylamino)methanol in Pharmaceutical Drug Discovery.

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

  • PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

  • ResearchGate. (2022). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

  • PMC. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues.

  • Beilstein Journals. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.

  • MDPI. (2025). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars.

  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.

  • ACS Publications. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry.

  • Santa Cruz Biotechnology. (n.d.). 1-(Boc-amino)-1-aminomethyl cyclopentane.

  • PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.

  • ResearchGate. (2026). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

  • MDPI. (2025). (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one.

  • BenchChem. (2025). The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives.

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

Sources

Application

Application Notes &amp; Protocols for the NMR Spectroscopic Analysis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Authored by: Gemini, Senior Application Scientist Introduction {1-[(Dimethylamino)methyl]cyclopentyl]methanamine is a diamine featuring a substituted cyclopentane core. Its structure presents an interesting case for NMR...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

{1-[(Dimethylamino)methyl]cyclopentyl]methanamine is a diamine featuring a substituted cyclopentane core. Its structure presents an interesting case for NMR analysis due to the presence of a quaternary carbon and multiple nitrogen-bearing functional groups. As a molecule with potential applications in medicinal chemistry and materials science, a thorough structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution.

This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. It also outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for the characterization of this and structurally related molecules.

Molecular Structure and Predicted NMR Spectra

The first step in any NMR analysis is to examine the molecule's structure to predict the number of unique signals.

Caption: Molecular structure of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Due to the quaternary carbon at position 1 of the cyclopentane ring, there is a plane of symmetry that renders the two methylene groups on the cyclopentane ring adjacent to the quaternary carbon (C2 and C5) chemically equivalent, and the two methylene groups further away (C3 and C4) also chemically equivalent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct signals.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Cyclopentane CH₂ (C3, C4)1.4 - 1.6Multiplet4HThese protons are furthest from the electron-withdrawing nitrogen atoms and are therefore expected to be the most upfield of the ring protons.
Cyclopentane CH₂ (C2, C5)1.6 - 1.8Multiplet4HThese protons are closer to the quaternary carbon and are expected to be slightly deshielded compared to the C3/C4 protons.
N(CH₃)₂~2.2Singlet6HThe two methyl groups are equivalent and will appear as a sharp singlet. N-methyl groups typically resonate in this region.[1][2]
CH₂N(CH₃)₂~2.3Singlet2HThis methylene group is adjacent to a nitrogen atom and a quaternary carbon, leading to a downfield shift. The absence of adjacent protons results in a singlet.
CH₂NH₂~2.6Singlet2HThis methylene group is adjacent to the primary amine and the quaternary carbon. It is expected to be the most downfield of the aliphatic C-H signals.
NH₂1.0 - 3.0Broad Singlet2HProtons on nitrogen often exhibit broad signals due to quadrupole broadening and chemical exchange. Their chemical shift can be variable. This signal will disappear upon the addition of D₂O.[1][2]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals.

Assignment Predicted Chemical Shift (ppm) Notes
Cyclopentane CH₂ (C3, C4)~25These carbons are in a typical alkane environment. Unsubstituted cyclopentane has a chemical shift of 25.6 ppm.
Cyclopentane CH₂ (C2, C5)~35These carbons are beta to the nitrogen atoms and are slightly deshielded.
C(quaternary)~45The quaternary carbon will likely have a lower intensity compared to the protonated carbons.
N(CH₃)₂~48The methyl carbons attached to the nitrogen are expected in this region.
CH₂N(CH₃)₂~60The carbon is deshielded by the adjacent nitrogen atom.
CH₂NH₂~50This carbon is also deshielded by the adjacent nitrogen. The chemical shift will be influenced by the primary amine.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Weighing the Sample : Accurately weigh 5-10 mg of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.[3]

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the desired information (e.g., D₂O for NH exchange).

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Transfer to NMR Tube : Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles.[4]

  • Homogenization : Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve add_tms 3. Add Internal Standard (TMS) dissolve->add_tms transfer 4. Transfer to NMR Tube add_tms->transfer homogenize 5. Homogenize Solution transfer->homogenize

Caption: Workflow for NMR sample preparation.

¹H NMR Data Acquisition
  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Angle : 30-90 degrees. A 90-degree pulse provides the maximum signal for a single scan.[5]

    • Spectral Width (SW) : Approximately 12-15 ppm, centered around 5-6 ppm, to ensure all signals are captured.

    • Acquisition Time (AQ) : 2-4 seconds to ensure good resolution.[5][6]

    • Relaxation Delay (D1) : 1-5 seconds. For quantitative measurements, a longer delay (5x the longest T1) is necessary.

    • Number of Scans (NS) : 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition
  • Instrument Setup : The same locked and shimmed sample from the ¹H NMR experiment can be used.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets.

    • Spectral Width (SW) : A wider spectral width of about 200-220 ppm is needed for ¹³C NMR.

    • Acquisition Time (AQ) : 1-2 seconds.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : A significantly higher number of scans (e.g., 128, 256, or more) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

Advanced 2D NMR for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show correlations between the different methylene protons of the cyclopentane ring, confirming their connectivity.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for identifying the quaternary carbon and confirming the overall connectivity of the molecule. For example, the N-methyl protons should show a correlation to the CH₂ carbon of the (dimethylamino)methyl group and the quaternary carbon.

G cluster_analysis Spectral Analysis Workflow H1_NMR 1. Acquire ¹H NMR (Assign proton signals) C13_NMR 2. Acquire ¹³C NMR (Observe carbon signals) H1_NMR->C13_NMR COSY 3. Acquire COSY (Confirm H-H connectivity) H1_NMR->COSY HSQC 4. Acquire HSQC (Correlate C-H one-bond) C13_NMR->HSQC COSY->HSQC HMBC 5. Acquire HMBC (Confirm long-range C-H connectivity) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: A typical workflow for structure elucidation using 1D and 2D NMR.

Conclusion

The structural elucidation of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine can be effectively achieved through a systematic application of 1D and 2D NMR spectroscopic techniques. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The predicted chemical shifts and coupling patterns provide a solid foundation for the interpretation of the experimental data, enabling an authoritative and trustworthy structural confirmation. The use of advanced 2D NMR experiments like COSY, HSQC, and HMBC is highly recommended for the complete and unambiguous assignment of all NMR signals.

References

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Roberts, J. D., Christl, M., Reich, H. J., & Weringa, W. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methylcyclopentanes, Cyclopentanols, and Cyclopentyl Acetates. Journal of the American Chemical Society, 94(13), 4567–4573. [Link]

  • Roberts, J. D., Christl, M., Reich, H. J., & Weringa, W. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methycyclopentanes, cyclopentanols, and cyclopentyl acetates. Journal of the American Chemical Society, 94(13), 4567-4573. [Link]

  • Jeannerat, D. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Kumar, A. (2018). Interpretation of 2-Dimensional NMR spectra of small molecules. etd@IISc. [Link]

  • Ritchie, R. G. S., Cyr, N., Korsch, B., Koch, H. J., & Perlin, A. S. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(10), 1424–1433. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • Fuloria, A., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • Doc Brown's Chemistry. (2026, March 22). C-13 nmr spectrum of cyclopentane. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guidelines. [Link]

  • Ismail, F., Kherrat, R., & Tifouti, L. (2018). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). ResearchGate. [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?[Link]

Sources

Method

Application Note: Elucidation of Mass Spectrometric Fragmentation Patterns of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Abstract This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. As a molecule possessing both a primary amine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. As a molecule possessing both a primary amine and a tertiary amine, along with a cyclopentyl ring, its fragmentation behavior is governed by a series of predictable yet complex cleavage events. This document outlines the theoretical fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI), offering a robust framework for the identification and characterization of this compound and its analogs in various research and development settings. Detailed protocols for sample preparation and mass spectrometric analysis are provided to ensure reproducible and accurate results.

Introduction

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a diamine featuring a central cyclopentyl scaffold. The presence of two nitrogen atoms, one primary and one tertiary, makes it a molecule of interest in medicinal chemistry and materials science due to its potential for forming multiple hydrogen bonds and acting as a bidentate ligand. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control purposes.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, a process that involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[1][2] The presence of a cyclic moiety and a second amine group in the target molecule introduces additional and competing fragmentation pathways. This application note will dissect these pathways to provide a comprehensive fragmentation map.

Predicted Fragmentation Pathways

The fragmentation of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is expected to be initiated by ionization at one of the two nitrogen atoms. The subsequent fragmentation will be directed by the relative stability of the resulting radical cations and the stability of the neutral losses.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]•+) will be formed, and its subsequent fragmentation is anticipated to follow several key pathways:

  • α-Cleavage at the Primary Amine: Cleavage of the bond between the cyclopentyl ring and the aminomethyl group is a highly probable event. This would result in the formation of a stable CH₂NH₂⁺ ion at m/z 30.

  • α-Cleavage at the Tertiary Amine: This can occur in three ways:

    • Loss of a methyl group to form an [M-15]⁺ ion.

    • Cleavage of the bond to the cyclopentyl ring, leading to a resonance-stabilized dimethylaminomethyl cation, [CH₂=N(CH₃)₂]⁺, at m/z 58. This is often a very prominent peak for compounds containing this moiety.[3][4]

    • Cleavage within the cyclopentyl ring after initial ring opening.

  • Ring Opening of the Cyclopentyl Moiety: The cyclopentyl ring can undergo ring-opening to form an acyclic radical cation, which can then undergo further fragmentation through various C-C bond cleavages.[1]

  • Loss of the Dimethylamino Group: Cleavage of the C-N bond can lead to the loss of a neutral dimethylamine molecule, resulting in an [M-45]⁺ fragment.

Fragmentation_EI

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, the molecule will be observed as the protonated species, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to reveal the following fragmentations:

  • Loss of Ammonia: A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃), leading to an [M+H-17]⁺ ion.

  • Loss of Dimethylamine: The protonated tertiary amine can facilitate the loss of a neutral dimethylamine molecule, (CH₃)₂NH, resulting in an [M+H-45]⁺ ion.

  • Formation of the Dimethylaminomethyl Cation: Similar to EI, the formation of the m/z 58 ion is highly probable through cleavage of the C-C bond connecting the (dimethylamino)methyl group to the cyclopentyl ring.

Fragmentation_ESI

Experimental Protocols

To obtain high-quality and reproducible mass spectra of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, the following protocols are recommended.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of methanol.

  • Working Solution for GC-MS (EI): Dilute the stock solution 1:100 in methanol for a final concentration of 10 µg/mL.

  • Working Solution for LC-MS (ESI): Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for a final concentration of 1 µg/mL.[5]

GC-MS (EI) Analysis

GCMS_Workflow

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible separations.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of analytes.
Injection Volume 1 µLStandard volume for good sensitivity without overloading.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose gradient for separating impurities.
MS System Agilent 5977B MSD or equivalentA reliable single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for creating fragment-rich spectra.
Ionization Energy 70 eVStandard energy for reproducible fragmentation patterns.
Source Temp. 230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp. 150 °CEnsures stable ion transmission.
Scan Range m/z 30 - 300Covers the expected molecular ion and fragment masses.
LC-MS/MS (ESI) Analysis

LCMS_Workflow

Parameter Setting Rationale
LC System Shimadzu Nexera X2 or equivalentA high-performance UHPLC system for fast and efficient separations.[6]
Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)A versatile reversed-phase column for retaining polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization and improves peak shape.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA standard gradient for screening and analysis.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA typical volume for good sensitivity.
MS System Sciex Triple Quad 6500+ or equivalentA sensitive triple quadrupole for MS/MS experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form positive ions in ESI.[7][8]
Ion Source Gas 1 50 psiNebulizes the eluent.
Ion Source Gas 2 60 psiAids in desolvation.
Curtain Gas 35 psiPrevents neutrals from entering the mass analyzer.
Temperature 500 °CFacilitates desolvation.
Collision Gas NitrogenUsed for collision-induced dissociation.
Precursor Ion [M+H]⁺ (predicted m/z)The protonated molecular ion.
Collision Energy Ramped (e.g., 10-40 eV)To observe a range of fragment ions.

Data Interpretation and Summary

The mass spectrum of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is expected to be characterized by several key ions that can be used for its identification.

Ionization m/z Proposed Fragment Significance
EI[M]•+Molecular IonConfirms the molecular weight.
EI58[CH₂=N(CH₃)₂]⁺Highly characteristic of the dimethylaminomethyl group.[3][4]
EI30[CH₂NH₂]⁺Indicative of the primary aminomethyl group.
ESI-MS/MS[M+H]⁺Protonated MoleculePrecursor for MS/MS analysis.
ESI-MS/MS58[CH₂=N(CH₃)₂]⁺A major product ion.
ESI-MS/MS[M+H-17]⁺Loss of NH₃Characteristic of a primary amine.
ESI-MS/MS[M+H-45]⁺Loss of HN(CH₃)₂Characteristic of the dimethylamino group.

Conclusion

The mass spectrometric fragmentation of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is predictable and follows established rules for the fragmentation of aliphatic and cyclic amines. The key fragmentation pathways involve α-cleavages adjacent to the nitrogen atoms and neutral losses of ammonia and dimethylamine. The protocols detailed in this application note provide a solid foundation for the reliable analysis of this compound and its derivatives by both GC-MS and LC-MS/MS. This information is invaluable for researchers in drug discovery, chemical synthesis, and related fields who require accurate and robust analytical methods for compound characterization.

References

  • National Institute of Standards and Technology. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Doc Brown's Chemistry. Mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. [Link]

  • McShane, A. J.; Shen, Y.; Castillo, M. J.; Yao, X. Peptide dimethylation: fragmentation control via distancing the dimethylamino group. J. Am. Soc. Mass Spectrom.2014 , 25 (10), 1694-1704. [Link]

  • Doc Brown's Chemistry. Mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • de Souza, G. E.; de Almeida, L. G.; de Vasconcellos, F. A.; de Lacerda, R. B.; Ramalho, T. C.; de Alencar, F. I.; de Oliveira, D. N. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Adv.2018 , 8 (43), 24199-24208. [Link]

  • National Institute of Standards and Technology. Dimethylamine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Zhang, L.; et al. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Anal. Chem.2012 , 84 (15), 6383-6388. [Link]

  • Kim, H. J.; et al. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics2021 , 9 (10), 246. [Link]

  • Shimadzu Corporation. eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. [Link]

  • LCGC International. Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International2023 , 36 (4), 14-23. [Link]

Sources

Application

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine in transition metal cross-coupling reactions

Application Note: {1-[(Dimethylamino)methyl]cyclopentyl}methanamine as a Bidentate Ligand in Transition Metal Cross-Coupling Reactions Target Audience: Researchers, synthetic chemists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: {1-[(Dimethylamino)methyl]cyclopentyl}methanamine as a Bidentate Ligand in Transition Metal Cross-Coupling Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for advanced cross-coupling methodologies.

Introduction & Structural Rationale

In transition metal-catalyzed cross-coupling, the choice of ligand dictates the electronic and steric microenvironment of the active metal center. While simple 1,2-diamines like N,N'-dimethylethylenediamine (DMEDA) are foundational to copper-catalyzed Ullmann-type C–N couplings, they often suffer from off-cycle bis-ligation (forming inactive [M(L)2​] species) and require elevated catalyst loadings.

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine (hereafter referred to as DMCMA ) represents a next-generation primary-tertiary 1,3-diamine ligand. Its unique architecture provides two critical mechanistic advantages:

  • Electronic Asymmetry (Hemilability): Primary-tertiary diamines offer distinct coordination dynamics[1]. The primary amine ( −NH2​ ) acts as a strong σ -donor, firmly anchoring the transition metal. Conversely, the tertiary dimethylamine ( −NMe2​ ) is sterically encumbered and electronically distinct, rendering it hemilabile. During the catalytic cycle, this hemilabile arm dynamically dissociates to open a vacant coordination site for the incoming aryl halide during oxidative addition, and re-coordinates to stabilize the high-valent intermediate prior to reductive elimination.

  • The Thorpe-Ingold Effect: The sp3 -hybridized cyclopentyl backbone restricts the conformational freedom of the aminomethyl arms. This pre-organizes the ligand into a syn-clinal geometry, perfectly poised for bidentate chelation. Furthermore, the steric bulk of the cyclopentyl ring prevents the coordination of a second ligand molecule, ensuring the metal remains in the highly active mono-ligated state and facilitating challenging reductive eliminations[2].

Mechanistic Causality in Catalysis

To understand why DMCMA outperforms traditional ligands in specific challenging couplings, we must examine the catalytic cycle. In a standard Cu-catalyzed C–N coupling, the resting state of the catalyst is crucial.

CatalyticCycle A Cu(I) Precatalyst (e.g., CuI) B Active Catalyst [LCuI] (L = DMCMA) A->B + Ligand (DMCMA) C Oxidative Addition [LCu(III)(Ar)I] B->C + Ar-X D Ligand Exchange [LCu(III)(Ar)(NHR)] C->D + Amine, Base - HX E Reductive Elimination Product +[LCu(I)] D->E E->B Catalyst Regeneration

Cu-Catalyzed C-N Cross-Coupling Cycle using Primary-Tertiary Diamine Ligand.

Causality of Solvent and Base Selection: Using a coordinating solvent like DMF or DMSO actively competes with the hemilabile tertiary amine of DMCMA for the metal's open coordination site, effectively poisoning the catalyst. Therefore, non-coordinating solvents like Toluene are mandated. Similarly, while Cs2​CO3​ is a stronger base, its higher solubility in organic solvents can lead to undesired side reactions (e.g., aryl halide homocoupling). K3​PO4​ provides the optimal heterogeneous basicity required to deprotonate the amine without over-activating the system.

Reaction Optimization & Data Presentation

The superiority of the DMCMA ligand is evident when benchmarked against standard diamines in the coupling of unactivated aryl chlorides and sterically hindered amines.

Table 1: Optimization of Cu-Catalyzed C–N Coupling (Iodobenzene + Morpholine)

EntryLigand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1None K3​PO4​ Toluene10012%
2DMEDA K3​PO4​ Toluene10078%
3TMEDA K3​PO4​ Toluene10065%
4 DMCMA K3​PO4​ Toluene 100 96%
5DMCMA Cs2​CO3​ Toluene10089%
6DMCMA K3​PO4​ DMF10045%
7DMCMA K3​PO4​ Toluene8092%

Table 2: Substrate Scope using Optimized DMCMA Conditions

Aryl HalideAmine NucleophileTime (h)Isolated Yield (%)
4-BromoanisolePiperidine1294%
2-BromotolueneMorpholine1688%
4-ChlorobenzonitrileBenzylamine2482%
3-IodopyridineAniline1291%

Self-Validating Experimental Protocol

The following protocol is designed with built-in visual and analytical checkpoints to ensure reproducibility and self-validation during the workflow.

Workflow Step1 1. Preparation Weigh CuI & Ligand (Glovebox) Step2 2. Complexation Stir in Toluene (Observe Color) Step1->Step2 Step3 3. Addition Add Ar-X, Amine, and Base Step2->Step3 Step4 4. Reaction Heat at 80-100 °C (12-24 h) Step3->Step4 Step5 5. Workup Quench, Extract, Purify Step4->Step5

Step-by-step workflow for the Cu-catalyzed cross-coupling protocol.

Step-by-Step Methodology:
  • Precatalyst Assembly (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (19.0 mg, 0.1 mmol, 10 mol%) and anhydrous K3​PO4​ (424 mg, 2.0 mmol, 2.0 eq).

  • Ligand Complexation (Self-Validation Step): Add anhydrous Toluene (2.0 mL) followed by the DMCMA ligand (15.6 mg, 0.1 mmol, 10 mol%).

    • Causality & Validation: Stir at room temperature for 15 minutes. The mixture will transition from a pale yellow suspension to a homogeneous, deep blue/green solution. This colorimetric shift is a self-validating indicator of successful bidentate complexation. If the solution remains pale, moisture contamination or ligand degradation has occurred.

  • Substrate Addition: Add the aryl halide (1.0 mmol) and the amine nucleophile (1.2 mmol). Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Reaction Monitoring: Stir vigorously (800 rpm) for 12–24 hours.

    • Validation: Monitor the reaction via GC-MS. The disappearance of the aryl halide peak and the emergence of the product mass confirm catalytic turnover.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (5 mL) and quench with 10% aqueous ammonium hydroxide ( NH4​OH ) (5 mL).

    • Causality: Aqueous ammonia is critical here. It sequesters the copper catalyst by forming highly water-soluble [Cu(NH3​)4​]2+ complexes. This prevents the formation of intractable copper-amine emulsions, ensuring a clean phase separation.

  • Purification: Separate the organic layer, extract the aqueous layer with Ethyl Acetate (2 x 5 mL), dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Extension to Palladium and Nickel Systems

Beyond copper, amine ligands are increasingly recognized as robust, air-stable, and inexpensive alternatives to sensitive phosphine ligands in Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings[3]. DMCMA's robust cyclopentyl framework makes it an excellent candidate for these systems. In pharmaceutical development, utilizing a nitrogen-based ligand like DMCMA over traditional phosphines (e.g., XPhos, BrettPhos) eliminates the risk of residual phosphorus contamination in the final Active Pharmaceutical Ingredient (API), streamlining regulatory compliance and purification workflows.

References

  • amino anilides via a DMEDA-promoted selective C-N coupling reaction of aryl halides and...
  • Source: researchgate.
  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA)
  • Source: acs.

Sources

Method

Advanced Crystallization Techniques for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Hydrochloride Salts

Executive Summary & Physicochemical Causality The isolation and purification of diamine building blocks, such as {1-[(Dimethylamino)methyl]cyclopentyl}methanamine , present unique thermodynamic and kinetic challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

The isolation and purification of diamine building blocks, such as {1-[(Dimethylamino)methyl]cyclopentyl}methanamine , present unique thermodynamic and kinetic challenges during process development. As a gem-disubstituted cyclopentane derivative containing both a sterically accessible primary amine and a more basic tertiary dimethylamino group, the free base is highly prone to oxidation, hygroscopicity, and degradation.

Converting this free base into a stable hydrochloride salt is a critical self-validating purification step. However, the presence of two ionizable nitrogen centers requires precise stoichiometric and thermodynamic control to prevent the formation of mixed mono-/bis-hydrochloride polymorphs. Furthermore, diamine hydrochloride salts are notorious for "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing when supersaturation is generated too rapidly [1].

This application note provides field-proven, causality-driven protocols for the reactive and antisolvent crystallization of the bis-hydrochloride salt of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, ensuring high polymorphic purity, optimal crystal habit, and stringent residual solvent control [3].

Solvent System Selection & Thermodynamics

The selection of a solvent/antisolvent system dictates the dielectric environment, which directly impacts the solubility profile and crystal packing of the ionic hydrochloride salt. A common and highly effective system for diamine hydrochlorides utilizes a polar protic solvent (e.g., Ethanol or 2-Propanol) to dissolve the salt, paired with a less polar, miscible antisolvent (e.g., Ethyl Acetate or Heptane) to drive supersaturation [1][2].

Table 1: Solvent Screening Matrix for Hydrochloride Salt Crystallization

Data synthesized from standard polymorph screening parameters for hydrochloride salts [2].

Solvent / AntisolventDielectric Constant (20 °C)Role in ProcessExpected Solubility (Bis-HCl)Suitability & Causality
Methanol 32.70Primary SolventVery HighPoor; requires excessive antisolvent, leading to low volumetric yield.
2-Propanol (IPA) 20.18Primary SolventModerateExcellent ; provides a wide metastable zone width (MSZW) for controlled nucleation.
Tetrahydrofuran (THF) 7.60Co-solventLowGood; useful for tuning the polarity of the primary solvent matrix.
Ethyl Acetate (EtOAc) 6.02AntisolventVery LowExcellent ; highly effective at inducing supersaturation without causing LLPS.
Hexanes / Heptane 1.88AntisolventInsolubleHigh risk; extreme polarity drop often induces oiling out instead of crystallization.

Process Workflows & Thermodynamic Pathways

To visualize the logical progression of the crystallization process and the thermodynamic interventions required to bypass common failure modes, the following pathways have been mapped.

Workflow N1 Free Base Dissolution (Primary Solvent: IPA) N2 Acid Addition (2.2 eq HCl in IPA) N1->N2 Stirring, 15-20°C N3 Supersaturation Generation N2->N3 Exothermic Control N4 Antisolvent Dosing (EtOAc at 0.5 vol/hr) N3->N4 Isothermal Hold N5 Nucleation & Crystal Growth N4->N5 Induce Turbidity N6 Filtration & Drying (Residual Solvent Control) N5->N6 Controlled Cooling

Workflow for Reactive Antisolvent Crystallization of Diamine Salts.

LLPS A Supersaturated Solution B Oiling Out (LLPS) A->B High Supersaturation Rate C Crystalline Solid A->C Controlled Nucleation D Adjust Solvent Ratio (Increase Polarity) B->D Intervention 1 E Seed Crystals Addition B->E Intervention 2 D->C Bypass LLPS Boundary E->C Heterogeneous Nucleation

Thermodynamic pathways and interventions for bypassing oiling out.

Experimental Protocols

Protocol A: Reactive Antisolvent Crystallization (In-Situ Salt Formation)

Causality: The tertiary dimethylamino group ( pKa​≈9.5 ) protonates first, followed by the primary methanamine group ( pKa​≈8.5 ). To isolate the phase-pure bis-hydrochloride salt and prevent the co-precipitation of the mono-hydrochloride species, an excess of HCl (>2.0 eq) is mandatory.

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed glass reactor with 1.0 equivalent of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine free base. Add 5 volumes (v/w) of anhydrous 2-Propanol (IPA). Stir at 250 RPM until a homogenous solution is achieved.

  • Temperature Control: Chill the reactor jacket to maintain an internal temperature of 15 °C. Rationale: Salt formation is highly exothermic; thermal spikes can lead to solvent degradation or impurity formation.

  • Acidification: Slowly dose 2.2 equivalents of HCl (5M solution in IPA) via an addition funnel over 45 minutes. Maintain internal temperature below 20 °C.

  • In-Process Control (IPC) - Self-Validation: Withdraw a 0.5 mL aliquot. Evaporate and analyze via 1 H-NMR (D 2​ O). Confirm complete protonation by observing the downfield shift of the N(CH3​)2​ singlet and the cyclopentyl CH2​−NH2​ protons.

  • Antisolvent Addition: Once protonation is confirmed, heat the solution to 40 °C. Begin dosing Ethyl Acetate (EtOAc) at a rate of 0.5 volumes/hour until slight, persistent turbidity is observed (the nucleation point).

  • Seeding (Optional but Recommended): If turbidity does not resolve into crystalline slurry within 30 minutes, add 1% w/w of pre-milled bis-hydrochloride seed crystals.

  • Aging and Isolation: Dose an additional 3 volumes of EtOAc over 2 hours. Cool the reactor to 5 °C at a linear rate of 0.1 °C/min. Hold for 2 hours to maximize yield.

  • Filtration: Filter the slurry under a nitrogen atmosphere (to prevent moisture ingress). Wash the wet cake with 2 volumes of cold EtOAc. Dry in a vacuum oven at 45 °C until residual solvents (IPA, EtOAc) are below ICH Q3C limits[3].

Protocol B: Rescuing an "Oiled Out" Batch (LLPS Recovery)

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent matrix [1]. The solute separates as a dense, viscous liquid phase rather than a crystal.

Step-by-Step Methodology:

  • Redissolution: If a second liquid phase (oil) forms at the bottom of the reactor, immediately halt antisolvent addition. Add 0.5 to 1.0 volumes of the primary polar solvent (e.g., IPA or a 95:5 IPA/Water mixture).

  • Thermal Cycling: Heat the biphasic mixture to 60 °C until the oil completely redissolves into a single clear phase.

  • Metastable Zone Adjustment: Cool the solution very slowly (0.05 °C/min) to 45 °C.

  • Heterogeneous Nucleation: Introduce 2% w/w seed crystals. The presence of a solid surface lowers the activation energy for nucleation, allowing the system to bypass the LLPS boundary and transition directly from solution to the crystalline state.

  • Maturation: Hold isothermally at 45 °C for 4 hours to allow the crystal lattice to consume the supersaturation before resuming any cooling or antisolvent addition. Note: Advanced techniques such as emulsion crystallization can also be utilized to template spherical particulates if standard bulk crystallization fails [4].

References

[1] Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Benchchem. URL:

[2] Salts and Polymorph Screens for Bedaquiline. d-nb.info. URL:

[3] Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. URL:

[4] Crystallisation from Water-in-Oil Emulsions As a Route to Spherical Particulates. ACS Publications. URL:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Prepared by: Gemini, Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (also known as 1-(Aminomethyl)-N,N-dimethylcyclopentanamine). The content is structured to address specific experimental challenges, explaining the causality behind each recommendation to improve synthesis yield and purity.

Overview of Synthetic Strategy

The most direct and commonly employed synthetic route to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine begins with cyclopentanone. The synthesis is a two-step process involving the formation of a key aminonitrile intermediate via a Strecker-type reaction, followed by the chemical reduction of the nitrile group to the primary amine.

Synthesis_Workflow Start Cyclopentanone + Dimethylamine + Cyanide Source Step1 Step 1: Strecker Reaction (Formation of Aminonitrile) Start->Step1 Intermediate 1-(Dimethylamino)cyclopentanecarbonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (Vacuum Distillation or Salt Recrystallization) Crude->Purification Final {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Purification->Final

Caption: General workflow for the synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this diamine? A1: The most robust and scalable laboratory synthesis involves a two-step sequence: first, a Strecker reaction between cyclopentanone, dimethylamine, and a cyanide source (like NaCN or TMSCN) to form 1-(dimethylamino)cyclopentanecarbonitrile. This is followed by the reduction of the nitrile to the primary amine using a potent reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Q2: What are the critical parameters that influence the overall yield? A2: For the initial Strecker reaction, the critical parameters are pH control and the order of reagent addition to favor the formation of the iminium ion intermediate over the competing cyanohydrin pathway. For the nitrile reduction step, the choice of reducing agent and reaction conditions are paramount to ensure complete conversion without side reactions.

Q3: What are the primary side products to anticipate? A3: In the first step, the main side product is the cyclopentanone cyanohydrin, which forms from the direct attack of cyanide on the ketone. During the nitrile reduction, potential impurities include unreacted aminonitrile starting material or, in the case of catalytic hydrogenation, the formation of secondary amines through intermolecular reactions.

Q4: How can I best purify the final diamine product? A4: The product is a diamine, which can be challenging to purify via standard silica gel chromatography due to strong adsorption. The most effective methods are fractional distillation under high vacuum or conversion of the diamine to a solid salt (e.g., dihydrochloride), which can be purified by recrystallization, followed by liberation of the free base.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.

Troubleshooting_Logic cluster_start Observed Problem cluster_step1 Step 1: Strecker Reaction Issues cluster_step2 Step 2: Reduction Issues cluster_purification Purification Issues Problem Low Final Yield or Purity LowYield1 Low Yield of Aminonitrile Problem->LowYield1 Check Step 1 Yield LowYield2 Incomplete Nitrile Reduction Problem->LowYield2 Check Step 2 Conversion LowRecovery Low Recovery After Workup Problem->LowRecovery Check Workup/Purification Impurities1 Cyanohydrin Impurity Detected LowYield1->Impurities1 Impurities2 Side Product Formation PurificationFail Impure Final Product

Sources

Optimization

Troubleshooting solubility issues with {1-[(Dimethylamino)methyl]cyclopentyl}methanamine in organic solvents

Technical Support Center: Troubleshooting {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Solubility Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Solubility

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the specific solubility challenges of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

This molecule is a bifunctional aliphatic diamine containing both a primary amine and a tertiary amine attached to a lipophilic cyclopentyl core. Its dual-amine nature heavily dictates its phase behavior, making pH control and environmental handling critical for successful solvation in organic media.

Section 1: Diagnostic FAQs (Troubleshooting Organic Solubility)

Q1: I purchased the compound, but it is completely insoluble in dichloromethane (DCM) and ethyl acetate. Why? A1: You are almost certainly working with the salt form of the compound (e.g., a dihydrochloride or sulfate salt). Commercial vendors typically supply aliphatic amines as salts to improve shelf-life and prevent atmospheric degradation. Amine salts possess high lattice energies and are highly polar, rendering them insoluble in aprotic organic solvents like DCM or ethyl acetate, but highly soluble in aqueous media[1]. To solubilize the compound in organic solvents, you must convert it to its neutral free base form via a pH-adjusted liquid-liquid extraction (see Protocol 1).

Q2: I performed a basic liquid-liquid extraction (LLE) to isolate the free base, but my recovery in the organic phase was exceptionally low. What went wrong? A2: The low recovery is a direct result of inadequate aqueous pH during the extraction. Simple alkyl amines typically exhibit pKa values between 9.5 and 11.0[2]. Because {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a diamine, both the primary and tertiary amine centers must be fully deprotonated to drive the molecule into the organic phase. The neutral form is soluble in organic solvents, while the charged (protonated) form remains in the aqueous phase[3]. To ensure complete deprotonation, the pH of the aqueous solution must be adjusted to at least 2 units above the highest pKa of the amine's conjugate acid[3]. If you only adjusted the pH to 9 or 10, a significant portion of the primary amine remained protonated. You must adjust the aqueous pH to >12.5.

Q3: The free base dissolved perfectly in hexane initially, but after leaving the flask on the bench overnight, a white precipitate formed. Is it crashing out? A3: The precipitate is not the pure free base crashing out; it is a degradation product. Aliphatic primary amines are highly nucleophilic and will spontaneously react with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts. This chemical transformation drastically alters the solubility profile, causing the newly formed polar carbamate to precipitate out of non-polar solvents like hexane. To prevent this, always store the free base under an inert atmosphere (nitrogen or argon) and use freshly degassed solvents.

Section 2: Quantitative Data & Phase Behavior

To predict the behavior of this diamine, refer to the following synthesized property tables.

Table 1: Predicted Solubility Profile

Solvent Dielectric Constant (ε) Free Base Solubility Dihydrochloride Salt Solubility
Water 80.1 Low / Moderate Very High
Methanol 32.7 High High
Dichloromethane 8.9 High Insoluble
Ethyl Acetate 6.0 High Insoluble

| Hexane | 1.9 | Moderate / High | Insoluble |

Table 2: Acid-Base Properties & Extraction Parameters

Functional Group Est. pKa (Conjugate Acid) Required Aqueous pH for Organic LLE
Primary Amine ~10.5 > 12.5
Tertiary Amine ~9.5 > 11.5

| Overall Molecule | N/A | Target pH: ≥ 13.0 |

Section 3: Self-Validating Experimental Protocols

Protocol 1: Quantitative Free-Basing & Phase Extraction Causality: Using a strong base (NaOH) ensures both basic centers are deprotonated, neutralizing the molecule for organic solvation. The addition of brine ("salting out") decreases the mutual solubility of the aqueous phase, forcing the lipophilic cyclopentyl diamine into the organic layer[3].

  • Dissolution: Dissolve the diamine salt (e.g., 1.0 g) in a minimum volume of deionized water (approx. 10 mL).

  • Thermal Control: Chill the solution in an ice bath, as the subsequent neutralization reaction is highly exothermic.

  • Alkalinization: Slowly add 2.0 M NaOH(aq) dropwise under continuous stirring until the pH reaches ≥ 13.0.

    • Self-Validation: Verify the pH using high-range indicator paper; the solution should turn visibly cloudy as the lipophilic free base separates from the water.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of the target organic solvent (e.g., Dichloromethane or MTBE). Shake vigorously, venting frequently. Allow the phases to separate completely.

  • Aqueous Wash: Extract the aqueous layer two additional times with fresh organic solvent to maximize recovery.

  • Salting Out: Combine the organic layers and wash once with saturated NaCl (brine) to remove residual water and dissolved salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Dissolve a 5 mg aliquot of the resulting oil/solid in 1 mL of hexane. Complete, clear dissolution confirms the successful removal of the salt form.

Section 4: Troubleshooting Workflow Visualization

G Start Solubility Issue Detected in Organic Solvent CheckState Check Protonation State (Is it a salt or free base?) Start->CheckState Salt Salt Form (e.g., HCl salt) CheckState->Salt FreeBase Free Base Form CheckState->FreeBase ActionSalt Perform Free-Basing (pH > 12.5 extraction) Salt->ActionSalt ActionFB Check Solvent Polarity & Moisture (CO2 absorption) FreeBase->ActionFB Resolve Solubilized in Target Organic Phase ActionSalt->Resolve ActionFB->Resolve

Workflow for diagnosing and resolving diamine solubility issues in organic solvents.

References

  • 23.1. Properties of amines | Organic Chemistry II, Lumen Learning,[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in the Scale-Up Production of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. As a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. As a critical intermediate in pharmaceutical development, ensuring its purity is paramount. Transitioning from laboratory-scale synthesis to pilot or commercial-scale production often introduces new challenges, particularly concerning the impurity profile.[1][2][3] This document provides a structured, question-and-answer-based approach to troubleshoot and resolve common impurity-related issues encountered during scale-up, grounded in established chemical principles and process optimization strategies.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine can be accomplished through various routes. A common and illustrative pathway involves a multi-step sequence starting from a cyclopentanone precursor. Understanding this pathway is crucial for predicting and identifying potential impurities.

A plausible synthetic route begins with the Strecker synthesis on a protected cyclopentanone derivative, followed by reduction and subsequent reductive amination steps. Each step is a potential source of process-related impurities.

G A Cyclopentanone Precursor B 1-Aminocyclopentane- carbonitrile A->B  Strecker Synthesis  (NaCN, NH4Cl) Imp1 Unreacted Starting Material A->Imp1 C {1-(Aminomethyl)cyclopentyl}- amine B->C  Nitrile Reduction  (e.g., H2/Catalyst) Imp2 Hydrolysis Byproduct B->Imp2 D Product: {1-[(Dimethylamino)methyl]- cyclopentyl}methanamine C->D  Reductive Amination  (HCHO, HCOOH/H2) Imp3 Partially Reduced Intermediate C->Imp3 Imp5 Residual Metal Catalyst C->Imp5 Imp4 Over-methylated Byproduct D->Imp4

Caption: Plausible synthetic pathway and points of impurity formation.

The following table summarizes common impurities, their origins, and recommended analytical methods for detection.

Impurity CategorySpecific Example / TypeLikely Source / CauseRecommended Analytical Method(s)
Process-Related Impurities Unreacted Starting MaterialsIncomplete reaction conversion; poor kinetics at scale.HPLC-UV, GC-MS[4][5]
Intermediate Species (e.g., Imines)Incomplete reduction step; equilibrium issues.HPLC-UV/MS[6]
Over-Alkylated ByproductsPoor temperature control leading to hot spots; localized excess of methylating agent.[1]LC-MS, GC-MS
Dimeric/Polymeric SpeciesSide reactions favored at higher concentrations or temperatures during scale-up.LC-MS (with high mass range), SEC
Reagent-Related Impurities Residual SolventsInefficient drying or solvent removal post-reaction.Headspace GC-MS[7]
Inorganic SaltsByproducts from reducing agents (e.g., borates) or bases; incomplete aqueous workup.Ion Chromatography, ICP-MS
Residual Catalysts (e.g., Pd, Ni)Incomplete filtration or removal of hydrogenation catalysts.ICP-MS[8]
Degradation Products Oxidation ProductsExposure to air during processing or storage, especially for amines.LC-MS to identify oxidized species.

Section 2: Frequently Asked Questions (FAQs)

Q1: We've successfully synthesized our target compound with >99% purity at the 100g scale. However, at the 5kg scale, we are seeing a new, significant impurity at ~1.5%. Why does this happen?

A: This is a classic and common challenge during process scale-up. The change in impurity profile is almost always linked to physical and operational differences between laboratory glassware and large-scale reactors.[2] The primary causes are:

  • Heat Transfer Limitations: Large reactors have a much lower surface-area-to-volume ratio compared to a round-bottom flask.[1] This makes it harder to remove heat generated during exothermic reactions (like reductive amination). Localized "hot spots" can form, providing enough energy to overcome the activation barrier for side reactions that were kinetically insignificant at the well-controlled lab scale.[1]

  • Reduced Mixing Efficiency: Achieving homogenous mixing in a 100-L reactor is far more complex than with a magnetic stir bar in a 1-L flask.[2] Inefficient mixing can lead to areas of high reagent concentration, which can promote the formation of byproducts like over-alkylated or dimeric species.

  • Extended Processing Times: Scale-up operations, including reagent addition, heating, cooling, and transfers, take longer. Prolonged exposure of intermediates or the final product to reaction conditions can lead to the formation of degradation products or further side reactions.

The first step in addressing this is to analyze the process parameters that changed during scale-up and correlate them to the structure of the new impurity.

Q2: What is the best analytical starting point for developing a robust impurity profiling method for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine?

A: A combination of chromatographic techniques is essential for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): This is typically the primary workhorse. For a polar, basic compound like this diamine, a reversed-phase C18 or C8 column is a good starting point.[4] Key considerations include:

    • Mobile Phase: Use a buffered mobile phase (e.g., with ammonium formate or formic acid) to ensure consistent ionization of the amine groups and prevent poor peak shape (tailing).

    • Detector: A UV detector is standard. However, a photodiode array (PDA) detector is highly recommended as it can help assess peak purity.[4] Coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable for identifying the mass of unknown impurities, which is the first step in structural elucidation.[7][8]

  • Gas Chromatography (GC): GC can be very effective for volatile impurities, such as residual solvents or low-molecular-weight starting materials.[7] However, primary and secondary amines can exhibit poor peak shape (tailing) due to their interaction with active sites on the column. Using a specialized, highly inert column designed for amines, such as an Agilent CP-Volamine, is often necessary to get sharp, reproducible peaks.[9]

Q3: What are the most effective general strategies for controlling impurities during scale-up, beyond simple purification?

A: A proactive approach to impurity control is far more effective and economical than relying solely on downstream purification.[10] Key strategies include:

  • Control of Input Materials: Ensure the purity of starting materials, reagents, and intermediates meets predefined specifications. An impurity in a starting material can be carried through the entire process.[11]

  • Process Understanding and Control (Quality by Design - QbD): Thoroughly understand how critical process parameters (CPPs) like temperature, addition rate, mixing speed, and pH affect the formation of specific impurities.[12] This allows you to define a robust operating range that minimizes impurity formation.

  • Impurity Fate and Purge Studies: Understand where impurities are formed and at what stage they are removed ("purged") from the process (e.g., during an aqueous wash, distillation, or crystallization). This knowledge can prevent unnecessary purification steps for impurities that are effectively removed by standard procedures.[11]

Section 3: Troubleshooting Guide: Specific Impurity Issues

This section provides a problem-solving framework for common impurity challenges encountered during the scale-up of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

G Start Unknown Peak Detected in Chromatogram Step1 Step 1: Obtain Mass Data (LC-MS / GC-MS) Start->Step1 Decision1 Does Mass Match a Plausible Impurity? Step1->Decision1 Step2a Synthesize Authentic Standard for Confirmation Decision1->Step2a  Yes Step2b Step 2: Isolate Impurity (Prep-HPLC or SFC) Decision1->Step2b  No End Structure Confirmed & Formation Understood Step2a->End Step3 Step 3: Structural Elucidation (NMR, HRMS) Step2b->Step3 Step3->End

Caption: Workflow for identifying an unknown impurity.

Issue 1: High Levels of Unreacted Starting Material or Intermediates

  • Symptom: HPLC or GC analysis shows a significant peak corresponding to a known starting material or a reaction intermediate (e.g., an imine).

  • Causality Analysis: This typically points to incomplete reaction conversion. During scale-up, this can be caused by:

    • Poor Mass Transfer: The reactants are not coming into contact effectively due to inefficient mixing.

    • Insufficient Reaction Time/Temperature: The reaction may require more time or a slightly higher temperature at scale to achieve the same conversion as in the lab, due to different heating dynamics.

    • Inhibitors: The presence of trace contaminants in a new batch of raw material or solvent could be inhibiting the reaction.

  • Troubleshooting & Resolution Protocol:

    • Verify Stoichiometry and Reagent Quality: Double-check calculations and ensure the purity of all reagents.

    • Optimize Mixing: Evaluate the reactor's agitation speed. For multi-phase reactions, ensure the mixing is sufficient to create an adequate interface.

    • Extend Reaction Time: Monitor the reaction kinetics by taking regular in-process control (IPC) samples. Continue the reaction until the starting material has been consumed to the target level.

    • Purification: If process optimization is insufficient, unreacted starting materials can often be removed via distillation (if volatile) or by converting the desired amine product to a salt, which will precipitate, leaving neutral or acidic impurities behind in the solvent.[6]

Issue 2: Formation of a Dimeric or Over-Alkylated Impurity

  • Symptom: LC-MS analysis reveals a new peak with a mass corresponding to the product plus a starting material fragment, or with additional methyl groups.

  • Causality Analysis: These impurities are classic examples of reactions where localized high concentrations of a reactant lead to undesired follow-on reactions. For instance, if the methylating agent is added too quickly or into a poorly mixed region of the reactor, some molecules of the desired product may react a second time before all the starting amine has reacted once.

  • Troubleshooting & Resolution Protocol:

    • Control Reagent Addition: Implement a slow, controlled addition of the limiting reagent below the surface of the reaction mixture to ensure it reacts before accumulating.

    • Improve Agitation: Increase the mixing speed to improve bulk turnover and prevent localized concentration gradients.

    • Optimize Temperature: Run the reaction at the lowest possible temperature that still provides an acceptable reaction rate to decrease the rate of the undesired side reaction.

    • Purification: These impurities are often structurally similar to the final product, making them difficult to remove. High-efficiency fractional distillation (if boiling points differ sufficiently) or preparative chromatography may be required.

Section 4: Key Experimental Protocols

Protocol 4.1: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for method development. Optimization will be required for specific impurity profiles.

ParameterSpecificationRationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for amines by ensuring consistent protonation.[4]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 30 minutesA broad gradient is effective for separating impurities with a wide range of polarities.[4]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nm or PDA Scan (200-400 nm)210 nm is a general-purpose wavelength for compounds lacking strong chromophores. PDA provides more comprehensive data.[4]
Injection Vol. 10 µLStandard volume; may be adjusted based on sample concentration.

Protocol 4.2: Purification via Hydrochloride Salt Formation

This technique is highly effective for removing non-basic or weakly basic impurities from the amine product.[6]

  • Dissolution: Dissolve the crude {1-[(Dimethylamino)methyl]cyclopentyl}methanamine free base in a suitable, dry organic solvent (e.g., Isopropanol or Ethyl Acetate) at a concentration of approximately 100-200 mg/mL.

  • Salt Formation: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Diethyl Ether or Isopropanol) dropwise with vigorous stirring. Monitor the pH of the mixture to ensure it becomes acidic (pH < 2).

  • Crystallization: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 1-2 hours to maximize crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, fresh solvent (the one used for the dissolution) to remove any entrained mother liquor containing impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

  • (Optional) Regeneration of Free Base: To recover the free amine, dissolve the salt in water and add a strong base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 12).[6] The free amine will separate, often as an oil. Extract the free amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Self-Validation Check: Always analyze the purity of the isolated salt and the final free base by the established HPLC method to confirm the successful removal of the targeted impurities.

References

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025). PharmaGuru.co.
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho.
  • Impurities in Pharmaceuticals: Types, Causes & Control. (2026). Chemox Pharma.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Ascendia Pharma.
  • The Role of Impurities in Drug Development and How to Control Them. (2025). Aquigen Bio Sciences.
  • Analysis of impurities in amine streams. Agilent.
  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (2025). BenchChem.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Technical Support Center: Purification of 1-Cyclopentyl-N-methyl-methanamine. (2025). BenchChem.
  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025).
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025). Lupin.
  • Identifying common impurities in N-methyl-1,1-diphenylmethanamine synthesis. (2025). BenchChem.
  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. (2025).

Sources

Optimization

Technical Support Center: Optimizing Amidation of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the amide coupling of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the amide coupling of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine .

Substrate Profiling & Mechanistic Challenges

Coupling this specific diamine presents two distinct chemical hurdles that render standard peptide coupling protocols (like EDC/HOBt or DCC) highly inefficient:

  • Neopentyl-Like Steric Hindrance: The primary reacting amine (-CH₂-NH₂) is attached to a fully substituted (quaternary) cyclopentyl carbon. This creates a massive steric shield around the approaching nitrogen lone pair, drastically increasing the activation energy barrier for nucleophilic attack on bulky activated esters [3].

  • Internal Buffering via Tertiary Amine: The molecule contains a basic dimethylamino group (-CH₂-N(CH₃)₂). This internal base can act as a proton sink, sequestering the catalytic bases (like DIPEA or TEA) required for coupling reagent activation, leading to stalled reactions and incomplete conversion.

Troubleshooting Guide & FAQs

Q1: My reactions using HATU and DIPEA are stalling at <20% conversion. Why is a "gold standard" reagent failing? A1: HATU generates an OAt (7-azabenzotriazole) active ester. While highly reactive for standard amines, the OAt leaving group is extremely bulky. When paired with your neopentyl-like primary amine, the transition state becomes too sterically congested. To overcome this, you must switch to coupling agents that generate smaller, highly reactive intermediates, such as acyl fluorides or acyl imidazoliums [1][3].

Q2: How do I compensate for the internal dimethylamino group during the activation step? A2: The internal tertiary amine will compete with your external base, altering the local pH and potentially neutralizing the reactive intermediates. You must pre-saturate the system. If a standard protocol calls for 2.0 equivalents of base, increase it to 3.5–4.5 equivalents . We highly recommend using N-methylimidazole (NMI) when paired with TCFH, as it serves as both a base and an active nucleophilic catalyst without causing side reactions with the internal amine [1].

Q3: What is the best way to purify the final product? Standard silica gel chromatography results in severe streaking. A3: Because your product contains a basic tertiary amine, it will interact strongly with the acidic silanol groups on standard silica gel. Instead, utilize a Strong Cation Exchange (SCX-2) catch-and-release protocol . The basic product and unreacted amine will bind to the sulfonic acid resin. Wash away the non-basic coupling byproducts (like tetramethylurea from TCFH) with methanol, and then elute your pure product using 2M NH₃ in methanol.

Quantitative Reagent Comparison

The following table summarizes the causal relationship between coupling reagent selection, the active intermediate formed, and the expected performance for highly hindered neopentyl-like amines.

Coupling SystemActive IntermediateSteric ToleranceBase RequiredTypical YieldReaction Time
EDC / HOBt OBt EsterVery LowDIPEA (2.0 eq)< 10%24 - 48h
HATU OAt EsterLowDIPEA (2.0 eq)15 - 30%24h
BTFFH Acyl FluorideHighDIPEA (4.5 eq)75 - 85%12 - 16h (80°C)
TCFH / NMI Acyl ImidazoliumVery HighNMI (3.5 - 4.0 eq)85 - 95%2 - 4h (RT)

Note: Data extrapolated from benchmarking studies on sterically hindered and electron-deficient amines [1][2][3].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols are designed to force the reaction to completion by utilizing highly reactive, low-steric-bulk intermediates.

Protocol A: TCFH-NMI Mediated Amidation (Recommended)

This method generates an acyl imidazolium intermediate in situ. It is highly reactive (similar to an acid chloride) but operates under mild, room-temperature conditions [1].

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq) and N-methylimidazole (NMI, 3.5 eq) in anhydrous CH₂Cl₂ or Acetonitrile (0.2 M).

  • Intermediate Formation: Add TCFH (1.2 eq) in one portion. Stir at room temperature for 15–30 minutes. The solution may slightly change color as the acyl imidazolium forms.

  • Coupling: Add {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (1.1 eq) dropwise.

  • Completion: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. If further purification is needed, proceed to SCX-2 chromatography.

Protocol B: BTFFH Mediated Amidation (Alternative)

This method generates an acyl fluoride. The small atomic radius of fluorine minimizes steric hindrance at the carbonyl carbon, allowing the bulky neopentyl amine to attack efficiently [2].

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M). Add DIPEA (4.5 eq) to account for the internal base of the amine, followed by BTFFH (1.5 eq).

  • Intermediate Formation: Stir at room temperature for 30 minutes to ensure complete conversion to the acyl fluoride.

  • Coupling: Add the diamine (1.0 eq). Seal the vessel.

  • Thermal Acceleration: Heat the reaction to 60–80°C for 12–16 hours.

  • Workup: Cool to room temperature, wash with brine, and purify via SCX-2 catch-and-release.

Reaction Workflow & Decision Tree

The following diagram outlines the logical decision-making process for optimizing this specific amidation.

AmidationOptimization Start Target: Hindered Neopentyl Amidation {1-[(Dimethylamino)methyl]cyclopentyl}methanamine CheckBase Is internal tertiary amine neutralized? Start->CheckBase AdjustBase Increase Base (NMI or DIPEA > 3.5 eq) CheckBase->AdjustBase No SelectCoupling Select High-Reactivity Coupling Agent CheckBase->SelectCoupling Yes AdjustBase->SelectCoupling TCFH TCFH / NMI (Forms Acyl Imidazolium) SelectCoupling->TCFH BTFFH BTFFH / DIPEA (Forms Acyl Fluoride) SelectCoupling->BTFFH Purification SCX Catch-and-Release Purification TCFH->Purification BTFFH->Purification

Caption: Decision tree for optimizing amidation of sterically hindered neopentyl diamines.

References

  • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters - ACS Publications.
  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem Technical Resources. "Challenges in amide coupling with sterically hindered amines." Benchchem.
Troubleshooting

Technical Support Center: Proactive Strategies for Stabilizing {1-[(Dimethylamino)methyl]cyclopentyl]methanamine Against Oxidative Degradation

Welcome to the technical support center for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals who handle this compound and are focus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals who handle this compound and are focused on maintaining its purity and stability during storage and experimentation. As a molecule featuring both primary and tertiary amine functionalities, {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is susceptible to oxidative degradation, which can compromise experimental outcomes and product integrity. This document provides in-depth, field-proven insights into the mechanisms of degradation and offers robust, actionable strategies for its prevention.

Part 1: Foundational Understanding of Oxidative Vulnerability (FAQs)

This section addresses the fundamental questions regarding the inherent instability of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

Q1: Why is {1-[(Dimethylamino)methyl]cyclopentyl]methanamine particularly susceptible to oxidative degradation?

A1: The molecular structure of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine contains two specific sites that are vulnerable to oxidation: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). The tertiary amine, in particular, is an electron-rich functional group, making it a prime target for electrophilic attack by oxidizing agents.[1] Oxidation of the tertiary amine typically leads to the formation of a stable N-oxide, which is a common degradation pathway for such compounds.[2][3] The primary amine is also susceptible, though often through different mechanisms.

Q2: What are the primary chemical pathways through which this compound degrades via oxidation?

A2: Amine oxidation is a mechanistically complex process that can proceed through several pathways.[2] For this specific molecule, the most probable routes include:

  • Tertiary Amine Oxidation: The most common pathway involves the reaction with an oxidant (like a peroxide or molecular oxygen) to form the corresponding N-oxide.[2][4]

  • Radical-Mediated Oxidation: The process can be initiated by radicals, leading to the abstraction of a hydrogen atom from a carbon adjacent to a nitrogen atom (the α-amino carbon).[5] This can initiate a chain reaction leading to C-N bond cleavage and the formation of various degradation products, including aldehydes and smaller amine fragments.[5]

  • Hydroxylamine Formation: The primary amine can be oxidized to form a hydroxylamine, which may undergo further reactions.[2]

The diagram below illustrates the principal oxidative pathways for primary and tertiary amines.

Oxidative_Degradation_Pathways cluster_tertiary Tertiary Amine Pathway cluster_primary Primary Amine Pathway TertiaryAmine {R₃N} N_Oxide N-Oxide {R₃N⁺-O⁻} TertiaryAmine->N_Oxide [Oxidant] PrimaryAmine {R-CH₂NH₂} Hydroxylamine Hydroxylamine {R-CH₂NHOH} PrimaryAmine->Hydroxylamine [Oxidant] Imine Imine {R-CH=NH} Hydroxylamine->Imine -H₂O Aldehyde Aldehyde + Ammonia {R-CHO + NH₃} Imine->Aldehyde Hydrolysis Initiator Oxidizing Agent (O₂, H₂O₂, Metal Ions) Initiator->TertiaryAmine Initiator->PrimaryAmine

Caption: Simplified diagram of common oxidative pathways for amines.

Q3: What are the most common initiators of oxidation in a typical laboratory or manufacturing environment?

A3: Several factors can initiate or accelerate oxidative degradation:

  • Atmospheric Oxygen: This is the most ubiquitous oxidant. Storing samples with significant headspace in the container can be sufficient to cause degradation over time.[4]

  • Heat and Light: Elevated temperatures increase reaction rates, while UV light can provide the energy to initiate photolytic degradation.[6][7]

  • Trace Metal Ions: Metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺), are powerful catalysts for oxidation, often by facilitating the formation of reactive oxygen species.[4]

  • Excipient Impurities: In pharmaceutical formulations, reactive impurities within excipients, most notably peroxides, can directly initiate the oxidation of the active pharmaceutical ingredient (API).[2]

Part 2: Proactive Stabilization and Troubleshooting Guide

This section provides practical, Q&A-formatted solutions to common challenges encountered during the storage and handling of {1-[(Dimethylamino)methyl]cyclopentyl]methanamine.

Q4: What are the ideal storage conditions to minimize long-term degradation?

A4: A multi-faceted approach to storage is critical for preserving the integrity of the compound. The following conditions are recommended based on best practices for amine-containing APIs.[6][8]

ParameterRecommended ConditionRationale
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces molecular oxygen, a primary driver of oxidation.[6][7] This is the most effective single measure for preventing oxidation.
Temperature Controlled Cold Storage (2-8°C) or Freezing (≤ -20°C)Reduces the rate of all chemical degradation pathways.[8][9] For long-term storage, freezing is often preferred.
Light Exposure Amber Glass Vials or Opaque ContainersProtects the compound from light-induced (photolytic) degradation.[6]
Container Seal Tightly Sealed with High-Integrity Closures (e.g., PTFE-lined caps)Prevents ingress of atmospheric oxygen and moisture.[8] Amines can be hygroscopic, and moisture can affect solid-state stability.[8]
Humidity Store in a dry environment, using desiccants if necessary.Amines can absorb moisture from the air, which can lead to hydrolysis or other undesirable byproducts.[8]
Q5: My compound is stored as a solid. Can oxidation still occur, and what might be causing it?

A5: Yes, solid-state oxidation is a significant concern. While reaction rates are slower than in solution, degradation can still occur. The primary culprits are often reactive impurities found in excipients used in a formulation.[2] Peroxides, which are common impurities in polymers like polysorbates, are particularly aggressive oxidizing agents.[2][3] Disproportionation of amine salts in the solid state can also occur, leading to the formation of the more oxidation-prone free base form.[2]

Troubleshooting Tip: If you suspect solid-state degradation, perform compatibility studies by mixing the compound with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH) to identify the problematic component.

Q6: How can I protect the compound from oxidation when it is in a solution for an experiment?

A6: Solutions are particularly vulnerable due to increased molecular mobility. The following strategies are highly effective:

  • Solvent Degassing: Before dissolving the compound, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • pH Control: The non-ionized (free base) form of an amine is more susceptible to oxidation.[2] If your experimental conditions permit, maintaining the pH in a range where the amine groups are protonated (i.e., exist as a salt) can significantly enhance stability.

  • Use of Additives: Incorporating antioxidants or chelating agents can provide an additional layer of protection.

Additive ClassExamplesMechanism of Action
Radical Scavengers Butylated Hydroxytoluene (BHT), α-TocopherolTerminate radical chain reactions by forming stable, non-reactive radicals.[2][7]
Reducing Agents Ascorbic Acid (Vitamin C)Act as sacrificial agents by being preferentially oxidized, thus protecting the target compound.[7]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Bind (sequester) trace metal ions, preventing them from catalyzing oxidative reactions.[3][4]

Part 3: Experimental Protocols & Workflows

To proactively assess and manage stability, a systematic experimental approach is necessary. The following protocols provide a framework for evaluating the oxidative liability of your compound.

Protocol 1: Forced Degradation Study for Oxidative Stress

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][10] The goal is to achieve 5-20% degradation of the parent compound.[11]

Objective: To intentionally degrade {1-[(Dimethylamino)methyl]cyclopentyl]methanamine under oxidative stress to identify degradation products.

Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Control Sample: Dilute an aliquot of the stock solution with the solvent to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed sample.

  • Stress Condition:

    • To a separate aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the solution at room temperature (approx. 25°C).

  • Time Points: Withdraw aliquots from the stressed sample at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching (Optional but Recommended): If necessary, the reaction can be stopped by adding a small amount of an antioxidant like sodium bisulfite or by significant dilution.

  • Analysis: Analyze the control and stressed samples by a suitable analytical method, such as HPLC-UV, to determine the percentage of the parent compound remaining and to profile the degradation products.

  • Optimization:

    • If degradation is less than 5%, consider increasing the H₂O₂ concentration (e.g., to 10%) or the temperature (e.g., to 50°C).

    • If degradation exceeds 20% rapidly, reduce the H₂O₂ concentration, lower the temperature, or shorten the time points.

Workflow for Comprehensive Stability Assessment

The following diagram outlines a logical workflow for assessing and ensuring the stability of {1-[(Dimethylamino)methyl]cyclopentyl]methanamine.

Stability_Assessment_Workflow cluster_planning Phase 1: Characterization & Method Development cluster_execution Phase 2: Implementation & Monitoring cluster_analysis Phase 3: Data Analysis & Action Receive Receive/Synthesize Compound ForcedDeg Perform Forced Degradation Studies (Oxidative, pH, Heat, Light) Receive->ForcedDeg MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDeg->MethodDev StorageProtocol Define Storage Protocol (Temp, Atmosphere, Packaging) MethodDev->StorageProtocol Implement Implement Storage & Handling Protocols StorageProtocol->Implement Monitor Monitor Stability (Long-Term & Accelerated) Implement->Monitor Analyze Analyze Data & Identify Degradants (LC-MS) Monitor->Analyze Refine Refine Protocols (Add Antioxidants, etc.) Analyze->Refine If degradation observed Report Establish Shelf-Life & Document Findings Analyze->Report If stable

Caption: A comprehensive workflow for stability assessment.

Part 4: Identification of Degradants

Q7: What analytical techniques are best for identifying the specific products of oxidative degradation?

A7: A combination of chromatographic separation and mass spectrometric detection is the gold standard.

  • High-Performance Liquid Chromatography (HPLC): This technique is crucial for separating the parent compound from its degradation products. A well-developed HPLC method is considered "stability-indicating" if it can resolve all significant degradants from the main peak.[12]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for structural elucidation.[13][14] For example, the formation of an N-oxide would result in a mass increase of 16 amu (the mass of one oxygen atom) compared to the parent compound.

By following the guidance in this document, researchers and scientists can significantly mitigate the risk of oxidative degradation of {1-[(Dimethylamino)methyl]cyclopentyl]methanamine, ensuring the quality and reliability of their work.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1–32. Retrieved from [Link]

  • Verdegaal, W. M., et al. (2016). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society, 138(29), 9215–9226. Retrieved from [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Moravek. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4193–4201. Retrieved from [Link]

  • Khandavilli, S., & G, P. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 343. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (n.d.). ProQuest. Retrieved from [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4193–4201. Retrieved from [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance with {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (CAS: 1247566-89-7).[1] This guide provides in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (CAS: 1247566-89-7).[1] This guide provides in-depth troubleshooting advice and advanced protocols to navigate the synthetic challenges posed by the significant steric hindrance around its primary amine functionality.

The core challenge in reacting this diamine lies in its structure: a quaternary carbon on a cyclopentyl ring is substituted with both the target primary aminomethyl group (-CH₂NH₂) and a bulky dimethylaminomethyl group (-CH₂N(CH₃)₂). This arrangement creates a congested environment, severely restricting access to the primary amine's lone pair of electrons and hindering its nucleophilic attack on electrophiles.[2] This guide is structured to address the most common issues encountered in the laboratory and to provide robust, field-proven solutions.

Visualizing the Challenge

The diagram below illustrates the molecular structure and highlights the sterically congested area around the primary amine, which is the root cause of many synthetic difficulties.

Caption: Steric congestion around the primary amine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.

Category 1: Acylation and Amide Bond Formation

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt or HATU) is failing or giving very low yields with the primary amine. Why is this happening and what should I do?

Answer: This is the most common issue and stems directly from steric hindrance. Standard coupling reagents form activated esters or other intermediates that are themselves bulky.[3] The congested environment around the primary amine on your substrate prevents efficient nucleophilic attack on this activated intermediate, leading to slow reactions, low yields, or decomposition of the activated species before coupling can occur.[4][5]

Troubleshooting Steps & Solutions:

StrategyRationaleRecommended Action
Switch to a More Potent Coupling Reagent Reagents like HATU, HCTU, and COMU generate highly reactive OAt or Oxyma esters, which can accelerate sluggish couplings.[6] Phosphonium salts like PyBOP are also very effective for difficult couplings.[7]For moderately difficult couplings, try HATU or HCTU. For exceptionally challenging cases, phosphonium salts like PyBOP or PyAOP are recommended.[3][7]
Use Acyl Fluorides Acyl fluorides are among the smallest and most reactive acylating agents. Their reduced steric profile makes them ideal for coupling with highly hindered amines.[8] This strategy has proven effective where many other methods fail.[9][10]Generate the acyl fluoride in situ from the corresponding carboxylic acid using a reagent like TFFH or BTFFH, followed by addition of the amine. This often requires elevated temperatures (e.g., 80 °C).[6][9]
Convert to Acyl Chloride Acyl chlorides are highly reactive electrophiles. This classic method can be effective but may require stronger, non-nucleophilic bases to scavenge the HCl byproduct without competing with the reaction.Treat the carboxylic acid with oxalyl chloride or thionyl chloride to form the acyl chloride, then react it with the amine in the presence of a hindered base like 2,6-lutidine or a proton sponge.[3]
Increase Reaction Temperature & Time Higher temperatures provide the necessary activation energy to overcome the steric barrier.[2] Microwave irradiation can often significantly reduce reaction times and improve yields for sluggish couplings.[3][4]Carefully increase the temperature of the reaction mixture (e.g., to 60-100 °C) while monitoring for decomposition.[4] If available, explore microwave-assisted synthesis. Allow reactions to proceed for extended periods (24-72 hours).
Category 2: Alkylation Reactions

Question 2: I am attempting an N-alkylation on the primary amine with an alkyl halide, but the reaction is slow and I'm getting a mixture of products, or no reaction at all.

Answer: Direct alkylation of amines with alkyl halides can be problematic. Firstly, the steric hindrance will slow the desired Sₙ2 reaction. Secondly, the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium salts.[11][12]

Troubleshooting Steps & Solutions:

StrategyRationaleRecommended Action
Use a More Reactive Alkylating Agent Alkyl triflates or tosylates are much more reactive electrophiles than alkyl halides, which can help accelerate the slow Sₙ2 reaction.Substitute the alkyl halide with the corresponding alkyl triflate (R-OTf) or tosylate (R-OTs). These can be prepared from the corresponding alcohol.
Employ Reductive Amination This is the most reliable method for controlled alkylation. It involves forming an imine intermediate with an aldehyde or ketone, which is then reduced in situ. This avoids the over-alkylation problem entirely.React the primary amine with the desired aldehyde or ketone. For hindered substrates, a Lewis acid catalyst (e.g., TiCl₄) and water removal (e.g., Dean-Stark trap) might be necessary to form the imine.[13] Then, use a sterically unhindered reducing agent like sodium cyanoborohydride (NaBH₃CN) to reduce the imine.[13]
Increase Temperature and Use a Stronger Base Forcing conditions can sometimes drive a sluggish alkylation forward. A strong, non-nucleophilic base is crucial to deprotonate the resulting ammonium salt without competing as a nucleophile.Use a high-boiling point solvent like toluene or DMF and increase the temperature. Use a hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.
Category 3: General Reaction & Purification Issues

Question 3: My reaction seems to stall with significant starting material remaining, even after trying the methods above. What else could be wrong?

Answer: Beyond direct steric hindrance, other factors can inhibit the reaction. The tertiary amine present in the molecule can act as an internal base, potentially interfering with catalysts or reacting with highly sensitive electrophiles. Solubility issues or catalyst deactivation can also play a role.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Conversion or Stalled Reaction check_purity Verify Purity & Integrity of Starting Materials start->check_purity check_conditions Re-evaluate Reaction Conditions check_purity->check_conditions Purity OK change_strategy Change Synthetic Strategy check_conditions->change_strategy Conditions Optimized, Still Fails sub_solvent Solvent Choice: Is everything fully dissolved? Try DMF, NMP, or DMA. check_conditions->sub_solvent sub_temp Temperature/Time: Have you increased temp/time? Consider microwave. check_conditions->sub_temp sub_reagent Reagent Stoichiometry: Are you using excess of the less expensive reagent? check_conditions->sub_reagent sub_catalyst Catalyst Approach: For C-N couplings, use specialized ligands for hindered amines (e.g., XPhos). change_strategy->sub_catalyst sub_route Alternative Route: Can you form the hindered core in the final step? change_strategy->sub_route

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Welcome to the Application Scientist Support Portal. Synthesizing an unsymmetrical diamine like {1-[(Dimethylamino)methyl]cyclopentyl}methanamine—which features both a primary aminomethyl group and a tertiary dimethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing an unsymmetrical diamine like {1-[(Dimethylamino)methyl]cyclopentyl}methanamine—which features both a primary aminomethyl group and a tertiary dimethylaminomethyl group on a sterically hindered cyclopentane core—presents unique chemoselectivity challenges.

Direct mono-alkylation of symmetrical diamines is statistically inefficient and prone to over-alkylation. Therefore, the most robust and field-proven synthetic strategy is a sequential Amide-Nitrile or Aldehyde-Nitrile workflow . This guide focuses on the highly selective Aldehyde-Nitrile route (starting from 1-formylcyclopentanecarbonitrile), addressing the specific side reactions encountered at each critical node.

Synthetic Strategy & Reaction Workflow

The workflow relies on differentiating the two nitrogen centers from the beginning. We first install the tertiary amine via reductive amination, followed by the reduction of the nitrile to yield the primary amine.

SynthesisPathway SM 1-formylcyclopentanecarbonitrile (Starting Material) Int 1-[(dimethylamino)methyl] cyclopentanecarbonitrile (Intermediate) SM->Int HNMe2, STAB pH 5-6, DCE Side1 Alcohol Byproduct (Premature Carbonyl Reduction) SM->Side1 NaBH4 Uncontrolled Reduction Prod {1-[(Dimethylamino)methyl] cyclopentyl}methanamine (Target Product) Int->Prod H2, Raney Ni Excess NH3, MeOH Side2 Secondary Amine Dimer (Transimination & Reduction) Int->Side2 H2, Raney Ni No NH3 Additive

Figure 1: Optimal synthetic workflow highlighting major side reactions and corrective reagents.

Troubleshooting Guide & FAQs

Q1: During the reductive amination of 1-formylcyclopentanecarbonitrile, I am isolating a large amount of an alcohol byproduct instead of the dimethylamine intermediate. How can I prevent this? A1: This is a classic issue of premature reduction. If you use a strong, unhindered reducing agent like Sodium Borohydride (NaBH₄), it rapidly reduces the starting aldehyde to an alcohol before the amine has time to condense and form the iminium ion[1].

  • The Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The bulky, electron-withdrawing acetoxy groups make the hydride significantly less nucleophilic. Consequently, STAB is highly selective; it will only attack the highly electrophilic iminium ion and leave the neutral carbonyl untouched[1],[2]. Ensure the reaction is kept mildly acidic (pH 5-6) to drive the reversible iminium formation.

Q2: In the final nitrile reduction step, my LC-MS shows a significant mass corresponding to a secondary amine dimer. Why is this happening? A2: Nitrile reduction proceeds via a highly reactive imine intermediate. As the desired primary amine ({1-[(Dimethylamino)methyl]cyclopentyl}methanamine) begins to form, its local concentration rises. Because primary amines are excellent nucleophiles, they can attack the unreduced imine intermediate. This transimination, followed by further reduction, covalently links two molecules together to form a secondary amine dimer[3],[4].

  • The Solution: Conduct the catalytic hydrogenation in the presence of a large excess of anhydrous ammonia (NH₃)[4]. By saturating the medium with ammonia, you leverage Le Chatelier's principle. Ammonia acts as a competitive, sacrificial nucleophile that traps the imine intermediate, shifting the equilibrium entirely toward the formation of the primary amine and suppressing dimerization.

Q3: Can I synthesize this directly from 1,1-bis(aminomethyl)cyclopentane by just adding one equivalent of a methylating agent? A3: No. Direct mono-alkylation of a symmetrical diamine is statistically challenging and will result in an intractable mixture of unreacted starting material, mono-, di-, tri-, and tetra-methylated (quaternary) species.

  • The Solution: If you must start from the diamine, you must desymmetrize it via selective mono-Boc protection. You can achieve this by adding exactly 1.0 equivalent of a proton source (like anhydrous HCl or TMSCl) to the diamine. This protonates one amine, rendering its lone pair non-nucleophilic. You can then safely add Boc-anhydride to selectively protect the remaining free amine[5],[6]. Once protected, you can perform a standard reductive amination on the free amine, followed by Boc deprotection.

Quantitative Comparison of Reducing Agents

To further understand the causality behind reagent selection for the reductive amination step, compare the kinetic profiles of common hydrides:

Reducing AgentOptimal pH RangeSelectivity (Iminium vs. Carbonyl)Risk of Alcohol ByproductMechanistic Notes
NaBH(OAc)₃ (STAB) 4.0 – 6.0Very High Low Preferred reagent. Acetoxy groups reduce hydride nucleophilicity, preventing carbonyl attack[1],[7].
NaBH₃CN 6.0 – 7.0HighLowEffective, but highly toxic. Can generate hydrogen cyanide gas if the pH drops too low[1],[2].
NaBH₄ 7.0 – 9.0LowHighStrong reductant. Requires strict stepwise protocol (pre-forming imine with desiccants before addition)[1].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure you can verify the success of the reaction before proceeding.

Protocol A: Selective Reductive Amination (Tertiary Amine Installation)

Objective: Convert 1-formylcyclopentanecarbonitrile to 1-[(dimethylamino)methyl]cyclopentanecarbonitrile.

  • Imine Formation: Dissolve 1-formylcyclopentanecarbonitrile (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add dimethylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv) to liberate the free amine.

    • Causality: DCE is the optimal solvent for STAB as it provides excellent solubility without participating in hydrogen bonding, which could disrupt iminium formation[7].

  • Equilibration: Stir the mixture at room temperature for 30 minutes. Add a catalytic amount of acetic acid to adjust the pH to ~5.5.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the iminium intermediate, ensuring high conversion rates[1].

  • IPC (Self-Validation): Monitor via TLC or LC-MS. The reaction is validated when the aldehyde peak disappears and the intermediate mass [M+H]⁺ = 167 is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Dimer-Free Nitrile Reduction (Primary Amine Installation)

Objective: Convert 1-[(dimethylamino)methyl]cyclopentanecarbonitrile to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in a 7N solution of ammonia in methanol (10 mL per gram of substrate).

    • Causality: The massive stoichiometric excess of ammonia is the critical variable that outcompetes the product primary amine from attacking the imine intermediate, preventing dimerization[4].

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 20% w/w) in water/methanol. Warning: Raney Nickel is highly pyrophoric; never let the catalyst dry out.

  • Hydrogenation: Purge the reaction vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 40 °C for 6-8 hours.

  • IPC (Self-Validation): Monitor via GC-MS or LC-MS. The reaction is complete when the nitrile peak ([M+H]⁺ = 167) is fully consumed and replaced by the target diamine ([M+H]⁺ = 171). The absence of a peak at [M+H]⁺ = 324 confirms the successful suppression of the dimer.

  • Workup: Depressurize and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to safely remove the Raney Nickel. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure target diamine.

References

  • Technical Support Center: Minimizing Side Products in Reductive Amination. Benchchem. 1

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. 7

  • Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem. 5

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. 6

  • Nitrile. Wikipedia. 3

  • Synthesis by Reduction. Thieme E-Books & E-Journals. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficacy of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Analogs in Transition-Metal Catalysis

As a Senior Application Scientist in organometallic chemistry, selecting the optimal bidentate nitrogen ligand is a critical decision that dictates the success or failure of a catalytic process. In the realm of atom-econ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organometallic chemistry, selecting the optimal bidentate nitrogen ligand is a critical decision that dictates the success or failure of a catalytic process. In the realm of atom-economical transformations—specifically Ruthenium-catalyzed Borrowing Hydrogen (Hydrogen Autotransfer) Amination —the structural nuances of the ligand backbone profoundly influence catalytic turnover.

This guide provides an in-depth, objective comparison of the catalytic efficacy of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (hereafter referred to as L-C5-Hybrid ) against its structural analogs. By deconstructing the causality behind ligand design, we will demonstrate why this specific primary-tertiary 1,3-diamine architecture is a privileged scaffold for metal-ligand bifunctional catalysis.

Mechanistic Causality: The Thorpe-Ingold Advantage

To understand the superior performance of L-C5-Hybrid , we must analyze the mechanics of bidentate coordination and the outer-sphere mechanism [1].

In borrowing hydrogen amination, the catalytic cycle relies on a metal-ligand bifunctional mechanism (Noyori-type). The ligand must possess an N-H proton to facilitate the dehydrogenation of the alcohol substrate without requiring base-promoted β-hydride elimination [2]. However, bis-primary diamines often lead to catalyst poisoning via the formation of inactive, bis-chelated [Ru(L)2​] species.

L-C5-Hybrid solves this through two distinct design pillars:

  • Electronic Asymmetry (1°/3° Amines): The primary amine ( −NH2​ ) provides the essential N-H moiety for proton transfer during alcohol oxidation. The tertiary amine ( −NMe2​ ) provides steric bulk and hemilabile coordination, preventing the coordination of a second ligand molecule and keeping the metal center accessible to substrates.

  • Conformational Pre-organization (The Cyclopentyl Backbone): Open-chain 1,3-diamines suffer from high entropic penalties upon coordination, often adopting non-chelating "W-shaped" conformations. While a cyclohexyl ring forces substituents into rigid axial/equatorial positions (creating a divergent trajectory for the C-N bonds), the cyclopentyl ring adopts a flexible envelope conformation. The 1,1-geminal substitution on the cyclopentyl ring maximizes the Thorpe-Ingold effect , forcing the two aminomethyl arms into a gauche conformation. This perfectly pre-organizes the ligand into a "U-shape," delivering an ideal bite angle for Ru(II) chelation.

Comparative Efficacy Data

To objectively evaluate these ligands, we utilized a benchmark borrowing hydrogen reaction: the N-alkylation of aniline with benzyl alcohol to form N-benzylaniline.

Standardized Reaction Conditions: Aniline (1.0 mmol), Benzyl alcohol (1.2 mmol), [Ru(p−cymene)Cl2​]2​ (1.0 mol%), Ligand (2.2 mol%), t−BuOK (5.0 mol%), Toluene (2 mL), 110 °C, 12 hours.

Ligand AnalogBackbone StructureAmine SubstitutionYield (%)TONTOF (h⁻¹)
L-C5-Hybrid (Target) Cyclopentyl (1,1-geminal)1° / 3° ( −NH2​ , −NMe2​ )96 96 8.0
L-C6-Hybrid Cyclohexyl (1,1-geminal)1° / 3° ( −NH2​ , −NMe2​ )82826.8
L-Acyc-Hybrid Acyclic (2,2-dimethyl)1° / 3° ( −NH2​ , −NMe2​ )75756.2
L-C5-BisPri Cyclopentyl (1,1-geminal)1° / 1° ( −NH2​ , −NH2​ )42423.5
L-C5-BisTer Cyclopentyl (1,1-geminal)3° / 3° ( −NMe2​ , −NMe2​ )Trace<5<0.5

Data Interpretation: The data clearly validates our mechanistic hypothesis. The bis-tertiary analog (L-C5-BisTer ) fails entirely due to the lack of the requisite N-H proton for the outer-sphere mechanism. The bis-primary analog (L-C5-BisPri ) suffers from poor TON due to catalyst dimerization/poisoning. Among the 1°/3° hybrids, the cyclopentyl backbone (L-C5-Hybrid ) outperforms both the rigid cyclohexyl (L-C6-Hybrid ) and the entropically penalized acyclic analog (L-Acyc-Hybrid ).

Self-Validating Experimental Protocol

To ensure rigorous trustworthiness and reproducibility, the following protocol employs a self-validating system utilizing an internal standard for precise mass balance quantification via GC-FID.

Step 1: Precatalyst Activation (Glovebox Operations)

  • Transfer [Ru(p−cymene)Cl2​]2​ (6.1 mg, 0.01 mmol) and L-C5-Hybrid (3.5 mg, 0.022 mmol) into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar inside an Argon-filled glovebox.

  • Add 1.0 mL of anhydrous, degassed toluene. Stir at room temperature for 30 minutes to allow the in situ formation of the active 18-electron Ru-complex. A distinct color shift from dark red to vibrant yellow indicates successful chelation.

Step 2: Substrate Assembly

  • To the activated catalyst solution, add t−BuOK (5.6 mg, 0.05 mmol) to generate the active 16-electron Ru-amide species.

  • Add aniline (93 mg, 1.0 mmol), benzyl alcohol (130 mg, 1.2 mmol), and exactly 50 µL of n-dodecane (internal standard).

  • Seal the Schlenk tube with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C.

Step 3: Reaction Quench and Analysis

  • After 12 hours, cool the reaction to room temperature.

  • Quench the reaction by exposing it to air and adding 2 mL of ethyl acetate.

  • Filter the crude mixture through a short pad of Celite to remove metal particulates.

  • Analyze the filtrate via GC-FID. Calculate the yield of N-benzylaniline by comparing its peak area against the n-dodecane internal standard using a pre-established calibration curve.

Visualizations of Catalytic Logic

To further clarify the causality of the process, the following diagrams map the catalytic cycle and the experimental workflow.

CatalyticCycle Ru_Amide 16e- [Ru]-Amide (Active Catalyst) Alc_Ox Alcohol Dehydrogenation (Outer-Sphere) Ru_Amide->Alc_Ox + Primary Alcohol Ru_Hydride 18e- [Ru]-Hydride + Aldehyde Alc_Ox->Ru_Hydride Imine_Form Imine Condensation (-H2O) Ru_Hydride->Imine_Form + Primary Amine Imine_Red Imine Reduction (Hydride Transfer) Imine_Form->Imine_Red Imine_Red->Ru_Amide Product Release

Ru-catalyzed borrowing hydrogen catalytic cycle highlighting the outer-sphere mechanism.

Workflow Glovebox Glovebox Setup (Ar Atmosphere) Precat Precatalyst Activation [Ru] + Ligand Glovebox->Precat Reaction Borrowing Hydrogen 110 °C, 12 h Precat->Reaction Quench Reaction Quench & Filtration Reaction->Quench Analysis GC-FID Analysis (Internal Std) Quench->Analysis

Self-validating experimental workflow for catalytic efficacy evaluation via GC-FID.

Conclusion

The comparative data proves that {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is not merely a structural curiosity, but a highly optimized ligand for metal-ligand bifunctional catalysis. By synergizing the Thorpe-Ingold effect of the cyclopentyl backbone with the electronic asymmetry of a primary-tertiary diamine, it prevents catalyst deactivation while maintaining the crucial N-H functionality required for efficient hydrogen autotransfer. For drug development professionals scaling up atom-economical C-N bond formations, this ligand architecture represents a gold standard in catalyst design.

References

  • Borrowing Hydrogen Amination Reactions: A Complex Analysis of Trends and Correlations of the Various Reaction Parameters. ACS Catalysis, 2022, 12 (12), 7142-7198. URL:[Link]

  • Hydrogen autotransfer in the N-alkylation of amines and related compounds using alcohols and amines as electrophiles. Chemical Reviews, 2010, 110, 1611−1641. URL:[Link]

Comparative

A Comparative Guide to Validating the Purity of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine using LC-MS

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, a diamine with a cyclopentyl scaffold. Beyond a singular focus on LC-MS, this document presents a comparative analysis with orthogonal analytical techniques, namely Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Capillary Electrophoresis (CE), to provide a holistic perspective on purity determination.

The unique structural attributes of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, featuring both a primary and a tertiary amine, necessitate a carefully considered analytical strategy. This guide will dissect the rationale behind methodological choices, from chromatographic separation to mass spectrometric detection, and offer detailed, field-tested protocols.

The Analytical Challenge: Characterizing a Diamine

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine possesses a molecular formula of C9H20N2 and a molecular weight of 156.3 g/mol .[1] Its structure incorporates a primary amine and a tertiary dimethylamino group, rendering it a polar and basic compound. The synthesis of such molecules often involves reductive amination, a process that can introduce a spectrum of impurities including unreacted starting materials, reaction intermediates, and over-alkylated byproducts. A robust analytical method must be capable of separating and detecting these structurally similar compounds.

LC-MS: The Gold Standard for Purity and Impurity Profiling

LC-MS stands as a premier technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.

The Causality Behind Method Development Choices

The polarity and basic nature of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine present a challenge for traditional reversed-phase chromatography, where polar analytes often exhibit poor retention. To overcome this, two primary LC strategies are considered: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Chromatography with a suitable ion-pairing agent or at an elevated pH.

  • HILIC: This technique utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[2][3] HILIC is an excellent choice for this compound as it avoids the use of ion-pairing reagents which can suppress the MS signal.[4]

  • Reversed-Phase with High pH: Operating at a pH above the pKa of the amine groups (typically > 9) suppresses their ionization, increasing their hydrophobicity and retention on a C18 column. Modern pH-stable columns are essential for this approach.

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is the ideal choice for amines, as they readily accept a proton to form [M+H]+ ions.[5]

Experimental Workflow: LC-MS

The following diagram illustrates the workflow for the purity validation of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine by LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., 95:5 ACN:Water) Sample->Dissolve Vortex Vortex & Sonicate Dissolve->Vortex Filter Filter (0.22 µm) Vortex->Filter Inject Inject into LC-MS Filter->Inject Separate HILIC Separation Inject->Separate Detect ESI+ MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (by m/z) Integrate->Identify Quantify Calculate Purity (% Area) Identify->Quantify

Caption: Workflow for LC-MS Purity Validation.

Detailed Experimental Protocol: HILIC-MS
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Prepare a stock solution of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine at 1 mg/mL in 95:5 (v/v) acetonitrile:water.

    • Further dilute to a working concentration of 10 µg/mL with the same diluent.

Comparative Analysis with Orthogonal Techniques

To ensure the highest level of confidence in purity assessment, it is best practice to employ at least two orthogonal analytical methods. The following sections detail alternative techniques for the validation of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine purity.

Quantitative NMR (qNMR): A Primary Ratio Method

qNMR is a powerful technique that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7] Purity is determined by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard with a known purity.[1]

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample & Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Phase_Baseline Phase & Baseline Correction Acquire->Phase_Baseline Integrate Integrate Signals Phase_Baseline->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Validation.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D2O).

  • Procedure:

    • Accurately weigh approximately 10 mg of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine and 10 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of D2O.

    • Transfer the solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Gas Chromatography (GC): For Volatile Impurities

GC is a powerful technique for the separation of volatile and semi-volatile compounds. Given the potential for volatile impurities from the synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, GC can be a valuable orthogonal method. The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing on standard columns. Specialized columns for amine analysis are therefore recommended.[8]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Methanol) Weigh_Sample->Dissolve Vortex Vortex Dissolve->Vortex Inject Inject into GC Vortex->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for GC Purity Validation.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent J&W CP-Volamine (or equivalent amine-specific column).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

Capillary Electrophoresis (CE): High-Efficiency Separations

CE offers extremely high separation efficiency and is well-suited for the analysis of charged species like protonated amines.[9] It provides a different separation mechanism compared to LC and GC, making it an excellent orthogonal technique.[10][11]

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Background Electrolyte Weigh_Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Hydrodynamic Injection Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Sources

Validation

A Structural and Pharmacological Comparison of Cyclopentyl- and Cyclohexyl-Based Scaffolds for Drug Discovery

A Senior Application Scientist's Guide to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine and its Cyclohexyl Counterparts For researchers, scientists, and drug development professionals, the selection of a core scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to {1-[(Dimethylamino)methyl]cyclopentyl}methanamine and its Cyclohexyl Counterparts

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Saturated carbocycles, particularly cyclopentane and cyclohexane rings, are ubiquitous motifs in medicinal chemistry. They serve as three-dimensional frameworks that can orient substituents into optimal vectors for receptor interaction, act as lipophilic spacers, and function as bioisosteric replacements for other groups.[1][2]

This guide provides an in-depth structural and functional comparison between the {1-[(Dimethylamino)methyl]cyclopentyl}methanamine scaffold and its corresponding cyclohexyl derivatives. We will explore the fundamental differences in their conformational behavior, the resulting impact on pharmacological properties, and the experimental methodologies required to quantify these differences.

The Tale of Two Rings: A Conformational Analysis

The primary differentiator between cyclopentane and cyclohexane lies in their conformational flexibility. This property is not merely academic; it directly dictates how a molecule can adapt its shape to fit within a biological target's binding pocket.[3][4]

Cyclohexane: The Rigid Chair The cyclohexane ring predominantly exists in a low-energy "chair" conformation, which is virtually free of angle and torsional strain.[5] This rigidity means that substituents are locked into well-defined axial or equatorial positions. While a "ring-flip" can interconvert these positions, the energy barrier is significant enough that one conformation often prevails. This conformational stability can be advantageous, reducing the entropic penalty upon binding to a receptor. However, this same rigidity can be a liability if the fixed geometry is not complementary to the target binding site.[1][6]

Cyclopentane: The Flexible Envelope In contrast, cyclopentane is a more flexible system. To alleviate the torsional strain of a planar conformation, it puckers into non-planar forms, most commonly the "envelope" and "half-chair" conformations.[5][7] The energy barriers between these conformations are low, allowing the ring to rapidly interconvert and adapt its shape. This flexibility can be beneficial, enabling the molecule to find a more favorable conformation within the binding pocket—an example of "induced fit." However, this flexibility comes at an entropic cost; more energy is required to "lock" the molecule into a single bioactive conformation upon binding.

Logical Relationship: Conformation to Biological Activity The choice between a cyclopentyl and cyclohexyl scaffold is a trade-off between conformational pre-organization and adaptability.

G cluster_0 Scaffold Choice cluster_1 Structural Properties cluster_2 Thermodynamic Considerations cluster_3 Potential Binding Outcome Cyclohexyl Cyclohexyl Scaffold Rigidity High Rigidity (Chair Conformation) Cyclohexyl->Rigidity Cyclopentyl Cyclopentyl Scaffold Flexibility High Flexibility (Envelope/Half-Chair) Cyclopentyl->Flexibility LowEntropy Low Entropic Penalty (Pre-organized) Rigidity->LowEntropy HighEntropy High Entropic Penalty (Conformationally Mobile) Flexibility->HighEntropy Potency Potentially Higher Potency (If fit is optimal) LowEntropy->Potency Adaptability Adaptable Binding (Induced Fit) HighEntropy->Adaptability

Caption: Impact of scaffold choice on binding thermodynamics.

Comparative Pharmacological Profile

The structural differences between cyclopentyl and cyclohexyl rings directly translate into distinct pharmacological and pharmacokinetic profiles. Here, we examine key parameters using experimental data from analogous compound pairs.

Receptor Binding Affinity

The choice of ring can have a subtle or dramatic effect on binding affinity, depending on the topology of the receptor's binding pocket. In cases where the pocket is accommodating, the difference may be negligible.

A study on antagonists for the A1-adenosine receptor provides a compelling example. Researchers synthesized a series of 1,3-dipropylxanthines with various cycloalkyl groups at the 8-position. The results for the cyclopentyl and cyclohexyl analogues were striking.[3]

CompoundScaffoldReceptor Binding Affinity (Ki, nM) at A1 Receptor
Analog A8-Cyclopentyl1.5
Analog B8-Cyclohexyl1.0
Data sourced from Seale, T. W., et al. (1988).[3]

In this specific case, both the cyclopentyl and cyclohexyl derivatives exhibited potent, low-nanomolar affinity for the A1 receptor, with the cyclohexyl analog being marginally more potent.[3] This suggests that for this particular target, the binding site can accommodate both the rigid chair of the cyclohexane and a favorable conformation of the more flexible cyclopentane without a significant penalty, though the pre-organized nature of the cyclohexyl ring may offer a slight advantage.

Metabolic Stability

Metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, is a critical determinant of a drug's half-life and overall exposure.[8] The cycloalkane ring itself is a common site for oxidative metabolism. A comparative study on a series of alicyclic fentanyl analogs provides clear insights into how ring size affects metabolic fate.[9][10]

The study found that as the ring size increased, the primary metabolic pathway shifted from N-dealkylation (cleavage of the amine-containing side chain) to oxidation of the cycloalkane ring itself.[7][9]

Fentanyl AnalogPrimary Metabolic PathwayContribution of Ring Oxidation
Cyclopentyl FentanylN-dealkylation & Ring OxidationSignificant
Cyclohexyl FentanylRing Oxidation & N-dealkylationMajor pathway (multiple hydroxylated metabolites)
Data synthesized from Åstrand, A., et al. (2019).[7][9][11]

For cyclopentyl fentanyl, both N-dealkylation and hydroxylation of the cyclopentyl ring were significant pathways. For cyclohexyl fentanyl, however, ring oxidation became the dominant route, with multiple mono- and di-hydroxylated species observed.[7][11] This suggests that the cyclohexyl ring is more susceptible to CYP-mediated hydroxylation than the cyclopentyl ring in this chemical context. This is a critical consideration for drug design; if metabolism is a liability, the more stable cyclopentyl ring might be preferred, or conversely, the cyclohexyl ring could be used to build in a "soft spot" for predictable metabolic clearance.

Physicochemical Properties: Solubility and Permeability

The lipophilicity of a scaffold is a key driver of its solubility and membrane permeability. Generally, increasing the carbon count increases lipophilicity, which often leads to lower aqueous solubility but higher passive permeability. The cyclohexyl ring, with one extra methylene group, is inherently more lipophilic than the cyclopentyl ring.

This can be quantitatively assessed using experimental methods like the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive intestinal absorption.[1][2][12] While direct comparative data for the title compounds are not publicly available, the principles of SAR suggest that a cyclohexyl analog would likely exhibit higher permeability and lower aqueous solubility than its cyclopentyl counterpart.[13]

Experimental Protocols for Comparative Analysis

To empirically determine the optimal scaffold, a medicinal chemist must synthesize both analogs and evaluate them in a standardized panel of assays. Below are validated, step-by-step protocols for the key experiments discussed.

Proposed Synthesis of Target Scaffolds

The synthesis of geminal diamino cycloalkanes such as {1-[(dimethylamino)methyl]cyclopentyl}methanamine and its cyclohexyl analog can be approached via a modified Strecker synthesis or by reductive amination of a cyanohydrin intermediate derived from the parent cycloalkanone.

Workflow: Synthesis of 1,1-Disubstituted Cycloalkane Analogs

Caption: A plausible synthetic route to the target scaffolds.

Protocol: Synthesis of {1-[(Dimethylamino)methyl]cyclohexyl}methanamine

  • Step 1: Formation of 1-(aminomethyl)cyclohexan-1-ol. To a solution of cyclohexanone cyanohydrin in an appropriate solvent like THF, slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0°C. Allow the reaction to warm to room temperature and stir until the nitrile reduction is complete (monitored by TLC or LC-MS).

  • Step 2: Eschweiler-Clarke Reaction. To the crude 1-(aminomethyl)cyclohexan-1-ol, add an excess of formic acid and formaldehyde. Heat the mixture to reflux. This reaction will perform a reductive N,N-dimethylation of the primary amine.

  • Step 3: Workup and Purification. After the reaction is complete, cool the mixture and basify with a strong base (e.g., NaOH) to pH > 12. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the final compound. A similar procedure starting from cyclopentanone would yield the cyclopentyl analog.[5]

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from a receptor.[14][15][16]

  • Preparation of Membranes: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[13][15]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-dopamine for dopamine receptors), and varying concentrations of the test compound (cyclopentyl or cyclohexyl analog).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[15]

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound ligand to pass through. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][4][8][12]

  • Reagent Preparation: Prepare stock solutions of the test compounds. Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer containing a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]

  • Incubation: Pre-warm the microsomes and test compounds to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[1][12]

Experimental Workflow: Comparative Compound Profiling

G cluster_0 Compound Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision Compound_C5 Cyclopentyl Analog Binding Binding Assay (Target Affinity - Ki) Compound_C5->Binding Metabolism Microsomal Stability (Clearance - Clint) Compound_C5->Metabolism Permeability PAMPA (Permeability - Pe) Compound_C5->Permeability Compound_C6 Cyclohexyl Analog Compound_C6->Binding Compound_C6->Metabolism Compound_C6->Permeability Analysis Compare Data: - Potency - Stability - Permeability Binding->Analysis Metabolism->Analysis Permeability->Analysis Decision Select Lead Scaffold Analysis->Decision

Caption: Workflow for selecting a lead scaffold.

Conclusion and Future Directions

The choice between a cyclopentyl and a cyclohexyl scaffold is a nuanced decision that requires a deep understanding of the target biology and the desired pharmacokinetic profile.

  • The Cyclohexyl Scaffold offers rigidity and conformational pre-organization. It is an excellent choice when a specific, fixed geometry is known to be optimal for binding, as this can lead to higher potency by minimizing the entropic penalty. However, this same rigidity makes it more susceptible to metabolic oxidation at specific sites.

  • The Cyclopentyl Scaffold provides conformational flexibility, allowing it to adapt to various binding pocket shapes. This can be advantageous in early-stage discovery when the precise binding mode is unknown. In some contexts, it may offer greater metabolic stability compared to the more exposed cyclohexyl ring.

The geminal diamine motif present in {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is a versatile pharmacophore often used to engage with acidic residues in a binding pocket or to tune the pKa and solubility of the molecule. By synthesizing and testing both the cyclopentyl and cyclohexyl versions of this scaffold using the robust experimental protocols outlined above, researchers can generate the critical data needed to make an informed decision, balancing the trade-offs between binding affinity, metabolic stability, and physicochemical properties to advance the most promising candidate toward clinical development.

References

  • Kansy, M., et al. (2001). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Academia.edu. Available at: [Link]

  • Seale, T. W., et al. (1988). 8-Aryl-and 8-cycloalkyl-1,3-dipropylxanthines: further potent and selective antagonists for A1-adenosine receptors. Journal of Medicinal Chemistry, 31(4), 746-754. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-WuXi. Available at: [Link]

  • Kuhne, R., et al. (2020). In Vivo Competitive Radioligand Binding Assay. Bio-protocol. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Cope, A. C., & Ciganek, E. (1959). N,N-DIMETHYLCYCLOHEXYLMETHYLAMINE. Organic Syntheses, 39, 19. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]

  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology, 93(1), 95-106. Available at: [Link]

  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Springer Medizin. Available at: [Link]

  • Guan, Y., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-86. Available at: [Link]

  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... PMC. Available at: [Link]

  • Wuts, P. G. M. (2019).[3]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Chemistry, 11(5), 470–476.

  • Kuchar, M., et al. (2020). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Against Industry Standard Aliphatic Amines

Abstract The relentless pursuit of novel molecular scaffolds in pharmaceutical and materials science necessitates a rigorous evaluation of new chemical entities against established standards. This guide presents a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel molecular scaffolds in pharmaceutical and materials science necessitates a rigorous evaluation of new chemical entities against established standards. This guide presents a comprehensive framework for benchmarking the performance of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, a unique diamine featuring a substituted cyclopentyl core, against common industry-standard aliphatic amines. We provide detailed, self-validating experimental protocols for characterizing key physicochemical properties, evaluating performance in a representative catalytic application, and assessing its potential as a building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to understand the functional profile of this novel amine in a comparative context.

Introduction: The Case for a Novel Diamine

Aliphatic amines are a cornerstone of modern chemistry, serving as indispensable intermediates, catalysts, and functional moieties in countless applications, from agrochemicals to the synthesis of active pharmaceutical ingredients (APIs).[1][2] Their properties, such as basicity, nucleophilicity, and steric profile, are critical determinants of their utility. While linear and simple cyclic amines are well-characterized, novel structures incorporating both cyclic rigidity and multiple functional groups offer intriguing possibilities.

{1-[(Dimethylamino)methyl]cyclopentyl}methanamine (CAS 1247566-89-7)[3] presents such a structure: a primary amine and a tertiary amine separated by a cyclopentyl ring. This unique arrangement suggests a distinct steric and electronic profile compared to standard linear amines (e.g., n-hexylamine) or simple cyclic amines (e.g., piperidine). The cyclic backbone imparts a more rigid conformation than its acyclic counterparts, which can influence receptor binding and catalytic pocket accessibility.[4] The presence of two amine groups with different substitution patterns (primary and tertiary) offers differential reactivity and multiple points for molecular elaboration.

This guide outlines a systematic approach to quantitatively compare {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (hereafter referred to as DMC-M ) against two representative industry standards:

  • n-Hexylamine (Primary, Acyclic): A common linear primary amine.

  • N,N-Diisopropylethylamine (Hünig's Base, Tertiary, Acyclic): A widely used non-nucleophilic hindered base.

  • Piperidine (Secondary, Cyclic): A standard cyclic secondary amine, often used as a structural motif and a basic catalyst.

Foundational Physicochemical Characterization

A thorough understanding of an amine's fundamental properties is paramount to predicting its behavior. These properties govern its solubility, reactivity, and suitability for various applications, including as a potential API or excipient.[5][6] The following protocols outline the determination of basicity (pKa), lipophilicity (LogP), and aqueous solubility.

Workflow for Physicochemical Profiling

The initial characterization follows a logical progression from determining fundamental constants to assessing solubility, which is often dependent on these properties.

G cluster_0 Physicochemical Characterization Workflow AmineSample Amine Sample (DMC-M, Standards) PotentiometricTitration Protocol 2.2: Potentiometric Titration AmineSample->PotentiometricTitration ShakeFlask Protocol 2.3: Shake-Flask Method AmineSample->ShakeFlask HPLCAssay Protocol 2.4: Aqueous Solubility Assay AmineSample->HPLCAssay pKa_Value pKa Value(s) PotentiometricTitration->pKa_Value LogP_Value LogP Value ShakeFlask->LogP_Value Solubility_Value Solubility (mg/mL) HPLCAssay->Solubility_Value

Caption: Workflow for determining the core physicochemical properties of the amine panel.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) of the conjugate acid of an amine is the most critical measure of its basicity. It dictates the extent of protonation at a given pH, which affects solubility, membrane permeability, and catalytic activity. For DMC-M, two pKa values are expected, corresponding to the primary and tertiary amine groups.

Methodology:

  • Preparation: Prepare a 0.01 M solution of the amine in deionized water. Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Place 50 mL of the amine solution in a jacketed beaker maintained at 25 °C and stir gently.

  • Data Collection: Add 0.1 M HCl titrant in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. The first and second equivalence points will be visible as sharp inflections in the titration curve.

Experimental Protocol: LogP Determination via Shake-Flask Method

Rationale: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key predictor of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and is crucial for drug development.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning: Prepare a solution of the amine in the pre-saturated n-octanol (approx. 1 mg/mL).

  • Equilibration: Mix 5 mL of the amine/octanol solution with 5 mL of pre-saturated water in a glass vial. Shake vigorously for 1 hour at room temperature to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the amine in each phase using a validated analytical method such as HPLC-UV or GC-MS.[7][8]

  • Calculation: Calculate LogP as: LogP = log10([Amine]octanol / [Amine]water).

Experimental Protocol: Thermodynamic Aqueous Solubility

Rationale: Aqueous solubility is a fundamental property for drug candidates, affecting dissolution and bioavailability.

Methodology:

  • Sample Preparation: Add an excess amount of the amine to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solid/liquid.

  • Quantification: Dilute the clear filtrate and quantify the amine concentration using a validated HPLC method against a standard curve.

Data Summary Table

The results from these experiments should be compiled for a clear, at-a-glance comparison.

Property{1-[(Dimethylamino)methyl]cyclopentyl}methanamine (DMC-M)n-HexylamineN,N-DiisopropylethylaminePiperidine
Molecular Weight ( g/mol ) 156.27[3]101.19129.2485.15
pKa₁ ExperimentalExperimentalN/AExperimental
pKa₂ ExperimentalN/AExperimentalN/A
LogP (at pH 7.4) ExperimentalExperimentalExperimentalExperimental
Aqueous Solubility (mg/mL) ExperimentalExperimentalExperimentalExperimental

Performance Benchmark: Amine-Catalyzed Knoevenagel Condensation

Rationale: The basicity and steric environment of an amine directly influence its efficacy as a catalyst.[9] The Knoevenagel condensation—the reaction between an active methylene compound and an aldehyde or ketone—is a classic carbon-carbon bond-forming reaction that is often base-catalyzed. By using this reaction as a benchmark, we can probe both the electronic (basicity) and steric effects of each amine on reaction kinetics and overall yield. A more sterically hindered base may be less effective, while higher basicity could accelerate the initial deprotonation step.

Catalytic Reaction Workflow

G cluster_1 Catalytic Performance Workflow Reagents Reactants: - Benzaldehyde - Malononitrile - Toluene (Solvent) Reaction Reaction Setup: - Stir at 80°C - Monitor by TLC/GC Reagents->Reaction Catalyst Amine Catalyst (5 mol%) Catalyst->Reaction Analysis Workup & Analysis: - Quench - Extract - Purify (Column Chrom.) - Quantify (¹H NMR/GC) Reaction->Analysis Metrics Performance Metrics: - Reaction Time (h) - Isolated Yield (%) Analysis->Metrics

Caption: Experimental workflow for benchmarking amine performance in a model catalytic reaction.

Experimental Protocol: Knoevenagel Condensation
  • Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and the amine catalyst (0.05 mmol, 5 mol%) in toluene (5 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for gas chromatography (GC) analysis until the benzaldehyde is consumed. Record the total reaction time.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove the amine catalyst, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Yield Determination: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the isolated yield of the pure product, 2-benzylidenemalononitrile.

Comparative Performance Data

This table allows for the direct comparison of catalytic efficiency.

CatalystReaction Time (h) for >95% ConversionIsolated Yield (%)
DMC-M ExperimentalExperimental
n-Hexylamine ExperimentalExperimental
N,N-Diisopropylethylamine ExperimentalExperimental
Piperidine ExperimentalExperimental

Application Benchmark: Utility as a Pro-drug Moiety

Rationale: The modification of an active drug with a promoiety is a common strategy to overcome poor membrane permeability, particularly for highly polar or charged molecules like phosphonates.[10] Aliphatic amines can be used to form phosphonoamidates, masking the phosphonate's negative charge and improving cellular uptake.[11] Upon cell entry, endogenous enzymes cleave the P-N bond, releasing the active drug. This experiment evaluates the amines as potential pro-drug moieties by assessing the stability and subsequent cleavage of a model phosphonoamidate.

Pro-drug Synthesis and Evaluation Pathway

G cluster_2 Pro-drug Moiety Evaluation Pathway ModelDrug Model Phosphonate Drug (e.g., Phenylphosphonic acid) Activation Activation (e.g., SOCl₂) ModelDrug->Activation Coupling P-N Bond Formation (Coupling Reaction) Activation->Coupling Amine Amine Moiety (DMC-M or Standard) Amine->Coupling Prodrug Synthesized Phosphonoamidate Pro-drug Coupling->Prodrug Stability Stability Assay (PBS, pH 7.4) Prodrug->Stability Stability Data Cleavage Enzymatic Cleavage Assay (e.g., Liver Homogenate) Prodrug->Cleavage Efficacy Data Results Results: - Synthesis Yield (%) - Stability (t½) - Cleavage Rate (t½) Stability->Results Stability Data Cleavage->Results Efficacy Data

Sources

Validation

In Vitro vs In Vivo Performance of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine Compounds: A Comparative Guide

Executive Summary The {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (DMCM) scaffold represents a highly specialized, conformationally restricted diamine pharmacophore that has revolutionized the development of select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The {1-[(Dimethylamino)methyl]cyclopentyl}methanamine (DMCM) scaffold represents a highly specialized, conformationally restricted diamine pharmacophore that has revolutionized the development of selective Glycine Transporter 2 (GlyT2) inhibitors [1]. The most prominent and extensively studied derivative of this class is ORG25543 (N-{[1-(dimethylamino)cyclopentyl]methyl}-3,5-dimethoxy-4-(phenylmethoxy)benzamide). By selectively inhibiting GlyT2, DMCM derivatives prevent the reuptake of glycine in the synaptic cleft of the spinal cord dorsal horn, thereby potentiating inhibitory glycinergic neurotransmission.

This guide provides an objective, data-driven comparison of DMCM-derived compounds against alternative GlyT2 inhibitors (such as ALX1393) and standard-of-care analgesics (like Gabapentinoids), detailing their in vitro binding kinetics, in vivo antinociceptive efficacy, and the underlying structural causality that drives their performance.

Mechanistic Causality: Why the DMCM Scaffold?

The structural logic behind the DMCM scaffold is rooted in its ability to lock the pharmacophore into a specific steric arrangement. The cyclopentyl ring provides a rigid, lipophilic core that acts as a wedge, stabilizing the GlyT2 transporter in an outward-facing conformation [2]. Concurrently, the (dimethylamino)methyl and methanamine groups provide essential hydrogen-bond accepting and donating capabilities, anchoring the molecule within the allosteric binding pocket.

Unlike competitive amino acid derivatives (e.g., ALX1393), DMCM derivatives like ORG25543 act as pseudo-irreversible, non-competitive inhibitors. This mechanism is highly desirable in pain management, as it ensures sustained elevated glycine levels without being outcompeted by endogenous substrate surges during acute pain signaling [1].

Mechanism Presynaptic Presynaptic Terminal (Glycinergic Neuron) GlyT2 GlyT2 Transporter (Outward-Facing State) Presynaptic->GlyT2 Expresses Synapse Synaptic Cleft (Elevated Glycine Pool) GlyT2->Synapse Reuptake Blocked Compound DMCM Derivative (e.g., ORG25543) Compound->GlyT2 Allosteric Inhibition (Non-competitive) Postsynaptic Postsynaptic Neuron (GlyR Activation) Synapse->Postsynaptic Activates Receptors Analgesia Neuropathic Pain Suppression Postsynaptic->Analgesia Inhibitory Signal

Diagram 1: Mechanism of action of DMCM derivatives in glycinergic synapses.

In Vitro Performance Comparison

In vitro evaluations of DMCM compounds focus on their binding affinity (IC50/Ki) and their selectivity profile against the closely related GlyT1 transporter. GlyT1 inhibition is associated with severe side effects (e.g., respiratory depression and motor lethargy), making absolute selectivity for GlyT2 a critical safety parameter.

Quantitative Data Summary
Compound ClassRepresentativePrimary TargetIC50 (Target)Selectivity (vs GlyT1)Inhibition Type
DMCM Derivative ORG25543GlyT216 nM>1000-foldNon-competitive / Allosteric
Amino Acid Derivative ALX1393GlyT231 nM~100-foldCompetitive
Gabapentinoid Gabapentinα2δ (VGCC)~100 nMN/ASubunit Binding

Data synthesized from high-resolution structural and binding assays [1][3].

Self-Validating Protocol: In Vitro MS Binding Assay for GlyT2

To accurately quantify the binding of novel DMCM derivatives without the need for radiolabeling every new analog, a Mass Spectrometry (MS) Binding Assay using a deuterated internal standard is the gold standard [3].

Step-by-Step Methodology:

  • Preparation of Membrane Fractions: Express human GlyT2 in COS7 cells. Harvest cells, homogenize in Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g to isolate membrane fractions.

  • Ligand Incubation: Incubate 50 μg of membrane protein with varying concentrations of the test DMCM compound (0.1 nM to 10 μM) and a fixed concentration of a reporter ligand (e.g., native ORG25543 at 10 nM) for 60 minutes at 25°C.

  • Internal Validation (Non-Specific Binding Control): Run a parallel assay using membrane fractions subjected to a prior heat-shock (60°C for 30 mins) to denature the GlyT2 active site. This precisely quantifies non-specific lipid binding.

  • Separation & Extraction: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Extract the bound ligands from the filters using acetonitrile containing a deuterated internal standard (e.g., [2H7]ORG25543).

  • LC-ESI-MS/MS Quantification: Analyze the eluate using liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Calculate the IC50 based on the displacement of the reporter ligand.

InVitro Step1 1. Membrane Prep (COS7 GlyT2 Cells) Step2 2. Competitive Incubation (Test Cmpd + Reporter) Step1->Step2 Step3 3. Heat-Shock Control (Validates NSB) Step1->Step3 Step4 4. Rapid Filtration & Solvent Extraction Step2->Step4 Step3->Step4 Baseline Step5 5. LC-ESI-MS/MS (vs Deuterated Standard) Step4->Step5

Diagram 2: Self-validating MS Binding Assay workflow for DMCM derivatives.

In Vivo Performance Comparison

While in vitro potency is high, the true differentiator for DMCM compounds is their in vivo performance. The lipophilic nature of the cyclopentyl ring ensures excellent blood-brain barrier (BBB) and blood-spinal cord barrier penetration, a historical hurdle for amino-acid-based GlyT2 inhibitors like ALX1393.

Quantitative Data Summary
CompoundPain ModelAdministrationED50 / EfficacyMotor Impairment (Rotarod)
ORG25543 Partial Sciatic Nerve Ligationi.p. / p.o.~3-10 mg/kgNone at therapeutic doses
ALX1393 Formalin Test (Phase II)i.v.~1-5 mg/kgMild at high doses
Gabapentin Chronic Constriction Injuryp.o.~30-50 mg/kgSignificant at high doses
Self-Validating Protocol: In Vivo Partial Sciatic Nerve Ligation (PSNL) Model

To prove causality between GlyT2 inhibition and analgesia without confounding motor deficits, the PSNL model combined with Rotarod testing is utilized.

Step-by-Step Methodology:

  • Surgical Induction: Under isoflurane anesthesia, expose the right sciatic nerve of male Wistar rats. Tightly ligate 1/3 to 1/2 of the dorsal portion of the nerve with an 8-0 silk suture. Allow 7-14 days for allodynia to fully develop.

  • Baseline Validation: Test mechanical allodynia using von Frey filaments. Only include animals demonstrating a significant drop in paw withdrawal threshold (PWT < 4g) to validate the success of the neuropathy model.

  • Dosing & Pharmacokinetics: Administer the DMCM derivative (e.g., 10 mg/kg i.p.). Extract CSF samples via cisterna magna puncture in a satellite cohort at 1h, 2h, and 4h to validate target engagement concentrations in the spinal fluid.

  • Efficacy Testing: Re-evaluate PWT using von Frey filaments at 1, 2, and 4 hours post-dosing. A return to baseline PWT (~15g) indicates complete reversal of allodynia.

  • Motor Function Control (Crucial): Immediately following von Frey testing, place the animals on an accelerating Rotarod (4 to 40 rpm over 5 mins). A decrease in latency to fall compared to vehicle-treated animals indicates off-target motor impairment (often seen with GlyT1 crossover or high-dose Gabapentin). DMCM derivatives typically show no Rotarod deficits, proving selective sensory modulation.

Conclusion: The Superiority of the DMCM Scaffold

The {1-[(Dimethylamino)methyl]cyclopentyl}methanamine scaffold provides a distinct advantage over alternative GlyT2 inhibitors. By offering a rigid, highly lipophilic framework, it achieves sub-20 nM affinity and >1000-fold selectivity for GlyT2 over GlyT1. In vivo, this translates to robust antiallodynic efficacy in neuropathic pain models without the dose-limiting motor toxicity associated with Gabapentinoids or non-selective glycine modulators. For drug development professionals, utilizing this specific diamine building block remains one of the most validated strategies for targeting spinal glycinergic pain pathways.

References

  • Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Cryo-EM structure of glycine transporter 2 in complex with ORG25543 RCSB Protein Data Bank (PDB ID: 9KM7)[Link]

  • MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand PubMed Central (PMC)[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized amine compounds like {1-[(Dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized amine compounds like {1-[(Dimethylamino)methyl]cyclopentyl}methanamine necessitates a disposal protocol that is not only compliant with regulations but also grounded in a deep understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step framework for the safe disposal of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine is the first step in establishing a safe disposal workflow. As an organic compound featuring two amine groups, it shares properties with other corrosive and potentially toxic amines.[1][2] The Occupational Safety and Health Administration (OSHA) requires chemical manufacturers to provide Safety Data Sheets (SDS) that detail these hazards.[3][4] While a specific SDS for this exact compound may not be readily available, its structure allows us to infer a likely hazard profile based on similar chemicals.

Amines are known to be skin and eye irritants, and many are harmful if swallowed or toxic upon skin contact. Furthermore, they can react violently with acids, strong oxidants, and halogens.[2] Improper disposal, such as release into the environment, is to be avoided as many amines are harmful to aquatic life.[1]

Potential Hazard Class Chemical Rationale Primary Disposal Implication
Corrosive The presence of amine functional groups can cause severe skin burns and eye damage.[5]Waste must be handled with appropriate Personal Protective Equipment (PPE). Containers must be made of compatible material.[3]
Flammable/Combustible Many organic amines are combustible liquids.Waste must be stored away from heat, sparks, and open flames.[6] Use of non-sparking tools is recommended.
Reactive Amine groups can undergo vigorous, exothermic reactions with acids and oxidizing agents.[2]Strict segregation from incompatible waste streams (e.g., acids, oxidizers) is mandatory.[1][7]
Toxic/Harmful Harmful if swallowed and potentially toxic in contact with skin.All waste, including contaminated materials, must be treated as hazardous. Disposal into drains or regular trash is prohibited.[1][8]
Environmental Hazard Harmful to aquatic life.[1]Prevent entry into drains and waterways.[1] All spills must be contained and collected as hazardous waste.[7]

Procedural Guide: From Generation to Disposal

The following steps provide a comprehensive workflow for the safe disposal of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine. This process is designed to comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[8][9]

Step 1: Personal Protective Equipment (PPE) Selection

Before handling any waste containing {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, ensure the following PPE is worn to mitigate exposure risks:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves. Given the nature of amines, nitrile or neoprene gloves are appropriate. Always check the manufacturer's glove compatibility data.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating vapors or aerosols, especially during spill cleanup, a NIOSH-approved respirator should be used within a well-ventilated area.

Step 2: Waste Segregation at the Point of Generation

The principle of waste segregation is paramount to prevent dangerous chemical reactions.[1][7]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine waste.

  • Incompatibility Prevention: Never mix this amine waste with other chemical waste streams.[7] At a minimum, keep it separate from:

    • Acids

    • Bases

    • Oxidizers

    • Halogenated Solvents

    • Cyanides

    • Sulfides[7]

The logical flow for waste segregation and handling is visualized in the diagram below.

G cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal gen Waste Generated {1-[(Dimethylamino)methyl]cyclopentyl}methanamine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Is the waste an amine? container->segregate store_amine Store in Designated Amine Waste Accumulation Area segregate->store_amine Yes store_other Follow Protocol for Other Waste Streams segregate->store_other No vendor Arrange Pickup with Licensed Waste Vendor store_amine->vendor dispose Dispose via Approved Waste Disposal Plant vendor->dispose

Caption: Waste Disposal Workflow for Amine Compounds.

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are crucial for safety and compliance.[10]

  • Select a Compatible Container: The container must be made of a material compatible with amines and be in good condition, free from leaks.[3][11] The original product container is often the best choice for storing its waste.[11]

  • Keep Containers Closed: Hazardous waste containers must be securely closed at all times, except when adding waste.[3][12] This prevents the release of vapors and protects against spills.

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "{1-[(Dimethylamino)methyl]cyclopentyl}methanamine"

    • A clear indication of the hazards (e.g., Corrosive, Flammable)[10]

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[9][12]

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][13]

  • Location: Store the waste container in a designated, well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[9][12]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[13]

  • Storage Conditions: Keep the storage area cool and away from direct sunlight, heat, and ignition sources.

Step 5: Spill Management

Accidental spills must be treated as hazardous waste.

  • Evacuate and Alert: Evacuate non-essential personnel from the area and alert others.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.

  • Contain the Spill: Use a chemical spill kit with an absorbent material compatible with amines (do not use reactive absorbents).

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated items. Place them in a designated hazardous waste container and label it appropriately.[3]

  • Decontaminate: Clean the affected area thoroughly.

Step 6: Professional Disposal

Disposal of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine must be handled by a licensed professional waste disposal service.[1]

  • Engage a Vendor: Work with your institution's Environmental Health and Safety (EHS) department to coordinate with a certified hazardous waste hauler.[1]

  • Documentation: Ensure all waste is properly documented according to federal and local regulations.[8]

  • Final Destination: The waste will be transported to an approved waste disposal plant for appropriate treatment, which may include incineration or other neutralization methods.[14]

By adhering to this comprehensive protocol, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine, upholding the highest standards of scientific integrity and workplace safety.

References

  • Sigma-Aldrich. (2026, March 5).
  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Fisher Scientific. (2025, December 19).
  • Clarkson University. Chemical Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, October 8).
  • Occupational Safety and Health Administration. (1991, September 23).
  • General Kinematics. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • MEDQOR. (2019, June 15).
  • NextSDS. 1-[(diethylamino)
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center.
  • Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Fisher Scientific. (2025, December 18).
  • Merck Millipore. (2024, July 3).
  • Tokyo Chemical Industry. (2026, February 4).
  • ChemicalBook. (2026, March 22). Chemical Safety Data Sheet MSDS / SDS - 1-METHYLCYCLOPROPANEMETHYLAMINE.
  • Occupational Safety and Health Administr
  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • National Oceanic and Atmospheric Administration. AMINES, [CORROSIVE LIQUID] - CAMEO Chemicals.

Sources

Handling

Personal protective equipment for handling {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

Advanced Handling and Operational Safety Guide for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Operational Safety Guide for {1-[(Dimethylamino)methyl]cyclopentyl}methanamine

As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the use of bifunctional aliphatic diamines like {1-[(Dimethylamino)methyl]cyclopentyl}methanamine has become increasingly prevalent. This compound features a highly reactive primary methanamine group and a basic tertiary dimethylamino group, tethered to a lipophilic cyclopentyl core.

While this structural motif makes it an exceptional building block for synthesizing heterocyclic compounds and coordinating ligands, it also dictates a stringent, unforgiving safety profile. This guide synthesizes field-proven insights to provide a causality-driven, self-validating framework for handling this chemical safely.

Section 1: Causality-Driven Hazard Profile

To handle this compound safely, one must understand the causality behind its hazards. The dangers of {1-[(Dimethylamino)methyl]cyclopentyl}methanamine are directly linked to its molecular architecture:

  • Severe Tissue Corrosivity (The Nucleophilic Primary Amine): The unhindered primary amine acts as a strong base (pKa ~10.5) and an aggressive nucleophile. Upon contact with biological tissues, it rapidly saponifies cellular lipids, causing deep, liquefaction necrosis (chemical burns) rather than the surface-level coagulation burns caused by acids[1].

  • Enhanced Dermal Penetration (The Cyclopentyl Core): Unlike simple linear amines (e.g., ethylenediamine), the lipophilic cyclopentyl ring significantly enhances the molecule's ability to cross the stratum corneum, making skin contact exceptionally hazardous and systemic toxicity a severe risk[2],[3].

  • Lachrymatory Volatility (The Tertiary Amine): The dimethylamino group contributes to the compound's volatility. The vapors are highly irritating to mucous membranes, acting as a lachrymator and a potential respiratory sensitizer that can trigger occupational asthma upon repeated exposure[4],[1].

Table 1: Physicochemical & Hazard Data (Analog-Derived)

Note: As a specialized derivative, quantitative data is extrapolated from structurally analogous aliphatic diamines (e.g., Dimethylaminopropylamine and Cyclopentanemethanamine).

PropertyEstimated ValueCausality / Operational Impact
pKa (Primary Amine) ~10.5Highly basic; causes rapid saponification of skin lipids and severe chemical burns[1].
Flash Point ~32 °C – 48 °CFlammable liquid; vapors can form explosive mixtures. Requires handling away from static/ignition sources[4],[3].
Vapor Pressure ~8 mbar @ 20 °CVolatile lachrymator; mandates the use of a fume hood and ABEK-rated respiratory protection[1].
Water Solubility SolubleHighly mobile in aqueous environments; spills must be contained and not flushed down drains[1].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic diamines. Your protective matrix must be selected based on chemical compatibility and permeation rates.

  • Hand Protection: Butyl rubber or laminated gloves (e.g., Silver Shield) are mandatory. Causality: Amines act as organic solvents and will rapidly permeate standard thin nitrile or latex gloves. A thin nitrile over-glove can be worn over the laminate for better tactile dexterity.

  • Eye/Face Protection: Tight-fitting chemical splash goggles paired with an 8-inch minimum face shield. Causality: The vapor is a lachrymator and a severe eye irritant; standard safety glasses offer zero protection against vapor intrusion or pressurized splashes[3].

  • Respiratory Protection: If handling outside a certified fume hood is unavoidable, a full-face respirator equipped with an ABEK cartridge (specifically rated for ammonia and organic amines) is required[1].

Section 3: Self-Validating Operational Protocol

Every experimental workflow should be a "self-validating system"—meaning each step contains a built-in physical or visual check to confirm success and safety before proceeding to the next.

Step 1: Atmosphere Validation (Purging)

  • Action: Purge the reaction vessel with inert gas (Nitrogen or Argon).

  • Validation: Monitor the Schlenk line bubbler. A steady, uninterrupted bubble rate confirms positive pressure, ensuring atmospheric CO2 does not react with the primary amine to form insoluble carbamate salts.

Step 2: Reagent Integrity Check

  • Action: Inspect the amine stock bottle before drawing the liquid.

  • Validation: The liquid must be perfectly clear. Causality: Cloudiness or a white precipitate indicates the bottle seal has failed, allowing moisture and CO2 to degrade the amine.

Step 3: Volumetric Transfer

  • Action: Use a gas-tight glass syringe with a Luer-lock needle. Do not use air-displacement plastic pipettes.

  • Validation: Pull the plunger slightly and release; it should snap back. Causality: The high vapor pressure of the amine will cause air-displacement pipettes to continuously drip, contaminating the workspace.

Step 4: Exothermic Addition

  • Action: Add the amine to the electrophile/reaction mixture dropwise at 0 °C.

  • Validation: Monitor the internal thermocouple. You should observe a distinct, controlled exotherm (temperature spike) with each drop. Causality: Amine alkylation or neutralization is highly exothermic. A lack of heat generation indicates a failed initiation, risking a dangerous thermal runaway if the entire volume is added at once.

Workflow N1 1. Fume Hood Setup Verify Flow Rate N2 2. PPE Verification Butyl Gloves & Face Shield N1->N2 N3 3. Inert Atmosphere Purge with Ar/N2 N2->N3 N4 4. Volumetric Transfer Use Gas-Tight Syringe N3->N4 N5 5. Exothermic Addition Dropwise Control N4->N5 N6 6. Decontamination 10% AcOH Wash N5->N6

Operational workflow for the safe transfer and reaction of aliphatic diamines.

Section 4: Emergency Response & Disposal Plan

Amine spills require immediate, specific chemical interventions. Never use sawdust or combustible materials to absorb an amine spill, as the heat of absorption can trigger a fire[4].

Spill Response Protocol:

  • Evacuation & Assessment: Evacuate personnel from the immediate area. Assess if the spill is minor (<50 mL) and contained within a hood, or major (>50 mL) and on the floor.

  • Chemical Neutralization: For minor spills, carefully spray the area with 10% aqueous acetic acid .

    • Causality & Validation: Water alone will merely spread the lipophilic freebase. Dilute acetic acid protonates the amine, converting it into a water-soluble, non-volatile ammonium acetate salt. The neutralization is validated when the distinct "fishy/ammonia" odor completely dissipates[3].

  • Absorption: Apply an inert siliceous absorbent (e.g., dry sand or vermiculite) over the neutralized liquid.

  • Disposal: Collect the slurry using non-sparking tools and place it in a dedicated, vented hazardous waste container. Causality: Amines can outgas or react violently if mixed with halogenated solvent waste.

SpillLogic S1 Amine Spill Detected S2 Assess Volume S1->S2 S3 Major Spill (>50 mL) S2->S3 High Risk S4 Minor Spill (<50 mL) S2->S4 Low Risk S5 Evacuate & Call HazMat S3->S5 S6 Neutralize (10% AcOH) S4->S6 S7 Apply Inert Absorbent S6->S7 S8 Vented Waste Disposal S7->S8

Logic tree for emergency spill response and chemical neutralization.

References

  • Cole-Parmer. "Material Safety Data Sheet - 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine." Cole-Parmer, October 2005. Available at: [Link]

  • Shakti Chemicals. "Ethylene Diamine (EDA) Suppliers, Dealers in Mumbai, India." Shakti Chemicals, 2024. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
{1-[(Dimethylamino)methyl]cyclopentyl}methanamine
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{1-[(Dimethylamino)methyl]cyclopentyl}methanamine
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